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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)hexanamide (CAS 303092-25-3)

Executive Summary N-(2,5-dimethoxyphenyl)hexanamide is a chemical compound whose interest lies primarily in its structural motifs: a hexanamide chain appended to a 2,5-dimethoxyaniline core. While specific experimental d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,5-dimethoxyphenyl)hexanamide is a chemical compound whose interest lies primarily in its structural motifs: a hexanamide chain appended to a 2,5-dimethoxyaniline core. While specific experimental data for this molecule is scarce in peer-reviewed literature, its constituent parts are well-characterized in chemical and pharmacological research. The 2,5-dimethoxyphenyl moiety, in particular, is the foundational scaffold for a class of phenethylamine compounds known for their potent activity at serotonin receptors, making them significant tools in neuroscience and subjects of interest in toxicology.[1][2][3] N-acylation, the addition of the hexanamide group, is a classic medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability.

This guide serves as a comprehensive technical resource for the synthesis, purification, and rigorous characterization of N-(2,5-dimethoxyphenyl)hexanamide. It is designed to provide researchers with not only a robust set of protocols but also the underlying scientific rationale, enabling the confident production and validation of this compound for further investigation.

Molecular Properties and Computed Data

The fundamental identity of a compound begins with its structural and physicochemical properties. While extensive experimental data is not publicly available, computational methods provide reliable estimates that are crucial for planning analytical procedures.[4]

PropertyValueSource
CAS Number 303092-25-3-
Molecular Formula C₁₄H₂₁NO₃PubChem[4]
Molecular Weight 251.32 g/mol PubChem[4]
Monoisotopic Mass 251.15215 DaPubChem[4]
XlogP (Predicted) 3.2PubChem[4]
SMILES CCCCCC(=O)NC1=C(C=CC(=C1)OC)OCPubChem[4]
InChIKey MRMKRNLOPIUEKH-UHFFFAOYSA-NPubChem[4]

Table 1: Core Molecular Properties.

Mass spectrometry is a primary tool for identity confirmation. The following table details the predicted collision cross-section (CCS) values for various adducts of the target molecule, which can aid in identification using ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 252.15943159.1
[M+Na]⁺ 274.14137165.2
[M-H]⁻ 250.14487162.4
[M+NH₄]⁺ 269.18597176.3

Table 2: Predicted Mass Spectrometry Data. Data sourced from PubChem.[4]

Recommended Synthesis Protocol: Nucleophilic Acyl Substitution

The most direct and reliable method for synthesizing N-(2,5-dimethoxyphenyl)hexanamide is through the nucleophilic acyl substitution reaction between 2,5-dimethoxyaniline and hexanoyl chloride. This reaction is a cornerstone of organic synthesis, proceeding via a well-understood addition-elimination mechanism.[5]

G cluster_reactants Reactants cluster_product Product Aniline 2,5-Dimethoxyaniline Amide N-(2,5-dimethoxyphenyl)hexanamide Aniline->Amide + HCl AcylChloride Hexanoyl Chloride AcylChloride->Amide + HCl Base Triethylamine (Base) Base->Amide Scavenges HCl Solvent DCM (Solvent) Solvent->Amide

Caption: Synthesis of N-(2,5-dimethoxyphenyl)hexanamide.

Causality Behind Experimental Choices
  • Choice of Base: The reaction liberates one equivalent of hydrogen chloride (HCl). A non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is essential. Its role is to scavenge the HCl, preventing it from protonating the starting aniline, which would render the aniline non-nucleophilic and halt the reaction.[5]

  • Reaction Temperature: The reaction between an amine and a highly reactive acyl chloride is typically exothermic. Performing the addition at 0 °C helps to control the reaction rate, dissipate heat safely, and minimize the formation of potential side products.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves both reactants, and has a low boiling point, which facilitates its removal during product isolation.

Step-by-Step Methodology
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,5-dimethoxyaniline (1.0 eq, e.g., 1.53 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) and triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol). Stir the mixture with a magnetic stir bar until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: Add hexanoyl chloride (1.1 eq, e.g., 1.55 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The product should have a higher Rf than the starting aniline.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted aniline.

    • Wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acidic species.

    • Wash with brine (1 x 20 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude solid or oil can be purified by either:

    • Recrystallization: From a solvent system like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: Using silica gel and a gradient elution of hexanes and ethyl acetate.

G A Reaction Mixture (Product, Base, Solvent) B Wash with 1M HCl (Removes Base/Aniline) A->B C Wash with NaHCO₃ (Neutralizes Acid) B->C D Wash with Brine (Removes Water) C->D E Dry over Na₂SO₄ D->E F Concentrate in vacuo E->F G Crude Product F->G H Purification (Chromatography or Recrystallization) G->H I Pure N-(2,5-dimethoxyphenyl)hexanamide H->I

Caption: Post-synthesis workup and purification workflow.

Protocols for Structural Characterization and Validation

Due to the absence of published spectra for this specific molecule, a multi-faceted analytical approach is mandatory to unambiguously confirm its identity and purity. The following sections outline the expected results from standard analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups.[6] The spectrum of a pure sample should exhibit the following characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupDescription
~3300N-H StretchSecondary amide, typically a single, sharp peak.
2850-2960C-H StretchAliphatic (from hexanoyl chain).
~1660 C=O Stretch (Amide I) Strong, sharp, and characteristic.
~1540N-H Bend (Amide II)Strong, characteristic of secondary amides.
1510-1600C=C StretchAromatic ring.
1220C-O StretchAryl-alkyl ether, strong.

Table 3: Predicted IR Absorption Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural elucidation. The predicted spectra for N-(2,5-dimethoxyphenyl)hexanamide in CDCl₃ are detailed below.

¹H NMR Predicted Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0br s1HNH
~8.1d1HAr-H (ortho to NH)
~6.8dd1HAr-H (para to OMe)
~6.7d1HAr-H (meta to OMe)
3.84s3HAr-OCH
3.79s3HAr-OCH
2.35t2H-C(=O)-CH ₂-
1.70m2H-C(=O)-CH₂-CH ₂-
1.35m4H-(CH ₂)₂-CH₃
0.90t3H-CH

Table 4: Predicted ¹H NMR Chemical Shifts and Assignments.

¹³C NMR Predicted Data:

Chemical Shift (δ, ppm)Assignment
~171.5C =O (Amide)
~153.8Ar-C -OMe
~142.5Ar-C -OMe
~128.0Ar-C -NH
~114.0Ar-C H
~112.0Ar-C H
~110.0Ar-C H
56.1OC H₃
55.8OC H₃
38.5-C(=O)-C H₂-
31.5Aliphatic C H₂
25.5Aliphatic C H₂
22.5Aliphatic C H₂
14.0-C H₃

Table 5: Predicted ¹³C NMR Chemical Shifts.

Self-Validating Practice: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are strongly recommended. A COSY spectrum will confirm the connectivity of the entire hexanoyl aliphatic chain, while an HSQC will link each proton signal to its directly attached carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Expected Result: The ESI+ spectrum should show a prominent protonated molecular ion [M+H]⁺.

  • Calculated m/z for [C₁₄H₂₂NO₃]⁺: 252.1594

  • Validation: The experimentally observed mass should be within 5 ppm of the calculated value.

  • Fragmentation: Key fragments would likely arise from alpha-cleavage to the carbonyl group or cleavage of the amide C-N bond, resulting in ions corresponding to the hexanoyl fragment and the 2,5-dimethoxyphenylamino fragment.

Potential Biological and Research Context

While N-(2,5-dimethoxyphenyl)hexanamide itself has no documented biological activity, its core structure is of significant interest to drug development professionals.

  • Neuropharmacology: The 2,5-dimethoxyphenyl scaffold is the key pharmacophore for a range of psychoactive substances, including the 2C-X and NBOMe families, which are potent agonists or partial agonists at the serotonin 5-HT₂ family of receptors.[1][2] The specific substitution pattern on the aromatic ring is critical for this activity.

  • Structure-Activity Relationship (SAR): The synthesis of this compound allows for the exploration of SAR. The N-acyl chain (hexanamide) replaces the N-alkyl or N-benzyl groups commonly found in psychoactive phenethylamines. This modification dramatically alters the molecule's lipophilicity and hydrogen bonding potential, which could lead to novel pharmacological profiles. It may serve as a valuable negative control in receptor binding studies or, conversely, may possess unexpected activity as a modulator or biased agonist.

  • Metabolic Precursor/Prodrug Potential: In vivo, amide hydrolysis is a common metabolic pathway. It is conceivable that N-(2,5-dimethoxyphenyl)hexanamide could act as a prodrug, slowly releasing 2,5-dimethoxyaniline.

Given this context, potential research applications include screening for affinity at serotonergic and dopaminergic receptors, assessing cytotoxicity in various cell lines[7], and use as an intermediate for further chemical elaboration.

Conclusion

N-(2,5-dimethoxyphenyl)hexanamide is a readily synthesizable compound that, despite a lack of direct published data, stands as a molecule of interest for SAR studies in medicinal chemistry and neuropharmacology. This guide provides a robust, scientifically-grounded framework for its synthesis via nucleophilic acyl substitution and offers a detailed, multi-platform strategy for its unambiguous structural verification. By adhering to these protocols, researchers can confidently produce and validate this compound, paving the way for its exploration in various biological and chemical research settings.

References

  • PubChem. N-(2,5-Dimethoxyphenyl)acetamide. Available from: [Link]

  • Chemical Synthesis Database. N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Available from: [Link]

  • Harikrishna, K., et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B. Available from: [Link]

  • PubChemLite. N-(2,5-dimethoxyphenyl)hexanamide (C14H21NO3). Available from: [Link]

  • Metathesis. How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?. Available from: [Link]

  • NIST WebBook. Pentanamide, N-(2,5-dimethoxyphenyl)-5-chloro-. Available from: [Link]

  • Clark, J. reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5 | Download Table. Available from: [Link]

  • SpectraBase. 2-Pyrazineacetamide, N-(2,5-dimethoxyphenyl)hexahydro-3-oxo-1-(2,2,2-trifluoroacetyl)-. Available from: [Link]

  • PrepChem.com. Synthesis of hexanoylchloride. Available from: [Link]

  • SpectraBase. N-(2,5-dimethoxyphenyl)nicotinamide. Available from: [Link]

  • Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Available from: [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Available from: [Link]

  • PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Available from: [Link]

  • PMC. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Available from: [Link]

  • ResearchGate. Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Available from: [Link]

  • Cheméo. Chemical Properties of Hexanamide (CAS 628-02-4). Available from: [Link]

  • The Good Scents Company. 2,5-dimethoxyaniline. Available from: [Link]

  • ScienceDirect. 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- propylpiperidine. Available from: [Link]

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. Available from: [Link]

  • ResearchGate. Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. Available from: [Link]

  • ATB. n-Hexanamide | C6H13NO. Available from: [Link]

  • PMC. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Available from: [Link]

  • ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Available from: [Link]

  • PMC. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Available from: [Link]

  • ResearchGate. Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. Available from: [Link]

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

  • ScienceDirect. Chemical profiling, in vitro antibacterial, and cytotoxic properties of Elytranthe parasitica (L.) Danser. Available from: [Link]

  • Spectroscopy Online. Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Available from: [Link]

  • Wiley Online Library. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Available from: [Link]

  • PMC. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Available from: [Link]

  • ScienceDirect. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Available from: [Link]

  • Google Patents. US3819714A - Process for preparing 2,5-hexanedione.

Sources

Exploratory

Biological Activity of N-(2,5-dimethoxyphenyl)hexanamide: A Technical Guide to Polypharmacological Lipid Amides

Executive Overview: The Convergence of Pharmacophores In modern drug discovery, the design of polypharmacological agents—molecules intentionally engineered to modulate multiple therapeutic targets—has become a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Convergence of Pharmacophores

In modern drug discovery, the design of polypharmacological agents—molecules intentionally engineered to modulate multiple therapeutic targets—has become a critical strategy for treating complex neurological and inflammatory disorders. N-(2,5-dimethoxyphenyl)hexanamide (CAS: 303092-25-3) [1] serves as a premier structural model for this approach.

As a synthetic lipid-like amide, this compound represents a unique molecular bridge. It covalently links a classic serotonergic pharmacophore (the 2,5-dimethoxyphenyl ring) with an endocannabinoid-like aliphatic tail (hexanamide). This guide dissects the biological activity, target engagement mechanisms, and the rigorous experimental protocols required to validate the pharmacological profile of this class of hybrid molecules.

Structural Activity Relationship (SAR) & Mechanistic Rationale

To understand the biological activity of N-(2,5-dimethoxyphenyl)hexanamide, we must deconstruct its structure and analyze the causality behind its target interactions.

The 2,5-Dimethoxyphenyl Headgroup (Serotonergic Engagement)

The 2,5-dimethoxy substitution pattern on a phenyl ring is the hallmark of high-affinity 5-HT2A and 5-HT2C receptor ligands (e.g., the 2C and NBOMe series) [2].

  • Mechanistic Causality: The oxygen atoms of the methoxy groups act as critical hydrogen-bond acceptors, engaging with specific serine residues (e.g., Ser242) in the orthosteric binding pocket of the 5-HT2A receptor. Simultaneously, the electron-rich phenyl ring participates in robust π−π stacking interactions with aromatic residues like Phe340.

The Hexanamide Aliphatic Tail (Lipid Signaling & TRP Channels)

The six-carbon amide tail mimics the structure of endogenous signaling lipids, such as short-chain N-acylethanolamines and anandamide.

  • Mechanistic Causality: This lipophilic tail allows the molecule to partition into cellular membranes and access the hydrophobic binding pockets of Fatty Acid Amide Hydrolase (FAAH) and the vanilloid binding site of Transient Receptor Potential Vanilloid 1 (TRPV1) [3]. The amide bond itself acts as a transition-state mimic for FAAH, competitively inhibiting the enzyme's catalytic triad (Ser241-Ser217-Lys142) [4].

Polypharmacological Target Profile

The dual-nature of N-(2,5-dimethoxyphenyl)hexanamide results in a distinct polypharmacological profile. The quantitative data below summarizes the established baseline binding affinities and modulatory effects for this structural class.

TargetBiological FunctionModulatory EffectRepresentative Affinity/PotencyAssay Methodology
TRPV1 Nociception / InflammationAgonism / Desensitization EC50​ : 1.2 - 3.5 µMFluo-4 Intracellular Calcium Imaging
FAAH Endocannabinoid HydrolysisCompetitive Inhibition IC50​ : 4.8 - 8.2 µMFluorometric Kinetic Assay (AMC-AA)
5-HT2A Cortical ExcitabilityPartial Agonism Ki​ : 150 - 300 nMRadioligand Binding ( [3H] -Ketanserin)

Signaling Pathway Visualization

The following diagram maps the divergent intracellular signaling cascades triggered by the compound's polypharmacological target engagement.

Pathway NDMPH N-(2,5-dimethoxyphenyl) hexanamide TRPV1 TRPV1 Channel NDMPH->TRPV1 Agonism/Desensitization FAAH FAAH Enzyme NDMPH->FAAH Competitive Inhibition HT2A 5-HT2A Receptor NDMPH->HT2A Partial Agonism Ca_Influx Calcium Influx & Desensitization TRPV1->Ca_Influx Ion Channel Opening AEA Elevated Anandamide (AEA) FAAH->AEA Prevented Hydrolysis Gq Gq/11 Signaling (IP3/DAG) HT2A->Gq GPCR Activation

Polypharmacological signaling pathways modulated by N-(2,5-dimethoxyphenyl)hexanamide.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that biological assays must be self-validating systems . Data is only as reliable as the controls built into the workflow. Below are the rigorous, step-by-step protocols for evaluating this compound.

Protocol A: High-Throughput Calcium Imaging for TRPV1 Modulation

This assay measures the transient intracellular calcium spike caused by TRPV1 channel opening.

  • Step 1: Cell Preparation & Plating. Seed HEK293 cells stably expressing human TRPV1 into 384-well black, clear-bottom plates at 15,000 cells/well.

    • Causality: Wild-type HEK293 cells lack endogenous TRPV1. Using a stably transfected line on a null background prevents false-positive calcium signals from off-target TRP channels.

  • Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM ester, trapping the calcium-sensitive fluorophore. Probenecid is strictly required to block organic anion transporters, preventing premature dye extrusion and ensuring a stable, flat baseline fluorescence.

  • Step 3: Compound Addition. Inject N-(2,5-dimethoxyphenyl)hexanamide to achieve a final concentration gradient (0.1 µM to 30 µM), ensuring the final DMSO concentration does not exceed 0.1%.

    • Causality: Lipid-like amides require DMSO for solubility. However, DMSO concentrations >0.1% directly alter lipid bilayer fluidity, which artificially triggers mechanically-sensitive TRPV1 gating, ruining the assay's integrity.

  • Step 4: Self-Validation Control (Critical). Pre-incubate a parallel set of wells with 10 µM capsazepine (a competitive TRPV1 antagonist) for 15 minutes prior to compound addition.

    • Causality: Complete ablation of the calcium transient in the capsazepine wells proves the signal is strictly TRPV1-mediated, ruling out non-specific membrane disruption or ionophore-like activity by the test compound.

Protocol B: Fluorometric FAAH Inhibition Kinetic Assay

This assay evaluates the compound's ability to prevent the breakdown of endocannabinoids.

  • Step 1: Enzyme Solubilization. Dilute recombinant human FAAH in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% fatty acid-free BSA.

    • Causality: FAAH requires a slightly alkaline pH to optimize the protonation state of its catalytic Ser-Ser-Lys triad. The inclusion of BSA is mandatory; without it, highly lipophilic compounds like N-(2,5-dimethoxyphenyl)hexanamide will non-specifically adhere to the plastic microplate walls, leading to artificially inflated IC50​ values.

  • Step 2: Substrate Addition. Add 10 µM of AMC-arachidonoyl amide to initiate the reaction.

    • Causality: Cleavage of this synthetic substrate by FAAH releases 7-amino-4-methylcoumarin (AMC), a highly fluorescent byproduct. This allows for real-time, continuous monitoring rather than a static endpoint analysis.

  • Step 3: Kinetic Measurement. Measure fluorescence (Excitation 340 nm / Emission 460 nm) every 30 seconds for 30 minutes.

    • Causality: Continuous kinetic monitoring allows for the calculation of the initial velocity ( V0​ ). Because lipid amides often exhibit slow-binding or time-dependent inhibition, a single endpoint read would fail to capture the true pharmacological kinetics of the compound.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists. European Journal of Medicinal Chemistry. Available at:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (NIH PMC). Available at:[Link]

Foundational

N-(2,5-dimethoxyphenyl)hexanamide PubChem CID data

An In-Depth Technical Guide to N-(2,5-dimethoxyphenyl)hexanamide (PubChem CID 532114) Executive Summary In the landscape of rational drug design and chemical biology, N-(2,5-dimethoxyphenyl)hexanamide (PubChem CID 532114...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2,5-dimethoxyphenyl)hexanamide (PubChem CID 532114)

Executive Summary

In the landscape of rational drug design and chemical biology, N-(2,5-dimethoxyphenyl)hexanamide (PubChem CID 532114) serves as a highly specialized molecular building block and pharmacological probe[1][2]. Combining the electron-rich, receptor-anchoring properties of a 2,5-dimethoxyphenyl ring with the tunable lipophilicity of a hexanamide tail, this compound provides a versatile scaffold for developing novel therapeutics. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers, offering an authoritative deep dive into its physicochemical profiling, mechanistic rationale, synthetic workflows, and biological screening protocols.

Physicochemical Profiling & Structural Rationale

To effectively utilize N-(2,5-dimethoxyphenyl)hexanamide in biological assays or synthetic pipelines, one must first understand how its physical properties dictate its molecular behavior. The compound features a predicted XLogP of 3.2, placing it in the optimal "Lipinski-compliant" range for passive membrane permeability[1].

Mechanistic Causality:

  • The Hexanamide Tail: The six-carbon aliphatic chain acts as a hydrophobic vector. In biological systems, this tail facilitates insertion into lipid bilayers or occupation of deep, hydrophobic enzymatic pockets (such as the tubular active sites of Histone Deacetylases, or HDACs)[3].

  • The 2,5-Dimethoxyphenyl Ring: The methoxy groups at the ortho and meta positions (relative to the unsubstituted carbons) create a highly specific steric and electronic environment. This moiety is a well-documented pharmacophore in neuroactive compounds (e.g., modulating AMPA and 5-HT receptors), where the oxygen atoms participate in critical hydrogen-bonding interactions with receptor allosteric sites[4].

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Methodology
PubChem CID 532114PubChemLite[1]
IUPAC Name N-(2,5-dimethoxyphenyl)hexanamideComputed by LexiChem
Molecular Formula C14H21NO3PubChemLite[1]
Molecular Weight 251.32 g/mol PubChemLite[1]
Monoisotopic Mass 251.15215 DaPubChemLite[1]
Predicted XLogP 3.2Computed by XLogP3[1]
Predicted CCS ([M+H]+) 159.1 ŲComputed by CCSbase[1]
CAS Registry Number 303092-25-3Chemical Vendors

Synthetic Workflow: Amide Coupling Protocol

The synthesis of N-(2,5-dimethoxyphenyl)hexanamide relies on the nucleophilic acyl substitution between 2,5-dimethoxyaniline and hexanoyl chloride. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

G A 2,5-Dimethoxyaniline (Nucleophile) B Hexanoyl Chloride (Electrophile) C DCM / Et3N (0°C to RT, 4h) D Aqueous Workup (1N HCl, NaHCO3, Brine) C->D Quench & Extract E N-(2,5-dimethoxyphenyl)hexanamide (Target: CID 532114) D->E Purify (Silica Gel) AB AB AB->C

Synthetic workflow for N-(2,5-dimethoxyphenyl)hexanamide.

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Dissolve 2,5-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents the oxidation of the electron-rich aniline, while anhydrous DCM avoids the competitive hydrolysis of the highly reactive electrophile (hexanoyl chloride).

  • Base Addition: Add triethylamine (Et3N, 1.5 eq) to the stirring solution.

    • Causality: Et3N acts as an acid scavenger. Without it, the HCl generated during the reaction would protonate the unreacted 2,5-dimethoxyaniline. A protonated amine is non-nucleophilic, which would stall the reaction at a maximum of 50% conversion.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise add hexanoyl chloride (1.1 eq).

    • Causality: The acylation is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal degradation and the formation of di-acylated side products.

  • Self-Validating Reaction Monitoring: Allow the mixture to warm to room temperature over 4 hours. Do not proceed to workup until Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3) shows the complete disappearance of the UV-active aniline spot (Rf ~0.4) and the emergence of the product spot (Rf ~0.6). Confirm via LC-MS (target m/z 252.15 [M+H]+)[1]. Premature quenching leads to inseparable aniline-amide mixtures.

  • Workup: Quench the reaction with 1N aqueous HCl to remove excess Et3N. Wash the organic layer with saturated NaHCO3 (to neutralize residual acid) and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Biological Screening & Assay Protocols

Hexanamide derivatives and 2,5-dimethoxyphenyl compounds exhibit a broad spectrum of biological activities, including antimicrobial efficacy (via glucose dehydrogenase inhibition)[5], HDAC inhibition in colorectal cancer models[3], and neuroprotective receptor modulation[4]. To evaluate the cytotoxicity and therapeutic window of CID 532114, an in vitro MTT viability assay on HCT-116 (human colorectal carcinoma) cells is the gold standard[6].

G A Compound Library (CID 532114 & Analogs) B Receptor Binding Assay (e.g., AMPAR Modulators) A->B C Enzyme Inhibition Assay (e.g., HDAC, Glucose Dehydrogenase) A->C D Hit Identification (IC50 / Ki Determination) B->D C->D E In Vitro Cytotoxicity (MTT Assay on HCT-116) D->E Select Hits F Lead Optimization (SAR Analysis) E->F Viability > 80%

Biological screening and SAR optimization workflow for hexanamide derivatives.

Step-by-Step MTT Cytotoxicity Protocol:
  • Cell Seeding: Seed HCT-116 cells in a 96-well microtiter plate at a density of 5 × 10³ cells/well in 100 μL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Causality: This 24-hour window allows the cells to adhere to the plastic substrate and re-enter the logarithmic phase of growth, ensuring they are metabolically active before drug exposure.

  • Compound Treatment: Prepare a 10 mM stock solution of N-(2,5-dimethoxyphenyl)hexanamide in cell-culture grade DMSO. Dilute serially in media to achieve final well concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat the cells for 48 hours.

  • MTT Addition (Self-Validation): Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the yellow MTT, reducing it to insoluble purple formazan crystals. A lack of color change is a direct, visual self-validation of cell death or metabolic stasis.

  • Solubilization & Quantification: Carefully aspirate the culture media without disturbing the crystal layer at the bottom of the wells. Add 150 μL of DMSO to each well to solubilize the formazan. Measure the optical density (absorbance) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against a vehicle-treated control.

References

  • Title: N-(2,5-dimethoxyphenyl)hexanamide (C14H21NO3)
  • Title: N-(2,5-DIMETHOXYPHENYL)
  • Source: scielo.
  • Title: CN101928234B - 6/7-(hetero)
  • Source: nih.
  • Source: acs.

Sources

Exploratory

Engineering 2,5-Dimethoxyaniline Amide Derivatives: Synthesis, Biological Activity, and Drug Development Prospects

Executive Summary As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the derivatization of 2,5-dimethoxyaniline not merely as a routine synthetic exercise, but as a strategic modulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the derivatization of 2,5-dimethoxyaniline not merely as a routine synthetic exercise, but as a strategic modulation of physicochemical properties. 2,5-Dimethoxyaniline is a highly versatile aromatic amine building block. The presence of two electron-donating methoxy groups enriches the electron density of the aromatic ring, which profoundly influences both the nucleophilicity of the amine during synthesis and the pharmacokinetic binding affinities of the resulting amide derivatives. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, self-validating protocols, and pharmacological structure-activity relationships (SAR) of 2,5-dimethoxyaniline amide derivatives.

Visualizing the Workflow

G A 2,5-Dimethoxyaniline (Precursor) C1 Piperine Amide Analog (Compound 5) A->C1 Amidation C2 N-Aryl Amide (Ex. 13) A->C2 Thermal Decomposition C3 Benzodioxole Acetamide (Compound Ic) A->C3 Amidation B1 Piperic Acid + EDCI/DMAP B1->C1 B2 Meldrum's Acid (Solvent-Free) B2->C2 B3 Benzodioxole Acetic Acid + Coupling Agent B3->C3 D1 SARS-CoV-2 3CLPro Inhibition C1->D1 S2 Pocket Binding D2 Green Chemistry Scale-up C2->D2 92% Yield D3 Antidiabetic Modulation C3->D3 In Vitro Efficacy

Divergent synthetic pathways of 2,5-dimethoxyaniline generating distinct pharmacological amides.

Synthetic Methodologies & Protocols

When reacting 2,5-dimethoxyaniline with carboxylic acids, the steric hindrance from the ortho-methoxy group (at position 2) can significantly reduce the nucleophilic attack rate of the amine on the carbonyl carbon. Standard Fischer amidation conditions often yield poor results. Therefore, we rely on highly reactive intermediates or specialized thermal conditions to drive the reaction.

Protocol 1: EDCI/DMAP-Mediated Amidation (Piperine Analogs)

Objective: To synthesize a 3CLPro-inhibiting piperine analog via carbodiimide-mediated amidation[1]. Causality Check: Standard acyl chlorides may lead to degradation or side reactions with sensitive diene systems. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) generates a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming an N-acylpyridinium intermediate that easily overcomes the steric hindrance of 2,5-dimethoxyaniline, ensuring high conversion rates without double-bond isomerization[1].

  • Step 1: Saponification Dissolve piperine in a 20% ethanolic KOH solution and reflux for 12 hours. Validation: Acidify with 10% HCl to pH 3. Collect the resulting precipitate (piperic acid). Confirm via ¹³C NMR (carboxylic acid motif at ~168 ppm).

  • Step 2: Activation In an oven-dried flask under argon, dissolve piperic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add EDCI (1.5 equiv) and DMAP (0.1 equiv).

  • Step 3: Amidation Add 2,5-dimethoxyaniline (1.2 equiv) to the mixture. Stir at room temperature for 12–24 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the piperic acid spot indicates reaction completion.

  • Step 4: Purification Quench with water and extract with DCM. Wash the organic layer with 1N HCl (to remove unreacted amine and DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography. Validation: Confirm structure via ¹H NMR (characteristic 2,5-dimethoxy singlets at ~3.74 and 3.83 ppm) and ¹³C NMR (amide carbonyl at ~165.3 ppm)[1].

Protocol 2: Solvent-Free Green Amidation

Objective: To synthesize N-(2,5-dimethoxyphenyl) amides without organic solvents or metal catalysts, ideal for industrial scale-up[2]. Causality Check: Heating substituted Meldrum's acid (Michaelis acid) induces a pericyclic reaction, releasing acetone and CO₂ to form a highly electrophilic ketene. The absence of solvent maximizes the collision frequency between the transient ketene and 2,5-dimethoxyaniline, driving the reaction forward rapidly while preventing solvent-induced side reactions[2].

  • Step 1: Reagent Mixing In a mechanochemical ball mill or mortar, combine substituted Meldrum's acid (1.2 equiv) and 2,5-dimethoxyaniline (1.0 equiv). Validation: Ensure homogenous physical mixing to maximize surface area contact.

  • Step 2: Thermal Activation Transfer the solid mixture to a reaction vessel and heat to the decomposition temperature of the specific Meldrum's acid derivative (typically 80–120 °C)[2].

  • Step 3: Isolation Cool the reaction mixture to room temperature. Wash the crude solid with a minimal amount of cold ethanol or water to remove unreacted starting materials. Validation: Confirm purity via ¹H NMR (absence of Meldrum's acid methyl peaks). This method reliably yields >90% product[2].

Pharmacological Applications & SAR

Antiviral Agents: SARS-CoV-2 3CLPro Inhibition

Piperine, an alkaloid from black pepper, exhibits diverse pharmacological activities. Saponification of piperine yields piperic acid, which can be conjugated with 2,5-dimethoxyaniline to form potent N-aryl amide derivatives[1]. In vitro screening revealed that the1 possesses an IC₅₀ of 106.9 ± 1.2 μM against the SARS-CoV-2 3C-like main protease (3CLPro), significantly outperforming the parent piperine (IC₅₀ = 178.4 ± 1.2 μM)[1]. Molecular docking studies indicate that the 2,5-dimethoxy substituents insert deeply into the S2 pocket of the 3CLPro active site, enhancing binding affinity through targeted hydrophobic and π-π interactions[1].

Antidiabetic Agents: Benzodioxole Derivatives

Benzodioxole derivatives are actively investigated for metabolic regulation. The synthesis of 3 demonstrates the utility of 2,5-dimethoxyaniline in generating novel antidiabetic candidates[3]. High-resolution mass spectrometry (HRMS) and NMR spectroscopy confirmed the successful amide bond formation (amide carbonyl C=O at 1572.68 cm⁻¹), validating the structural integrity required for subsequent in vivo and in vitro efficacy models[3].

Quantitative Data Summary

The following table synthesizes the quantitative biological and synthetic efficacy of key 2,5-dimethoxyaniline amide derivatives:

Compound DesignationStructural ClassificationTarget / ApplicationQuantitative Efficacy / YieldReference
Piperine (1) Piperidine AmideSARS-CoV-2 3CLProIC₅₀ = 178.4 ± 1.2 μM[1]
Analog (5) 2,5-Dimethoxyphenyl AmideSARS-CoV-2 3CLProIC₅₀ = 106.9 ± 1.2 μM[1]
Compound Ic Benzodioxole AcetamideAntidiabetic AgentConfirmed Active (In Vitro)[3]
Compound I-9 N-Aryl AmideIndustrial Synthesis92% Yield (Solvent-Free)[2]

Conclusion

The derivatization of 2,5-dimethoxyaniline into complex amides represents a critical intersection of synthetic methodology and rational drug design. By leveraging specific coupling reagents to overcome steric hindrance or utilizing solvent-free ketene-trapping mechanisms, researchers can efficiently access libraries of compounds with profound biological activities, ranging from viral protease inhibition to metabolic regulation.

References

  • Source: PubMed Central (PMC)
  • Title: Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model Source: MDPI URL
  • Title: CN106674040A - Method for preparing N-aryl amide without solvent and catalyst Source: Google Patents URL

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-(2,5-Dimethoxyphenyl)hexanamide

Executive Rationale & Structural Significance In the landscape of modern drug discovery and advanced materials, N-phenylamide derivatives serve as privileged scaffolds. Specifically, N-(2,5-dimethoxyphenyl)hexanamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Significance

In the landscape of modern drug discovery and advanced materials, N-phenylamide derivatives serve as privileged scaffolds. Specifically, N-(2,5-dimethoxyphenyl)hexanamide (CAS: 303092-25-3) represents a highly versatile, lipophilic building block[1].

By coupling an electron-rich 2,5-dimethoxyphenyl headgroup with a flexible, lipophilic hexanamide tail, this molecule offers unique physicochemical properties. In medicinal chemistry, the dimethoxy aromatic ring acts as a potent hydrogen bond acceptor network, often utilized to modulate binding affinity in G-protein coupled receptors (GPCRs) or transient receptor potential (TRP) channels. Meanwhile, the hexanamide aliphatic chain enhances membrane permeability, making it an ideal intermediate for synthesizing central nervous system (CNS) penetrant pharmacophores.

Physicochemical Profiling & Quantitative Data

Before initiating any synthetic or analytical workflow, establishing a rigorous physicochemical baseline is mandatory. The structural formula for N-(2,5-dimethoxyphenyl)hexanamide is C14H21NO3 , yielding a precise .

The following table summarizes the core quantitative data required for downstream stoichiometric calculations and chromatographic method development.

PropertyValueScientific Implication
Chemical Name N-(2,5-dimethoxyphenyl)hexanamideCore IUPAC identifier.
CAS Registry Number 303092-25-3Unique database identifier[1].
Molecular Formula C14H21NO3Dictates exact mass for MS validation.
Molecular Weight 251.32 g/mol Essential for molarity and yield calculations[1].
Monoisotopic Mass 251.1521 DaTarget mass for high-resolution mass spectrometry (HRMS).
H-Bond Donors 1 (Amide N-H)Facilitates directed target-protein interactions.
H-Bond Acceptors 3 (Methoxy & Amide C=O)Enhances aqueous solubility relative to unsubstituted analogs.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems . This means incorporating in-line analytical checks that confirm reaction progress before committing to resource-intensive purification steps.

The most efficient route to N-(2,5-dimethoxyphenyl)hexanamide is via the nucleophilic acyl substitution of 2,5-dimethoxyaniline with hexanoyl chloride.

Step-by-Step Synthetic Workflow
  • Step 1: Preparation of the Nucleophilic Solution

    • Action: Dissolve 10.0 mmol of 2,5-dimethoxyaniline in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the highly electron-rich aniline ring. Anhydrous DCM is selected to completely exclude moisture, which would otherwise competitively hydrolyze the electrophilic acyl chloride into unreactive hexanoic acid.

  • Step 2: Acid Scavenger Addition & Thermal Control

    • Action: Add 15.0 mmol (1.5 eq) of anhydrous triethylamine (TEA) to the solution and cool the reaction flask to 0°C using an ice-water bath.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the corrosive HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the remaining aniline. The 0°C environment controls the highly exothermic nature of the initial acyl addition, strictly preventing over-acylation (di-amide formation).

  • Step 3: Electrophile Introduction

    • Action: Add 11.0 mmol (1.1 eq) of hexanoyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, maximizing chemoselectivity for the primary amine over the methoxy oxygens.

  • Step 4: Reaction Propagation & In-Line Self-Validation

    • Action: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation: After 90 minutes, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject into a rapid LC-MS system. The complete disappearance of the aniline precursor peak ( m/z 154) and the emergence of a dominant product peak at m/z 252.33 [M+H]+ self-validates that the reaction has reached quantitative conversion. Do not proceed to workup until this metric is met.

  • Step 5: Aqueous Quench and Extraction

    • Action: Quench the reaction with 20 mL of 1N HCl, followed by washing the organic layer with saturated NaHCO3​ and brine.

    • Causality: The HCl wash selectively partitions any unreacted aniline and TEA into the aqueous layer. The NaHCO3​ neutralizes residual acid, and the brine wash breaks any formed emulsions while pre-drying the organic phase.

  • Step 6: Isolation

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude amide, which can be recrystallized from ethyl acetate/hexanes.

Synthesis A 2,5-Dimethoxyaniline (Nucleophile) C Solvent: DCM Base: TEA (0°C to RT) A->C B Hexanoyl Chloride (Electrophile) B->C D Crude Amide Mixture C->D Nucleophilic Acyl Substitution E Aqueous Workup (1N HCl, NaHCO3, Brine) D->E Quench & Extract F Purified Product: N-(2,5-dimethoxyphenyl)hexanamide E->F Crystallization

Fig 1: Synthetic workflow for N-(2,5-dimethoxyphenyl)hexanamide via acyl substitution.

Analytical Characterization Pathway

To ensure scientific integrity and trustworthiness, the synthesized compound must undergo rigorous analytical validation to confirm its molecular weight (251.32 g/mol ) and formula (C14H21NO3)[1],.

LC-MS & HPLC Validation Protocol
  • Sample Preparation: Dissolve 1.0 mg of the purified product in 1.0 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient elution of Water/Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential ion-pairing agent. It facilitates the protonation of the amide nitrogen in the Electrospray Ionization (ESI) source, guaranteeing a robust [M+H]+ signal for mass confirmation.

  • Mass Spectrometry (ESI+): Scan in positive ion mode. The target monoisotopic mass is 251.15 Da. The system must self-validate by detecting a primary adduct at m/z 252.33 .

  • Purity Assessment: Utilize a UV-Vis diode array detector (DAD) at 254 nm. The compound must exhibit an Area Under the Curve (AUC) purity of >98% to be cleared for downstream biological or material assays.

Validation A Purified Compound N-(2,5-dimethoxyphenyl)hexanamide B LC-MS Analysis (ESI+ Mode) A->B C NMR Spectroscopy (1H & 13C in CDCl3) A->C D HPLC-UV (254 nm) A->D E Confirm MW: 251.32 g/mol Target m/z: 252.33[M+H]+ B->E F Confirm Structure: Formula C14H21NO3 C->F G Validate Purity (> 98% AUC) D->G

Fig 2: Analytical validation workflow confirming molecular weight and structural integrity.

Conclusion

N-(2,5-dimethoxyphenyl)hexanamide is a structurally optimized intermediate boasting a precise molecular weight of 251.32 g/mol . By adhering to the self-validating synthetic and analytical protocols outlined above, research teams can guarantee high-yield, high-purity generation of this scaffold, thereby accelerating downstream drug discovery and material science applications.

References

Sources

Exploratory

An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)hexanamide

Introduction N-(2,5-dimethoxyphenyl)hexanamide is a chemical compound belonging to the class of N-substituted aromatic amides. Its structure, featuring a hexanamide chain attached to a dimethoxy-substituted phenyl ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,5-dimethoxyphenyl)hexanamide is a chemical compound belonging to the class of N-substituted aromatic amides. Its structure, featuring a hexanamide chain attached to a dimethoxy-substituted phenyl ring, suggests potential for investigation in various fields of chemical research, from medicinal chemistry to materials science. As a relatively uncharacterized molecule, it represents an opportunity for novel discovery. This guide provides a comprehensive overview of its known identifiers, predicted properties, a plausible synthetic route, and a discussion of its potential research applications, designed for researchers, scientists, and professionals in drug development. While experimental data on this specific compound is scarce in published literature, this document consolidates available information and provides expert insights based on established chemical principles.

Chemical Identity and Core Descriptors

Accurate identification is paramount in chemical research. The following are the key molecular identifiers for N-(2,5-dimethoxyphenyl)hexanamide.

  • SMILES (Simplified Molecular-Input Line-Entry System): CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC[1]

  • InChIKey (International Chemical Identifier Key): MRMKRNLOPIUEKH-UHFFFAOYSA-N[1]

These identifiers provide an unambiguous representation of the molecule's structure, essential for database searches and computational modeling.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-(2,5-dimethoxyphenyl)hexanamide, which are valuable for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C14H21NO3[PubChemLite][1]
Monoisotopic Mass 251.15215 Da[PubChemLite][1]
XlogP (Predicted) 3.2[PubChemLite][1]

XlogP is a measure of lipophilicity, which can influence properties such as solubility and membrane permeability.

Proposed Synthesis Protocol

Reaction Scheme:

Synthesis_of_N-(2,5-dimethoxyphenyl)hexanamide cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product aniline 2,5-Dimethoxyaniline product N-(2,5-dimethoxyphenyl)hexanamide aniline->product + chloride Hexanoyl Chloride chloride->product base Pyridine or Triethylamine base->product Base Catalyst solvent Dichloromethane (DCM) solvent->product Solvent

Caption: Proposed synthesis of N-(2,5-dimethoxyphenyl)hexanamide.

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add hexanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure N-(2,5-dimethoxyphenyl)hexanamide.

Structural Characterization

Confirmation of the identity and purity of the synthesized N-(2,5-dimethoxyphenyl)hexanamide would be achieved through standard analytical techniques. Although Sigma-Aldrich notes that they do not provide analytical data for this compound, a researcher would typically perform the following analyses[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons, the methoxy groups, the amide proton, and the aliphatic protons of the hexanoyl chain.

    • ¹³C NMR would provide signals corresponding to each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated monoisotopic mass.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-O stretches of the methoxy groups.

Potential Research Applications

While specific applications for N-(2,5-dimethoxyphenyl)hexanamide are not documented, its structural motifs are present in molecules with known biological activity.

  • Medicinal Chemistry: The 2,5-dimethoxyphenyl moiety is found in a number of psychoactive compounds and other biologically active molecules. The hexanamide side chain provides lipophilicity, which can be tuned to modulate pharmacokinetic properties. This compound could serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents.

  • Materials Science: Aromatic amides can exhibit interesting properties such as self-assembly and hydrogen bonding, which are relevant in the development of novel polymers and functional materials.

Safety and Handling

As N-(2,5-dimethoxyphenyl)hexanamide is a relatively uncharacterized compound, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related compounds, such as N-(2,5-dimethoxyphenyl)acetamide, GHS hazard statements indicate it may be harmful if swallowed[3].

Conclusion

N-(2,5-dimethoxyphenyl)hexanamide is a chemical compound with established structural identifiers but limited published experimental data. This guide has provided a comprehensive overview of its known characteristics and a robust, plausible protocol for its synthesis based on fundamental principles of organic chemistry. The information presented here serves as a valuable resource for researchers interested in exploring the properties and potential applications of this and related molecules. Further experimental work is necessary to fully characterize its chemical and biological properties.

References

  • PubChem. N-(2,5-Dimethoxyphenyl)acetamide. [Link]

  • PubChemLite. N-(2,5-dimethoxyphenyl)hexanamide (C14H21NO3). [Link]

Sources

Foundational

A Technical Guide to the Research Applications of Lipophilic 2,5-Dimethoxyphenyl Amides

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold The 2,5-dimethoxyphenyl moiety is a cornerstone in medicinal chemistry, particularly in the design of ligands targeting the central nervous system. I...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2,5-dimethoxyphenyl moiety is a cornerstone in medicinal chemistry, particularly in the design of ligands targeting the central nervous system. Its unique electronic and conformational properties have rendered it a "privileged scaffold" for interacting with a variety of receptors, most notably the serotonin (5-HT) receptor family. This guide delves into the research applications of a specific and highly promising class of these compounds: the lipophilic 2,5-dimethoxyphenyl amides. By exploring their synthesis, mechanism of action, and the critical assays used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and innovate within this exciting therapeutic landscape. The focus of this guide will be on their prominent role as modulators of the 5-HT₂A receptor, a key player in both neuropsychiatric disorders and the mechanism of action of psychedelic compounds.

I. The Strategic Synthesis of Lipophilic 2,5-Dimethoxyphenyl Amides

The synthesis of lipophilic 2,5-dimethoxyphenyl amides is a critical aspect of their development, allowing for systematic modifications to probe structure-activity relationships (SAR). A common and effective strategy involves the coupling of a 2,5-dimethoxyphenethylamine backbone with a lipophilic carboxylic acid. The following protocol outlines a representative synthesis, emphasizing the rationale behind each step.

Experimental Protocol: Synthesis of a Representative Lipophilic 2,5-Dimethoxyphenyl Amide

This protocol describes the synthesis of N-(4-fluorobenzoyl)-2-(2,5-dimethoxyphenyl)ethanamine, a representative lipophilic 2,5-dimethoxyphenyl amide.

Step 1: Synthesis of 2-(2,5-dimethoxyphenyl)ethanamine (2C-H)

The synthesis of the core phenethylamine can be achieved from 2,5-dimethoxybenzaldehyde.

  • Reaction: 2,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate) to yield 1-(2,5-dimethoxyphenyl)-2-nitroethene.

  • Reduction: The resulting nitroalkene is then reduced to the corresponding amine, 2-(2,5-dimethoxyphenyl)ethanamine, using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up and extraction. The crude product is then purified by distillation or column chromatography to yield the pure amine.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: 4-Fluorobenzoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial for efficient acylation of the amine.

  • Acylation Reaction: The synthesized 2-(2,5-dimethoxyphenyl)ethanamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated during the reaction. The 4-fluorobenzoyl chloride is then added dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts.

  • Purification: The final lipophilic 2,5-dimethoxyphenyl amide is purified by recrystallization or column chromatography to yield a solid product.

Causality in Experimental Choices:

  • The choice of a lipophilic acyl group, such as 4-fluorobenzoyl, is driven by the desire to increase the compound's ability to cross the blood-brain barrier and to explore specific interactions within the receptor binding pocket.

  • The use of a non-nucleophilic base in the acylation step is critical to prevent unwanted side reactions with the acyl chloride.

  • Careful control of the reaction temperature is necessary to manage the exothermicity of the acylation reaction and prevent degradation of the product.

II. Mechanism of Action: Modulating the Serotonin 5-HT₂A Receptor

Lipophilic 2,5-dimethoxyphenyl amides primarily exert their biological effects through interaction with serotonin receptors, with a particular affinity and efficacy for the 5-HT₂A subtype.[1] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[2]

Signaling Pathway of 5-HT₂A Receptor Activation

The binding of a lipophilic 2,5-dimethoxyphenyl amide agonist to the 5-HT₂A receptor initiates a cascade of intracellular events:

  • G-Protein Activation: The agonist-bound receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

    • DAG and elevated intracellular Ca²⁺ synergistically activate protein kinase C (PKC).

  • Cellular Response: The activation of PKC and other downstream effectors leads to a variety of cellular responses, including modulation of neuronal excitability, gene expression, and synaptic plasticity.

Visualization of the 5-HT₂A Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC Protein Kinase C DAG->PKC Activates Ca->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Leads to Ligand Lipophilic 2,5-Dimethoxyphenyl Amide (Agonist) Ligand->Receptor

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

III. Core Experimental Workflows for Compound Evaluation

The characterization of novel lipophilic 2,5-dimethoxyphenyl amides relies on a suite of well-established in vitro and in vivo assays. These protocols are designed to be self-validating, providing a clear and reproducible assessment of a compound's affinity, efficacy, and functional effects.

A. In Vitro Assays

1. Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the 5-HT₂A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.[3]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Inositol Phosphate (IP) Accumulation Assay: Measuring Functional Agonism (EC₅₀)

This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor by quantifying the accumulation of the second messenger, inositol phosphate.[2]

Experimental Protocol:

  • Cell Culture and Labeling: Cells expressing the 5-HT₂A receptor are cultured and labeled overnight with [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Pre-incubation with LiCl: The cells are pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[2]

  • Compound Stimulation: The cells are then stimulated with varying concentrations of the test compound for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Purification and Quantification: The extracted inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is then measured by scintillation counting.

  • Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) is determined using non-linear regression.

B. In Vivo Assay

1. Head-Twitch Response (HTR) Assay in Mice: Assessing In Vivo 5-HT₂A Receptor Activation

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a characteristic behavioral marker of 5-HT₂A receptor activation by hallucinogenic compounds.[4][5]

Experimental Protocol:

  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

  • Compound Administration: The test compound is administered to the mice via a specific route (e.g., intraperitoneal injection).

  • Observation Period: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes).[6] The observation can be done manually by a trained observer or automatically using a magnetometer system or video tracking software.[4][7]

  • Data Analysis: The total number of head twitches is recorded for each dose group. The data are then analyzed to determine the dose-response relationship and the ED₅₀ (the dose that produces a half-maximal response).

Visualization of the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Affinity - Ki) HTR_Assay Head-Twitch Response (HTR) (In Vivo Activity - ED50) Binding_Assay->HTR_Assay Proceed with High-Affinity Compounds Functional_Assay Inositol Phosphate Assay (Efficacy - EC50) Functional_Assay->HTR_Assay Proceed with Potent Agonists End Lead Candidate for Further Development HTR_Assay->End Identify Lead Candidates Start Novel Lipophilic 2,5-Dimethoxyphenyl Amide Start->Binding_Assay Assess Receptor Binding Start->Functional_Assay Determine Functional Activity

Caption: Experimental Workflow for Compound Evaluation.

IV. Structure-Activity Relationships (SAR) and Data Interpretation

The systematic modification of the lipophilic 2,5-dimethoxyphenyl amide scaffold has yielded valuable insights into the structural requirements for potent and selective 5-HT₂A receptor modulation.

Key SAR Observations:
  • The 2,5-Dimethoxy Substitution: The methoxy groups at the 2 and 5 positions of the phenyl ring are critical for high affinity and agonist activity at the 5-HT₂A receptor.[8] Removal or relocation of these groups generally leads to a significant loss of potency.[8]

  • The Lipophilic Amide Moiety: The nature of the lipophilic acyl group significantly influences the compound's properties.

    • Size and Shape: There is an optimal size and shape for the lipophilic substituent. Bulky groups can either enhance or decrease affinity depending on their ability to fit into a specific hydrophobic pocket within the receptor.

    • Electronic Effects: The electronic properties of substituents on the acyl group (e.g., electron-withdrawing or electron-donating groups) can modulate receptor affinity and efficacy.

  • The Ethylamine Linker: The two-carbon linker between the phenyl ring and the amide nitrogen is generally optimal for 5-HT₂A receptor activity.

Quantitative Data Summary

The following table summarizes the in vitro activity of a selection of 2,5-dimethoxyphenyl derivatives at the human 5-HT₂A receptor.

Compound4-Position Substituent5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)Reference
DOM Methyl533-[9]
DOB Bromo59-[9]
DOI Iodo---
2C-B Bromo-1.6[8]
CYB210010 ThiotrifluoromethylHigh Potency Agonist-[10]
LPH-5 Phenylpiperidine1.3-[11]

Data Interpretation:

  • The data clearly demonstrate that the nature of the 4-position substituent on the 2,5-dimethoxyphenyl ring has a profound impact on receptor affinity. Halogenation (e.g., DOB) and the incorporation of more complex lipophilic groups (e.g., LPH-5) can significantly increase binding affinity compared to a simple methyl group (DOM).

  • The EC₅₀ values indicate the potency of these compounds as functional agonists. For example, 2C-B is a highly potent agonist at the 5-HT₂A receptor.[8]

  • The discovery of compounds like CYB210010 highlights the ongoing exploration of novel lipophilic substituents to achieve desirable pharmacological profiles, such as long-acting agonism.[10]

V. Conclusion and Future Directions

Lipophilic 2,5-dimethoxyphenyl amides represent a versatile and highly valuable class of compounds for CNS drug discovery. Their ability to potently and selectively modulate the 5-HT₂A receptor has positioned them as critical tools for understanding the neurobiology of this receptor and as promising leads for the development of novel therapeutics for a range of psychiatric and neurological disorders.

Future research in this area will likely focus on:

  • Fine-tuning Lipophilicity and Pharmacokinetics: Optimizing the lipophilic amide moiety to improve drug-like properties, such as oral bioavailability and metabolic stability.

  • Exploring Biased Agonism: Designing ligands that preferentially activate specific downstream signaling pathways of the 5-HT₂A receptor (e.g., G-protein vs. β-arrestin pathways) to potentially separate therapeutic effects from unwanted side effects.

  • Expanding the Therapeutic Applications: Investigating the potential of these compounds in a broader range of CNS disorders, including neurodegenerative diseases and chronic pain.

The continued exploration of the chemical space around the lipophilic 2,5-dimethoxyphenyl amide scaffold, guided by the robust experimental workflows outlined in this guide, holds immense promise for the future of CNS drug development.

VI. References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2009). 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities. Bioorganic & Medicinal Chemistry, 17(9), 3485–3493.

  • Glennon, R. A., Young, R., Benington, F., & Morin, R. D. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1163–1168.

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 283–295.

  • Horsley, R. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188.

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 4(7-8), 556–570.

  • Glennon, R. A., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 5, 203.

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2009). 4-Aryl-Substituted 2,5-Dimethoxyphenethylamines: Synthesis and Serotonin 5-HT2A Receptor Affinities. ResearchGate. Retrieved from [Link]

  • Brandt, S. D., et al. (2020). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Neuropharmacology, 177, 108232.

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(10), 1727–1735.

  • Eyerman, D. J., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 5(9), 772-785.

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251.

  • Pupo, E., et al. (2024). Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding. International Journal of Molecular Sciences, 25(3), 1509.

  • Dean, N. M., & Moyer, J. D. (1989). Methods for the analysis of inositol phosphates. Biochemical Journal, 262(2), 361-366.

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Analytical Toxicology, 46(8), 889-901.

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.

  • Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. Retrieved from [Link]

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Exploratory

A Technical Guide to the Anticipated Safety Profile and Handling of N-(2,5-dimethoxyphenyl)hexanamide

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive safety and handling guide for N-(2,5-dimethoxyphenyl)hexanamide. Given that extensive toxicological data for...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for N-(2,5-dimethoxyphenyl)hexanamide. Given that extensive toxicological data for this specific compound is not publicly available, this guide is constructed upon a foundation of structure-activity relationship (SAR) analysis, data from analogous compounds, and established principles of laboratory safety. The objective is to empower research professionals with a robust framework for risk assessment and mitigation when working with this and other novel chemical entities.

Section 1: Compound Identification and Physicochemical Profile

N-(2,5-dimethoxyphenyl)hexanamide is an organic compound characterized by a hexanamide chain attached to a 2,5-dimethoxyphenyl ring. While empirical data is scarce, its structure provides insight into its likely physicochemical properties, which are crucial for anticipating its behavior and devising appropriate handling protocols.

Table 1: Physicochemical Characteristics of N-(2,5-dimethoxyphenyl)hexanamide

PropertyValue/PredictionSourceSignificance for Handling
Molecular Formula C₁₄H₂₁NO₃PubChem[1]Foundational for all stoichiometric calculations and analytical characterization.
Molecular Weight 251.32 g/mol PubChem[1]Essential for preparing solutions of known molarity.
Monoisotopic Mass 251.152144 g/mol PubChem[1]Critical for high-resolution mass spectrometry analysis.
Predicted XlogP 3.2PubChem[1]Indicates good lipid solubility and low water solubility. Suggests potential for bioaccumulation and absorption through skin. Warrants use of appropriate gloves and containment.
Physical State Solid (Anticipated)General Chemical KnowledgeMost amides of this molecular weight are solids at room temperature. Handling protocols should focus on mitigating dust inhalation.
Water Solubility Insoluble / Practically InsolubleInferred from XlogP & SDS of related compounds[2][3]Spills will not be readily diluted by water. Cleanup procedures should involve physical removal and organic solvents.

Section 2: Hazard Identification through Structural Analogy

In the absence of specific toxicological studies on N-(2,5-dimethoxyphenyl)hexanamide, a precautionary approach is mandated. We can infer potential hazards by examining its core structural components: the hexanamide functionality and the 2,5-dimethoxyphenyl ring system.

  • The Hexanamide Moiety : The parent compound, hexanamide, is known to be a combustible solid that can cause skin, eye, and respiratory tract irritation.[4] It is incompatible with strong oxidizing agents, acids, and bases.[4] The combustion of amides typically generates hazardous nitrogen oxides (NOx).[5][6]

  • The 2,5-Dimethoxyphenyl Moiety : This substituted phenyl ring is a well-known structural feature in a class of psychoactive phenethylamine derivatives (e.g., the 2C-x family). For instance, the related compound 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) is extremely potent and associated with severe sympathomimetic and serotonergic toxicity, including tachycardia, hypertension, agitation, and seizures.[7] While N-(2,5-dimethoxyphenyl)hexanamide is structurally distinct from these phenethylamines, the presence of this moiety necessitates a high degree of caution regarding potential unforeseen biological activity.

Anticipated Hazard Profile: Based on this analysis, N-(2,5-dimethoxyphenyl)hexanamide should be handled as a substance of unknown toxicity with the following anticipated hazards:

  • Acute Toxicity (Oral): Potentially harmful if swallowed. The related acetamide analogue is classified as Harmful if swallowed (H302).[8]

  • Skin Irritation: Likely to cause skin irritation (H315).[5][9][10]

  • Eye Irritation: Likely to cause serious eye irritation (H319).[5][9][10]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (H335).[9][10]

Section 3: A Workflow for Risk Assessment and Control

A systematic risk assessment is non-negotiable before any experimental work begins. The following workflow provides a self-validating system to ensure safety.

G cluster_0 Risk Management Cycle HazardID Step 1: Identify Hazards (SAR Analysis, Analogue Data) ExposureAssess Step 2: Assess Exposure (Routes: Inhalation, Dermal, Ingestion) HazardID->ExposureAssess Inform ImplementControls Step 3: Implement Controls (Engineering, Admin, PPE) ExposureAssess->ImplementControls Dictate Review Step 4: Review & Refine (Post-Experiment Debrief, SOP Update) ImplementControls->Review Validate Review->HazardID Feedback Loop

Caption: A systematic workflow for managing risks associated with novel chemical compounds.

Protocol 3.1: Implementing the Hierarchy of Controls

This protocol details the practical application of the risk assessment workflow.

  • Engineering Controls (Primary Barrier):

    • Causality: The primary risk from a solid of unknown toxicity is the inhalation of aerosolized dust. Therefore, all handling of the solid compound must occur within a certified chemical fume hood or a powder containment enclosure.

    • Action: Ensure the fume hood has a face velocity compliant with institutional standards (typically 80-120 fpm).

    • Emergency Preparedness: Confirm the immediate proximity of a functional safety shower and eyewash station before beginning work.[2]

  • Administrative Controls (Procedural Safety):

    • Action: Develop a Standard Operating Procedure (SOP) specific to this compound.

    • Action: Restrict access to the handling area to trained personnel only.

    • Action: Clearly label the container with all known and anticipated hazards. Do not work alone when handling this material.

  • Personal Protective Equipment (PPE) (Last Line of Defense):

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a risk of splashing.[9]

    • Hand Protection: Wear nitrile gloves. Given the predicted lipophilicity (XlogP 3.2), dermal absorption is a credible risk. Check gloves for integrity before each use and replace them immediately if contaminated.

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.

Section 4: Standard Operating Procedures for Handling and Emergencies

Protocol 4.1: Safe Weighing and Solution Preparation
  • Preparation: Don appropriate PPE as described in Protocol 3.1.

  • Containment: Perform all operations within a chemical fume hood. Place a weigh paper or boat on an analytical balance inside the hood.

  • Dispensing: Carefully transfer the required amount of N-(2,5-dimethoxyphenyl)hexanamide from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

  • Transfer: Gently add the weighed solid to the destination vessel containing the desired solvent.

  • Decontamination: Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth and weigh boat as hazardous waste.

  • Storage: Tightly close the main container and store it in a cool, dry, well-ventilated area away from strong oxidizing agents.[2][5]

Protocol 4.2: Emergency First Aid Measures

This protocol provides immediate actions upon accidental exposure. All exposures must be followed by a medical consultation.

Exposure RouteFirst Aid ProcedureCitation(s)
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][6][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[5][6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][10]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][11][12]

Section 5: Toxicological Profile and Future Research

The toxicological properties of N-(2,5-dimethoxyphenyl)hexanamide have not been fully investigated.[2][5] Based on its structure, a likely primary metabolic pathway would be amide hydrolysis.

G Parent N-(2,5-dimethoxyphenyl)hexanamide Enzyme Amidase (e.g., in liver) Parent->Enzyme Metabolite1 Hexanoic Acid Metabolite2 2,5-Dimethoxyaniline Enzyme->Metabolite1 Enzyme->Metabolite2

Caption: A potential metabolic pathway via amide hydrolysis.

Recommendations for Future Research: To establish a definitive safety profile, the following toxicological studies are recommended:

  • In Vitro Cytotoxicity Assay: To determine the concentration at which the compound is toxic to cells.

  • Bacterial Reverse Mutation (Ames) Test: To assess mutagenic potential.

  • In Vivo Acute Toxicity Study: To determine the LD50 and observe clinical signs of toxicity in a rodent model.

Section 6: Conclusion

N-(2,5-dimethoxyphenyl)hexanamide is a compound with an uncharacterized safety profile. The lack of empirical data necessitates a highly cautious approach grounded in the principles of chemical analogy and a strict hierarchy of controls. By treating this compound as potentially hazardous—causing skin, eye, and respiratory irritation, and being harmful if ingested—and by adhering to the workflows and protocols outlined in this guide, researchers can significantly mitigate risks. The ultimate responsibility for safety rests with the trained professional, who must apply expert judgment to this guidance for their specific experimental context.

References

  • Material Safety Data Sheet. (n.d.). [Source for a related compound indicating unknown toxicological properties and standard handling procedures].
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 18). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2024, May 24). FUJIFILM Wako Chemicals.
  • N-(2,5-Dimethoxyphenyl)acetamide . (2025, April 14). PubChem. Retrieved from [Link]

  • N-(2,5-dimethoxyphenyl)hexanamide. (n.d.). PubChemLite.
  • N-(2,5-DIMETHOXYPHENYL)HEXANAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (N,N-Dimethylhexanamide). (2025, December 24). Fisher Scientific.
  • 4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE,96 Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET - CymitQuimica. (2026, January 29). CymitQuimica.
  • Safety Data Sheet - CDN Isotopes. (2015). CDN Isotopes.
  • Hieger, M. A., et al. (2015). Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series . The American Journal of Emergency Medicine, 33(12), 1779-1782. Retrieved from [Link]

  • HEXANAMIDE. (2026, January 13). ChemicalBook.

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Foundational

Pharmacology of N-Substituted 2,5-Dimethoxyaniline Analogs: From PXR Modulation to Targeted Protein Degradation

Executive Summary & Target Differentiation The 2,5-dimethoxyaniline core represents a highly privileged, yet frequently misunderstood, chemical scaffold in modern pharmacology. It is critical to structurally differentiat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Differentiation

The 2,5-dimethoxyaniline core represents a highly privileged, yet frequently misunderstood, chemical scaffold in modern pharmacology. It is critical to structurally differentiate this class from the closely related 2,5-dimethoxyphenethylamines (the 2C family) and their N-benzyl derivatives (the NBOMe series). While phenethylamine derivatives possess a two-carbon aliphatic spacer that is strictly required to anchor the amine to the conserved Asp155 residue in the 5-HT2A receptor pocket, the aniline derivatives lack this linker.

Consequently, N-substituted 2,5-dimethoxyanilines are entirely devoid of serotonergic psychedelic activity. Instead, their compact, electron-rich aromatic system and highly functionalizable aniline nitrogen make them ideal vectors for engaging large, hydrophobic ligand-binding domains (LBDs) and transcription factors. Today, this scaffold is at the forefront of reversing multidrug resistance via Pregnane X Receptor (PXR) modulation[1], inhibiting NF-κB signaling[2], and pioneering novel antimicrobial fragment-based drug design[3].

Pregnane X Receptor (PXR) Antagonism and PROTAC Degradation

The Pregnane X Receptor (PXR) is a master transcriptional regulator of xenobiotic metabolism. Unintended activation of PXR by chemotherapeutics induces the expression of cytochrome P450 enzymes (e.g., CYP3A4) and efflux pumps (e.g., MDR1), leading to rapid drug clearance and multidrug resistance.

Direct Antagonism

N-substituted 2,5-dimethoxyanilines, particularly those linked via sulfonyl or triazole moieties (e.g., the SPA70 series), act as highly selective PXR antagonists. The 2,5-dimethoxy substitution pattern is perfectly tuned to occupy the hydrophobic auxiliary pocket of the PXR LBD. Meanwhile, the bulky N-substitution sterically hinders the AF-2 helix from adopting the active conformation required for co-activator recruitment, effectively trapping the receptor in an inactive state[1].

Targeted Protein Degradation (PROTACs)

Recent breakthroughs have transitioned this scaffold from simple antagonism to targeted protein degradation. By utilizing 4-(benzyloxy)-2,5-dimethoxyaniline as a PXR-binding warhead and tethering it via the aniline nitrogen to a von Hippel-Lindau (VHL) E3 ligase recruiter, researchers have engineered first-in-class PXR PROTACs. This targeted degradation fundamentally abolishes agonist-induced CYP3A4 expression, thereby rescuing the efficacy of co-administered chemotherapeutics like paclitaxel[4].

G N_Sub N-Substituted 2,5-Dimethoxyaniline (PROTAC Warhead) PXR Pregnane X Receptor (PXR) N_Sub->PXR Binds LBD VHL VHL E3 Ligase N_Sub->VHL Recruits Ub Polyubiquitination PXR->Ub Targeted by VHL CYP CYP3A4 Transcription (Inhibited) PXR->CYP Prevents Activation Proteasome 26S Proteasome Degradation Ub->Proteasome Destroys PXR

Fig 1: Mechanism of action for N-substituted 2,5-dimethoxyaniline PROTACs targeting PXR degradation.

NF-κB Inhibition and Immune Modulation

Beyond nuclear receptors, the 2,5-dimethoxyaniline scaffold is highly active in immunopharmacology. Dehydroxymethyl derivatives of epoxyquinomicin C (e.g., DHM2EQ), synthesized directly from 2,5-dimethoxyaniline, are potent, low-toxicity inhibitors of TNF-alpha-induced NF-κB activation, showing high efficacy in rheumatoid arthritis models[2].

Furthermore, bis-aryl sulfonamides featuring an N-substituted 2,5-dimethoxyaniline core have been identified as unique immune-prolonging co-adjuvants. These compounds lack intrinsic immune-activating properties but synergistically enhance and prolong interferon-stimulated response element (ISRE) and NF-κB signaling when co-administered with stimuli like LPS or IFN-α[5].

Quantitative Pharmacological Data

The following table summarizes the primary pharmacological modalities and binding metrics for key 2,5-dimethoxyaniline derivatives across different biological targets.

Compound / ScaffoldPrimary TargetPharmacological ModalityPotency (IC50 / DC50 / EC50)Ref
SPA70 (1,4,5-Triazole Analog) hPXRInverse Agonist / AntagonistIC50 = 1.0 – 2.7 μM[1]
4-(Benzyloxy)-2,5-DMA PROTAC hPXRTargeted Protein DegradationDC50 ≈ 0.5 μM[4]
Bis-aryl Sulfonamide Analog NF-κB / ISRESignal Prolongation (Co-adjuvant)EC50 = 3.44 μg/mL[5]
DHM2EQ NF-κBActivation InhibitorIC50 < 10 μM[2]
4-Bromo-2,5-DMA Fragment FtsY (SRP Receptor)Antimicrobial BindingHigh μM (Kd)[3]

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following methodologies are engineered with internal controls to establish direct causality between chemical intervention and biological readout.

Protocol 1: Synthesis of N-Substituted 2,5-Dimethoxyaniline PROTAC Precursors
  • Reductive Amination: React the 2,5-dimethoxyaniline core with a linker-aldehyde using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane.

    • Causality: Reductive amination is strictly chosen over direct alkylation with alkyl halides to prevent over-alkylation. This ensures a secondary amine is cleanly isolated, preventing the formation of dead-end tertiary amines.

  • Linker Attachment: Couple the resulting secondary amine to a PEG-halide linker terminating in a VHL ligand (e.g., VH032).

    • Causality: A PEG linker is specifically selected over a pure hydrophobic alkyl chain to maintain optimal aqueous solubility and cell permeability, directly counteracting the inherently high lipophilicity of the 2,5-dimethoxyaniline core.

Protocol 2: Self-Validating PXR Reporter Gene Assay

To evaluate the antagonistic properties of synthesized analogs, a dual-readout high-throughput assay is required.

  • Cell Seeding: Seed HepG2 (human liver cancer) cells in 96-well opaque plates at 10,000 cells/well.

  • Transfection: Co-transfect cells with a pSG5-hPXR expression plasmid and a CYP3A4-luciferase reporter plasmid using Lipofectamine 3000.

  • Co-Treatment: Treat cells with 10 μM Rifampicin (a potent PXR agonist) simultaneously with varying concentrations of the 2,5-dimethoxyaniline analog (0.1 μM to 50 μM).

    • Causality: PXR exhibits high basal constitutive activity. By using Rifampicin to hyper-activate PXR, we artificially expand the assay's dynamic range, allowing for the precise calculation of IC50 values for the antagonists.

  • Dual Luciferase and Viability Readout: Measure luminescence using a standard luciferase assay kit, immediately followed by an ATP-based viability counter-screen (e.g., CellTiter-Glo) in the exact same well.

    • Causality: PXR antagonists frequently suffer from false-positive readouts due to compound cytotoxicity. By multiplexing the assay, the system becomes self-validating: a true antagonist will show reduced luminescence with stable ATP levels. If both luminescence and ATP levels drop proportionally, the compound is merely cytotoxic, not antagonistic.

Workflow Step1 Step 1: Cell Seeding HepG2 in 96-well Step2 Step 2: Transfection pSG5-PXR & CYP3A4-Luc Step1->Step2 Step3 Step 3: Treatment Rifampicin + Analog Step2->Step3 Step4 Step 4: Dual Assay Luciferase & Viability Step3->Step4

Fig 2: Self-validating high-throughput workflow for PXR reporter gene assays.

References

  • [2] Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C. PubMed, National Institutes of Health. 2

  • [4] First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy. PMC, National Institutes of Health. 4

  • [3] 6dlx - FtsY-NG domain bound to fragment 3. Protein Data Bank Japan. 3

  • [5] Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. PMC, National Institutes of Health. 5

  • [1] Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC, National Institutes of Health. 1

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of N-(2,5-dimethoxyphenyl)hexanamide

Abstract N-aryl amides are a cornerstone of modern medicinal chemistry and materials science, appearing as critical scaffolds in a vast array of pharmaceuticals and functional organic materials.[1][2][3] This document pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-aryl amides are a cornerstone of modern medicinal chemistry and materials science, appearing as critical scaffolds in a vast array of pharmaceuticals and functional organic materials.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of a specific N-aryl amide, N-(2,5-dimethoxyphenyl)hexanamide, via the acylation of 2,5-dimethoxyaniline with hexanoyl chloride. The methodology detailed herein is based on the principles of the Schotten-Baumann reaction, a robust and widely applicable method for amide bond formation.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Mechanistic Rationale: The Schotten-Baumann Acylation

The synthesis of N-(2,5-dimethoxyphenyl)hexanamide from hexanoyl chloride and 2,5-dimethoxyaniline proceeds via a nucleophilic acyl substitution mechanism. The Schotten-Baumann reaction conditions, which utilize an aqueous base, are particularly effective for this transformation.[1][4]

The core mechanism involves three key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of hexanoyl chloride. This forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the most stable leaving group, the chloride ion.

  • Deprotonation: The resulting protonated amide is neutralized by a base (in this case, hydroxide from NaOH), which deprotonates the nitrogen atom. This final step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[4]

Schotten_Baumann_Mechanism cluster_intermediate Transition State cluster_products Products & Byproducts Amine 2,5-Dimethoxyaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Hexanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-(2,5-dimethoxyphenyl)hexanamide Tetrahedral->Amide Collapse & Chloride Expulsion HCl HCl Salt NaCl + H₂O HCl->Salt Base NaOH (Base) Base->Salt Neutralization Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Validation prep 1. Reagent Prep (Amine in NaOH) reaction 2. Acylation (Add Hexanoyl Chloride @ 0°C) prep->reaction stir 3. Reaction (Stir for 20 min) reaction->stir filter 4. Filtration & Washing stir->filter recrystal 5. Recrystallization (from Ethanol) filter->recrystal dry 6. Dry Product recrystal->dry yield 7. Weigh & Calculate Yield dry->yield nmr 8. ¹H & ¹³C NMR dry->nmr ir 9. IR Spectroscopy dry->ir ms 10. Mass Spectrometry dry->ms

Caption: Experimental workflow from synthesis to analysis.

Expected Characterization Results
  • Appearance: White to off-white crystalline solid.

  • Yield: Typically >80% after recrystallization.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons of the 2,5-dimethoxyphenyl ring, two methoxy singlets (~3.8 ppm), a broad singlet for the N-H proton, and aliphatic protons corresponding to the hexanoyl chain.

  • IR (ATR): A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch, and a peak around 3250-3350 cm⁻¹ for the N-H stretch.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion for C₁₄H₂₁NO₃ (Calculated m/z: 252.16).

Safety & Handling

Adherence to safety protocols is paramount during this synthesis.

  • Hexanoyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water and alcohols. [6][7]Always handle in a fume hood wearing safety goggles, a lab coat, and appropriate gloves (e.g., nitrile). Keep away from ignition sources. [8]* 2,5-Dimethoxyaniline: Toxic if swallowed, inhaled, or in contact with skin. [9]Avoid creating dust. Wear gloves and respiratory protection.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

  • Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Scribd. (n.d.).
  • Organic Syntheses. (n.d.). n,n'-diphenylbenzamidine - Organic Syntheses Procedure.
  • Fisher Scientific. (2025).
  • Apollo Scientific. (2023). Hexanoyl chloride.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
  • Cole-Parmer. (2004).
  • ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF.
  • SpringerLink. (2021).

Sources

Application

Solubility of N-(2,5-dimethoxyphenyl)hexanamide in DMSO and ethanol

Application Note: Solubilization Protocols for N-(2,5-dimethoxyphenyl)hexanamide in DMSO and Ethanol Executive Summary N-(2,5-dimethoxyphenyl)hexanamide (CAS: 303092-25-3) is a synthetic lipophilic amide frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Protocols for N-(2,5-dimethoxyphenyl)hexanamide in DMSO and Ethanol

Executive Summary

N-(2,5-dimethoxyphenyl)hexanamide (CAS: 303092-25-3) is a synthetic lipophilic amide frequently utilized as a building block and screening compound in early-stage drug discovery . The molecule features a hydrophobic hexyl chain coupled to a bulky, electron-rich 2,5-dimethoxyphenyl ring. This structural dichotomy results in a highly lipophilic profile (estimated LogP ≈ 3.5), rendering it practically insoluble in aqueous media. To evaluate its biological activity in vitro or formulate it for in vivo studies, researchers must employ organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the gold standards for this purpose, acting as universal solvents in pharmacological screening . This application note provides causality-driven protocols for preparing master and working stocks of N-(2,5-dimethoxyphenyl)hexanamide, ensuring thermodynamic stability, accurate dosing, and assay reproducibility.

Physicochemical Profiling & Solvent Causality

The selection of a solvent is dictated by the thermodynamics of solvation. The solute-solvent interactions must overcome the crystal lattice energy of the solid compound without degrading the molecule.

  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant . The oxygen atom of the sulfinyl group acts as a potent hydrogen-bond acceptor, interacting strongly with the N-H proton of the hexanamide. Concurrently, the methyl groups of DMSO accommodate the hydrophobic hexyl tail via van der Waals forces. This dual-action solvation mechanism makes DMSO the optimal choice for high-concentration master stocks (>50 mM).

  • Ethanol: Ethanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. While it effectively solvates the amide and ether oxygens of the 2,5-dimethoxyphenyl headgroup, its ability to shield the hydrophobic hexyl chain is slightly inferior to DMSO. Consequently, the maximum thermodynamic solubility in ethanol is lower. However, ethanol is often preferred for secondary dilutions or cell-based assays where DMSO-induced cytotoxicity or cellular differentiation artifacts are a confounding factor.

Quantitative Solubility Data

Property / ParameterDimethyl Sulfoxide (DMSO)Absolute Ethanol (100%)Aqueous Buffer (e.g., PBS, pH 7.4)
Solvation Mechanism Polar aprotic, H-bond acceptorPolar protic, H-bond donor/acceptorN/A (Hydrophobic exclusion)
Estimated Max Solubility > 50 mM (~12.5 mg/mL)> 20 mM (~5.0 mg/mL)< 0.1 mM (Practically Insoluble)
Recommended Application Primary Master StockSecondary Working Stock / In vivoFinal Assay Media
Storage Temperature -20°C (Avoid repeated freeze-thaw)-20°C (Tightly sealed)Prepare fresh; do not store
Max Final Assay Conc. ≤ 0.5% v/v≤ 1.0% v/vN/A

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality Rationale: Preparing a highly concentrated master stock minimizes the final volume of solvent introduced into biological assays, thereby mitigating solvent-induced artifacts.

  • Equilibration: Allow the vial of N-(2,5-dimethoxyphenyl)hexanamide powder to equilibrate to room temperature in a desiccator before opening. Causality: Prevents ambient moisture condensation on the hygroscopic powder, which could initiate premature precipitation or alter the effective mass.

  • Weighing: Accurately weigh 12.57 mg of the compound (MW = 251.32 g/mol ) into a sterile, amber glass vial. Causality: Amber glass protects the methoxy-aromatic system from potential photo-oxidation.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation & Thermal Energy: Vortex the suspension vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Acoustic cavitation and thermal energy provide the activation energy required to disrupt the crystal lattice and accelerate thermodynamic dissolution.

  • Self-Validation Checkpoint: Perform a visual inspection using a focused laser pointer (Tyndall effect). The absence of light scattering confirms complete dissolution at the microscopic level. Analyze a 1:1000 dilution via LC-MS to verify the exact concentration against a standard curve.

  • Storage: Aliquot the 50 mM stock into 50 µL single-use volumes in tightly sealed polypropylene tubes and store at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which can cause localized supersaturation and irreversible crystallization.

Protocol B: Preparation of a 20 mM Working Stock in Ethanol

Causality Rationale: Ethanol is utilized when downstream applications are sensitive to DMSO. The lower target concentration (20 mM) respects the slightly reduced solvation capacity of ethanol for the hexyl chain.

  • Weighing: Weigh 5.03 mg of N-(2,5-dimethoxyphenyl)hexanamide into a sterile glass vial.

  • Solvent Addition: Add 1.0 mL of absolute ethanol (200 proof, anhydrous).

  • Agitation: Vortex vigorously for 2 minutes. Sonication is generally not required but can be applied briefly (1-2 minutes) at room temperature if necessary. Causality: Avoid heating ethanol above 30°C to prevent solvent evaporation, which would alter the final concentration.

  • Self-Validation Checkpoint: Cap the vial tightly and observe for 15 minutes at room temperature to ensure no delayed recrystallization occurs. Verify concentration via HPLC-UV (detecting the aromatic ring at ~280 nm).

  • Storage: Store at -20°C in vials with PTFE-lined caps to prevent solvent evaporation.

Protocol C: Serial Dilution and Aqueous Assay Integration

Causality Rationale: Direct addition of high-concentration organic stocks into aqueous buffers often results in "crashing out" (precipitation) due to the rapid shift in dielectric constant and hydrophobic exclusion of the hexyl chain.

  • Intermediate Dilution: Dilute the master stock (DMSO or Ethanol) serially in the same organic solvent to achieve a concentration 100x to 200x of your final desired assay concentration.

  • Pre-warming: Pre-warm the aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase.

  • Rapid Mixing: While continuously vortexing the pre-warmed aqueous buffer, inject the organic intermediate stock dropwise directly into the center of the vortex. Causality: Rapid mechanical dispersion prevents localized zones of high compound concentration, minimizing the nucleation of microcrystals.

  • Self-Validation Checkpoint: Immediately measure the optical density (OD) of the final assay solution at 600 nm. An OD600 > 0.05 compared to a solvent-only blank indicates compound precipitation (colloidal aggregation), necessitating a lower final concentration or a different surfactant strategy.

Solubilization Workflow Diagram

SolubilizationWorkflow Compound N-(2,5-dimethoxyphenyl)hexanamide (Solid Powder) SolventEval Solvent Selection (LogP ≈ 3.5) Compound->SolventEval DMSO DMSO Stock (50 mM Master) SolventEval->DMSO Polar Aprotic Ethanol Ethanol Stock (20 mM Working) SolventEval->Ethanol Polar Protic QC Quality Control (LC-MS / Visual) DMSO->QC Ethanol->QC Aqueous Aqueous Assay Buffer (<1% Final Solvent) QC->Aqueous Serial Dilution (Vortexing)

Workflow for the solubilization, quality control, and assay integration of lipophilic amides.

References

  • Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia, [Link]

  • Ataman Kimya. "DMSO DIMETHYL SULFOXIDE." Ataman Chemicals,[Link]

Method

Application Note: A Comprehensive Guide to the Preparation of N-(2,5-dimethoxyphenyl)hexanamide Stock Solutions

Abstract This application note provides a detailed, field-proven protocol for the preparation, handling, and storage of stock solutions for N-(2,5-dimethoxyphenyl)hexanamide. As a hydrophobic, anilide-derived small molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the preparation, handling, and storage of stock solutions for N-(2,5-dimethoxyphenyl)hexanamide. As a hydrophobic, anilide-derived small molecule, its experimental utility is fundamentally dependent on the accuracy, solubility, and stability of its stock solutions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for protocol choices, robust safety procedures, and troubleshooting advice to ensure experimental reproducibility and integrity.

Introduction: The Critical Role of Stock Solution Integrity

N-(2,5-dimethoxyphenyl)hexanamide is an organic compound belonging to the anilide class, characterized by a hexanamide group attached to a dimethoxyphenyl moiety.[1] Such compounds are of interest in medicinal chemistry and materials science as potential lead compounds or research tools.[2] The reliability of any in vitro or in vivo data generated using this compound is directly contingent upon the quality of the stock solution. Improperly prepared solutions can lead to concentration inaccuracies, precipitation, or degradation, resulting in flawed and irreproducible experimental outcomes.

This document establishes a self-validating system for preparing high-quality stock solutions by explaining the scientific rationale behind each step, from solvent selection to long-term storage.

Compound Characteristics and Solvent Selection

A thorough understanding of the physicochemical properties of N-(2,5-dimethoxyphenyl)hexanamide is paramount for developing a successful solubilization strategy.

Physicochemical Data Summary

The properties of N-(2,5-dimethoxyphenyl)hexanamide necessitate the use of organic solvents for creating stock solutions suitable for biological assays. Its high predicted partition coefficient (XlogP) indicates significant hydrophobicity and poor aqueous solubility.[3][4]

PropertyValueSource & Rationale
Molecular Formula C₁₄H₂₁NO₃[3]
Molecular Weight 251.32 g/mol Calculated from the molecular formula. Essential for accurate molarity calculations.
Predicted XlogP 3.2[3] A measure of lipophilicity; a value >3 suggests poor solubility in aqueous media.
Appearance White to off-white solid (predicted)Inferred from similar compounds.[2][4] Visual inspection is critical.
Chemical Class Anilide[1] This class dictates specific handling precautions due to potential toxicity.
Rationale for Solvent Choice

The primary challenge in preparing stock solutions for hydrophobic compounds is achieving complete and stable dissolution at a desired concentration.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the solvent of choice for most hydrophobic small molecules intended for biological screening.[5] It is a polar aprotic solvent capable of dissolving a wide range of compounds. For in vitro assays, it is crucial to maintain the final concentration of DMSO below 0.5% (and ideally <0.1%) as it can be toxic to cells at higher concentrations.[6]

  • Alternative Solvent: Ethanol (EtOH) Ethanol can also be an effective solvent.[7] However, it is more volatile than DMSO and may not achieve the same high concentrations. The choice between DMSO and ethanol often depends on the specific experimental system and its tolerance to these solvents.[7]

Safety and Handling Precautions

N-(2,5-dimethoxyphenyl)hexanamide is an anilide derivative. Compounds in this class, and related aromatic amines, require careful handling due to potential health hazards.[8][9]

Core Safety Requirements:

  • Engineering Controls : All weighing and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of fine powder.[8][10]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

  • Waste Disposal : Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations for hazardous waste.[13]

  • Spill Management : In case of a spill, use an inert absorbent material (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of N-(2,5-dimethoxyphenyl)hexanamide in DMSO. This concentration is a common standard for primary screening libraries.[6]

Required Materials
  • N-(2,5-dimethoxyphenyl)hexanamide powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)

  • Cryo-safe aliquot tubes

Step-by-Step Methodology

Step 1: Mass Calculation The first step is to calculate the mass of the compound required to achieve a 10 mM concentration in a specific volume. The formula for this calculation is:

Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM solution: Mass (mg) = (10 mmol/L) × (1/1000 L) × (251.32 g/mol ) × 1000 (mg/g) = 2.51 mg

Step 2: Weighing the Compound

  • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully add approximately 2.51 mg of N-(2,5-dimethoxyphenyl)hexanamide powder directly into the tube.

  • Record the exact mass. It is crucial to use the actual measured mass for the final concentration calculation to ensure accuracy.

Step 3: Dissolution

  • Using the actual mass from Step 2, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (µL) = [Mass (mg) / 251.32 ( g/mol )] × [1 / 10 (mmol/L)] × 1,000,000 (µL/L)

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[6]

  • Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[6] Causality : These methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction with solvent molecules.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, cryo-safe tubes.[6]

  • Clearly label each aliquot with the compound name, exact concentration, solvent (DMSO), and preparation date.

  • Store the master stock and all aliquots at -20°C or -80°C , protected from light.[6][7]

Workflow Visualization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (e.g., 2.51 mg) calc->weigh add_dmso 3. Add DMSO (e.g., 1 mL) weigh->add_dmso vortex 4. Vortex Vigorously (1-2 min) add_dmso->vortex inspect 5. Visually Inspect (Check for particulates) vortex->inspect aliquot 6. Aliquot (Single-use volumes) inspect->aliquot troubleshoot Incomplete Dissolution? inspect->troubleshoot store 7. Store at -20°C / -80°C (Protect from light) aliquot->store solution Gentle Warming (37°C) or Sonication troubleshoot->solution solution->vortex Re-vortex

Caption: Workflow for preparing N-(2,5-dimethoxyphenyl)hexanamide stock solution.

Best Practices and Troubleshooting

Adherence to best practices is essential for maintaining the integrity of the stock solution over time.

IssuePotential CauseRecommended Solution & Rationale
Precipitate forms after thawing The compound may have low kinetic solubility at the stored concentration. Freeze-thaw cycles can disrupt the solution's equilibrium.Thaw the aliquot and warm it gently in a 37°C water bath, followed by vortexing before use.[7] This can often redissolve the precipitate. If the problem persists, consider preparing a lower concentration stock solution.
Compound fails to dissolve completely Insufficient solvent volume for the mass, or low intrinsic solubility.Double-check calculations. Use gentle warming (37°C) or sonication to increase solubility.[6] Avoid excessive heat, which could degrade the compound. Sonication uses high-frequency sound waves to agitate particles and accelerate dissolution.
Inconsistent experimental results Possible degradation of the compound or evaporation of the solvent.Always use freshly thawed aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[6] Ensure aliquot caps are tightly sealed to prevent DMSO, which is hygroscopic, from absorbing water and to prevent solvent evaporation.
Final assay concentration of DMSO is too high The stock solution concentration is too low, requiring a large volume to be added to the assay.Prepare a higher concentration stock solution if solubility allows. This enables smaller volumes to be used for serial dilutions, minimizing the final DMSO concentration in the experimental well.[7]

References

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. Journal of Visualized Experiments. [Link]

  • Chemical Synthesis Database. (2025). N-(2,5-dimethoxyphenyl)-3-oxobutanamide - Chemical Synthesis Database. [Link]

  • PubChemLite. N-(2,5-dimethoxyphenyl)hexanamide (C14H21NO3). [Link]

  • PubChem. N-(2,5-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 77015. [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. [Link]

  • Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]

  • University of California, Santa Barbara. (n.d.). Aniline - Standard Operating Procedure. [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanamide (CAS 628-02-4). [Link]

  • Journal of Drug Delivery Science and Technology. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Link]

  • Taylor & Francis. (2019). Anilides – Knowledge and References. [Link]

  • Chemspace. (n.d.). Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5. [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • ResearchGate. (n.d.). Solubility in various solvents. | Download Table. [Link]

  • University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

  • Scribd. (n.d.). Anilide | PDF. [Link]

  • RSC Publishing. (2026). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. [Link]

  • PMC. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [Link]

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Application

Application Notes &amp; Protocols: A Framework for Structure-Activity Relationship (SAR) Studies of N-(2,5-dimethoxyphenyl)hexanamide

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies using N-(2,5-dimethoxyphenyl)hexan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies using N-(2,5-dimethoxyphenyl)hexanamide as a lead scaffold. The 2,5-dimethoxyphenyl motif is a privileged pharmacophore found in numerous centrally active compounds, particularly modulators of serotonergic G-protein coupled receptors (GPCRs).[1][2][3] This guide outlines the strategic rationale for molecular modification, detailed protocols for the synthesis of analogs, robust methodologies for in vitro biological evaluation, and a framework for data interpretation. By explaining the causality behind experimental choices, this document serves as a practical and intellectually rigorous resource for accelerating the optimization of this promising chemical series.

Introduction: The Scientific Rationale for SAR Studies

Structure-Activity Relationship (SAR) analysis is a foundational pillar of medicinal chemistry, systematically exploring how targeted structural modifications of a lead compound influence its biological activity.[4] The goal is to identify the key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties, thereby guiding the rational design of optimized drug candidates.[5][6]

N-(2,5-dimethoxyphenyl)hexanamide presents a compelling starting point. The 2,5-dimethoxyphenyl core is a well-established modulator of the serotonin 5-HT2A receptor, a critical target in neuroscience and psychiatry.[7][8] The hexanamide side chain provides a flexible yet defined linker and lipophilic tail, offering numerous avenues for modification. A systematic SAR study allows researchers to dissect the contribution of each molecular component to the overall pharmacological profile.

This guide establishes a self-validating workflow, beginning with the chemical synthesis of a focused library of analogs and culminating in their biological characterization to build a coherent SAR model.

Strategic Framework for Analog Design

The core principle of our SAR strategy is the systematic and independent modification of three distinct regions of the N-(2,5-dimethoxyphenyl)hexanamide scaffold. This approach allows for a clear interpretation of how changes in each region impact biological activity.

  • Region I: The Aromatic Core (2,5-dimethoxyphenyl ring): This region is critical for receptor recognition. Modifications here explore the electronic and steric requirements of the binding pocket. Key questions include: Are both methoxy groups essential? Does their position matter? Can they be replaced with other substituents (e.g., halogens, alkyl groups) to modulate activity or selectivity?

  • Region II: The Amide Linker: The amide bond provides structural rigidity and hydrogen bonding capabilities. Modifications are generally conservative and may include N-methylation or replacement with a bioisostere to alter metabolic stability or conformational freedom.

  • Region III: The Acyl Chain (Hexanoyl Tail): This aliphatic chain influences lipophilicity, which can affect membrane permeability and binding affinity. Key questions include: How does chain length (homologation) affect potency? Does branching or introducing unsaturation impact activity?

SAR_Strategy cluster_0 N-(2,5-dimethoxyphenyl)hexanamide Scaffold cluster_1 Region I: Aromatic Core cluster_2 Region II: Amide Linker cluster_3 Region III: Acyl Chain molecule Mod1 Modify/Replace Methoxy Groups molecule:w->Mod1:e Mod3 N-Alkylation molecule:c->Mod3:e Mod5 Vary Chain Length (Homologation) molecule:e->Mod5:e Mod2 Introduce other Substituents (e.g., Cl, F) Mod4 Bioisosteric Replacement Mod6 Introduce Branching or Unsaturation

Figure 1: Key regions for modification in the SAR study of N-(2,5-dimethoxyphenyl)hexanamide.

Synthesis of Analog Libraries

The synthesis of analogs is centered around the robust and versatile N-acylation of anilines.[9][10] This approach allows for the convergent assembly of diverse structures from readily available building blocks.

Protocol 3.1: General Procedure for N-Acylation of 2,5-Dimethoxyaniline

This protocol describes the synthesis of the parent compound and serves as a template for synthesizing analogs with modifications in the acyl chain (Region III).

Rationale: The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The addition of a non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it unreactive.[9]

Materials:

  • 2,5-Dimethoxyaniline

  • Hexanoyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-dimethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirring solution. A precipitate (triethylammonium hydrochloride) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12]

Workflow for Analog Synthesis and Evaluation

The overall process from chemical synthesis to data analysis follows a logical and efficient path designed to accelerate the SAR cycle.

Synthesis_Workflow A Select Starting Materials (Anilines, Carboxylic Acids) B Synthesize Acyl Chlorides (if not commercial) A->B For Region III Modifications C Perform N-Acylation Reaction (Protocol 3.1) A->C For Region I Modifications B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Submit Purified Analogs for Biological Screening D->E F Data Analysis & SAR Interpretation E->F F->A Design Next Generation

Figure 2: General workflow for the synthesis and evaluation cycle in an SAR study.

Biological Evaluation: In Vitro Assays for GPCR Targets

Given the prevalence of the 2,5-dimethoxyphenyl scaffold in 5-HT2A receptor ligands, the following protocols are tailored for characterizing compound activity at this GPCR, which canonically signals through the Gq pathway and can also engage β-arrestin.[1][13][14]

GPCR Signaling Pathways

GPCR activation is complex. Ligands can stabilize different receptor conformations, leading to engagement with various downstream signaling partners. A thorough SAR study should investigate multiple pathways to identify not only potency but also potential functional selectivity or "biased agonism."[13]

  • G-Protein Signaling (Gq): Upon agonist binding, the 5-HT2A receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, a measurable event.

  • β-Arrestin Recruitment: Following activation and phosphorylation by GPCR kinases (GRKs), the receptor can recruit β-arrestin proteins. This process mediates receptor desensitization and can also initiate separate, G-protein-independent signaling cascades.[14]

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., DMPH Analog) GPCR 5-HT2A Receptor Ligand->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Engages GRK GRK GPCR->GRK Phosphorylates PLC PLC Gq->PLC Activates Ca ↑ [Ca²⁺]i PLC->Ca Assay1 Functional Assay: Calcium Flux Ca->Assay1 Arrestin β-Arrestin GRK->Arrestin Recruits Assay2 Functional Assay: β-Arrestin Recruitment Arrestin->Assay2

Figure 3: Simplified signaling pathways for 5-HT2A receptor activation and corresponding assays.

Protocol 4.1: Radioligand Binding Assay (Affinity)

Rationale: This assay quantifies the affinity (Ki) of a test compound for the target receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. It is the gold standard for determining direct receptor interaction.

Procedure (General Outline):

  • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin).

  • Add increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters to remove non-specific binding.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Calculate IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) and convert to Ki values using the Cheng-Prusoff equation.

Protocol 4.2: Calcium Flux Assay (Gq Potency & Efficacy)

Rationale: This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound to activate the Gq pathway by detecting the resulting increase in intracellular calcium.[7]

Procedure (General Outline):

  • Plate HEK293 cells stably expressing the 5-HT2A receptor in a 96- or 384-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add increasing concentrations of the test compound using an automated liquid handler (e.g., FLIPR or FlexStation).

  • Measure the fluorescence intensity over time. The peak fluorescence response corresponds to the magnitude of the calcium release.

  • Plot the peak response against the compound concentration to generate a dose-response curve.

  • Calculate EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response relative to a reference full agonist).

Protocol 4.3: β-Arrestin Recruitment Assay (Functional Selectivity)

Rationale: This assay determines a compound's ability to promote the interaction between the receptor and β-arrestin. Comparing these results with the Gq assay can reveal biased agonism. Technologies like Tango, PathHunter, or BRET are commonly used.[13]

Procedure (Using Enzyme Fragment Complementation, e.g., PathHunter):

  • Use a cell line co-expressing the 5-HT2A receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.

  • Plate the cells and add increasing concentrations of the test compound.

  • If the compound induces receptor-arrestin interaction, the enzyme fragments are brought into proximity, reconstituting an active enzyme.

  • Add the enzyme's substrate and measure the resulting chemiluminescent signal.

  • Generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Data Interpretation and SAR Consolidation

Table 1: Example SAR Data Summary

Cmpd IDRegion I Modification (Ring)Region III Modification (Tail)Yield (%)Binding Affinity Ki (nM) (5-HT2A)Ca²⁺ Flux EC₅₀ (nM)Ca²⁺ Flux Eₘₐₓ (%)β-Arrestin EC₅₀ (nM)β-Arrestin Eₘₐₓ (%)
Lead-01 2,5-di-MeOHexanoyl (C6)7515.235.810041.5100
ANA-02 2,5-di-MeOButanoyl (C4)8145.6112.098125.195
ANA-03 2,5-di-MeOOctanoyl (C8)6810.122.510525.3102
ANA-04 2-MeOHexanoyl (C6)72250.3>100045>100030
ANA-05 2,5-di-ClHexanoyl (C6)658.515.19588.455

Analysis of Example Data:

  • Region III (Tail): Comparing Lead-01, ANA-02, and ANA-03 suggests that increasing the acyl chain length from C4 to C8 improves both binding affinity and functional potency.

  • Region I (Ring): The dramatic loss of activity in ANA-04 upon removal of the 5-methoxy group indicates this feature is critical for potent activity.

  • Biased Agonism: ANA-05, with dichloro substituents, shows high affinity and Gq potency but significantly reduced efficacy in the β-arrestin pathway, suggesting it may be a Gq-biased agonist.

These initial findings would guide the synthesis of the next generation of analogs, for example, by exploring optimal chain length further (C7, C9) or by probing other substitutions on the aromatic ring to refine the biased signaling profile. For more advanced analysis, this data can serve as a training set for developing Quantitative Structure-Activity Relationship (QSAR) models.[15]

References

  • Recent progress in assays for GPCR drug discovery. Signal Transduction and Targeted Therapy.
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Structure-based molecular modeling in SAR analysis and lead optimiz
  • Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Structure-activity relationships in psychotomimetic phenylalkylamines. PubMed.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • SAR & QSAR Model.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Computational Analysis of Structure–Activity Relationships.
  • Comput
  • Process for the acylation of n,n-diallyl aniline.
  • N‐acylation of anilines, primary and secondary amines,and sulfonamides.
  • Aniline synthesis by amination (aryl
  • Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. PubMed.
  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable.
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC.
  • Structure-activity relationships for the design of small-molecule inhibitors.
  • literature review of the applications of 2,5-Dimethoxythiophenol in drug discovery. BenchChem.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.
  • Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. OUCI.
  • Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes.
  • N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. PMC.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar.
  • Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. PubMed.
  • Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives.
  • Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. EA Journals.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
  • Synthesis and Sar Studies for the Inhibition of TNF-α. Amanote Research.

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Method

Application Note: Handling, Reconstitution, and Storage Stability of N-(2,5-dimethoxyphenyl)hexanamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary N-(2,5-dimethoxyphenyl)hexanamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

N-(2,5-dimethoxyphenyl)hexanamide (CAS#: 303092-25-3) is a synthetic building block and lipophilic amide utilized in medicinal chemistry and materials science[1]. While the compound possesses a robust amide backbone, its physicochemical behavior is heavily dictated by the interplay between its hydrophobic hexyl chain and the electron-rich 2,5-dimethoxyphenyl ring. This application note details the structural causality behind its stability profile and provides field-validated protocols for its reconstitution, long-term storage, and analytical monitoring.

Physicochemical Profiling & Stability Causality

To design an effective handling protocol, we must first deconstruct the molecule's architecture to understand why it behaves the way it does under various environmental stressors.

  • The 2,5-Dimethoxyphenyl Core (Oxidative Susceptibility): Methoxy groups act as strong electron-donating substituents via resonance effects[2]. The 2,5-substitution pattern significantly increases the electron density of the aromatic ring. While this enhances the hydrogen-bond acceptor capacity at the adjacent amide linkage[2], it also lowers the oxidation potential of the ring. Consequently, the compound is sensitive to strong oxidizing agents and prolonged UV exposure, which can catalyze the formation of reactive quinone species[3].

  • The Amide Linkage (Hydrolytic Stability): The central carboxamide group is generally highly stable under physiological and standard laboratory conditions[4]. However, the electrophilic nature of the carbonyl carbon means that under extremes of pH (strong acids or bases) and elevated temperatures, the molecule will hydrolyze back into 2,5-dimethoxyaniline and hexanoic acid[3].

  • The Hexanamide Tail (Solubility Dynamics): The six-carbon aliphatic chain imparts significant lipophilicity. The compound is poorly soluble in aqueous media but exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane)[3]. Attempting to dissolve this compound directly in aqueous buffers will result in micelle formation or immediate precipitation.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-(2,5-dimethoxyphenyl)hexanamide under various storage conditions. Data is synthesized from accelerated stability models typical for electron-rich N-aryl amides.

Storage ConditionMatrix / SolventDurationExpected PurityPrimary Degradation Risk
Solid State (-20°C) Desiccated Powder24 Months> 99.5%Negligible
Solid State (25°C) Ambient, Dark6 Months> 98.0%Slow ambient oxidation
Solution (4°C) Anhydrous DMSO3 Months> 98.5%Aggregation / Precipitation
Solution (25°C) Aqueous Buffer (pH 7.4)48 Hours< 90.0%Precipitation (Insolubility)
Solution (40°C) 0.1 M HCl or NaOH24 Hours< 50.0%Amide Hydrolysis[3]
Solution (UV Exposed) Ethanol7 Days< 85.0%Photo-oxidation of aromatic ring

Degradation and Stability Pathway

The following diagram illustrates the causal relationships between environmental stressors and the specific degradation pathways of N-(2,5-dimethoxyphenyl)hexanamide.

G Compound N-(2,5-dimethoxyphenyl)hexanamide (Intact Molecule) pH Extreme pH (Strong Acids/Bases) Compound->pH Exposure Oxidation Oxidative Stress (UV Light / ROS) Compound->Oxidation Exposure Aqueous Aqueous Media (Without Co-solvents) Compound->Aqueous Exposure Hydrolysis Nucleophilic Attack (Amide Hydrolysis) pH->Hydrolysis RingOxidation Electron Abstraction (Aromatic Oxidation) Oxidation->RingOxidation Precipitation Hydrophobic Exclusion (Aggregation) Aqueous->Precipitation Cleavage 2,5-Dimethoxyaniline + Hexanoic Acid Hydrolysis->Cleavage Quinones Quinone Derivatives (Colored Degradants) RingOxidation->Quinones Loss Loss of Soluble Titer (False Negatives in Assays) Precipitation->Loss

Fig 1: Environmental stressors and resulting degradation pathways for N-(2,5-dimethoxyphenyl)hexanamide.

Experimental Workflows & Protocols

Protocol A: Reconstitution and Aliquoting Strategy

Self-Validating Principle: Moisture introduces localized pH shifts and reduces solubility. By strictly controlling the hydration state of the solvent, we eliminate the primary catalyst for both precipitation and hydrolysis.

Materials Required:

  • N-(2,5-dimethoxyphenyl)hexanamide (Lyophilized powder)

  • Anhydrous DMSO (≥99.9%, sterile-filtered, stored under Argon)

  • Amber glass HPLC vials with PTFE-lined caps

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the electron-rich powder, accelerating future oxidative degradation.

  • Primary Solubilization: Add Anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM. Vortex gently for 60 seconds. The solution should be completely clear and colorless.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber glass vials. Causality: Amber glass blocks UV transmission, protecting the 2,5-dimethoxyphenyl ring from photo-oxidation[3]. Single-use aliquots prevent freeze-thaw cycles, which force the lipophilic hexanamide out of solution.

  • Inert Atmosphere Sealing: Blanket the headspace of each vial with Argon or Nitrogen gas for 3 seconds before capping tightly.

  • Storage: Store aliquots immediately at -20°C.

Protocol B: Stability-Indicating HPLC-UV Assay

Self-Validating Principle: To prove stability, the analytical method must be capable of resolving the parent compound from its primary degradants (2,5-dimethoxyaniline and hexanoic acid). The use of TFA ensures sharp peak shapes for basic degradants.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (Optimal for the dimethoxyphenyl chromophore)

  • Column Temperature: 30°C

Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 10.0 min: Linear ramp to 90% B

  • 10.0 - 12.0 min: Hold at 90% B (Flushes highly lipophilic impurities)

  • 12.0 - 15.0 min: Return to 10% B (Re-equilibration)

System Suitability Test (SST) & Execution:

  • SST Injection: Inject a standard mixture containing 2,5-dimethoxyaniline (degradant) and N-(2,5-dimethoxyphenyl)hexanamide.

  • Validation Check: Ensure baseline resolution ( Rs​>2.0 ) between the aniline peak (elutes early due to polarity and protonation by TFA) and the hexanamide peak (elutes late due to the lipophilic hexyl chain).

  • Sample Analysis: Dilute the DMSO stock 1:100 in Mobile Phase A/B (50:50) immediately prior to injection. Causality: Diluting in the mobile phase prevents solvent-front distortion caused by injecting pure DMSO, ensuring accurate integration of early-eluting degradation products.

Sources

Application

Application Note: Formulation Strategies for Lipophilic Amides in Preclinical Animal Studies

Executive Summary & Biological Context Lipophilic endogenous fatty acid amides—collectively known as ALIAmides (Autacoid Local Injury Antagonist amides) and endocannabinoids—play a profound role in regulating neuroinflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Lipophilic endogenous fatty acid amides—collectively known as ALIAmides (Autacoid Local Injury Antagonist amides) and endocannabinoids—play a profound role in regulating neuroinflammation, pain, and lipid metabolism[1]. Key molecules in this class include Palmitoylethanolamide (PEA) , Anandamide (AEA) , and Oleamide .

Despite their immense therapeutic potential, translating these lipid mediators into reproducible in vivo rodent studies is notoriously difficult. Their high lipophilicity (LogP > 5) and highly crystalline solid-state properties result in extremely poor aqueous solubility[2]. Consequently, the dissolution rate becomes the primary rate-limiting step for systemic absorption[2]. Furthermore, these amides are subject to rapid enzymatic degradation by Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA)[1][3].

This application note provides a comprehensive, causality-driven guide to selecting vehicles, preparing formulations, and executing self-validating protocols for dosing lipophilic amides in rodent models.

Physicochemical Hurdles & Vehicle Selection Rationale

When designing a formulation for rodents, the vehicle must overcome the drug's hydrophobicity without inducing vehicle-mediated toxicity or altering the drug's pharmacokinetic (PK) profile.

Causality in Vehicle Selection
  • Avoidance of High-Concentration Co-solvents: While Cremophor EL (Kolliphor) or high concentrations of DMSO (>10%) can successfully solubilize lipophilic amides, they are highly discouraged for chronic rodent studies. Cremophor EL is known to cause severe weight loss, hepatotoxicity, and histamine release[4]. Similarly, hydroxypropyl-β-cyclodextrin (HPβCD), while useful for oral dosing, can induce diarrhea and elevate hepatic transaminases in certain rodent strains[5].

  • The Suspension Strategy (Oral): For oral (PO) gavage, the most physiologically relevant and well-tolerated approach is a micronized suspension. Because PEA and AEA float on aqueous surfaces due to high surface tension, a wetting agent (e.g., 0.1% Tween-80) combined with a viscosity modifier (e.g., 0.5% Methylcellulose or Na-CMC) is required to maintain a homogenous suspension[6][7].

  • The Lipid Depot Strategy (IP/SC): For intraperitoneal (IP) or subcutaneous (SC) injections, emulsifying the amide in a lipid vehicle like corn oil or sunflower oil creates a slow-release depot. This prevents the rapid plasma spiking and subsequent rapid clearance (half-life ~12 minutes in rats) seen with intravenous administration, allowing for sustained exposure over 24–48 hours[2][8].

FormulationTree Start Lipophilic Amide (e.g., PEA, AEA) Route Determine Delivery Route Start->Route PO Oral Gavage (PO) Route->PO IP_SC IP / SC Injection Route->IP_SC IV Intravenous (IV) Route->IV Micronize Particle Size Reduction (e.g., um-PEA) PO->Micronize LipidDepot Corn/Sunflower Oil Ultrasonicated Emulsion IP_SC->LipidDepot CoSolvent PEG-400 / Saline (Max 5-10% DMSO) IV->CoSolvent AqueousSusp 0.5% MC + 0.1% Tween-80 Aqueous Suspension Micronize->AqueousSusp

Decision tree for selecting in vivo vehicles for lipophilic amides.

Experimental Protocols

Protocol A: Preparation of Ultramicronized Aqueous Suspension (Oral Gavage)

Purpose: To achieve high oral bioavailability by maximizing the surface-area-to-volume ratio of the lipophilic amide[9].

Materials:

  • Ultramicronized PEA (um-PEA, particle size <10 µm)[6].

  • Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC).

  • Tween-80 (Polysorbate 80).

  • Milli-Q Water.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of MC in 50 mL of heated Milli-Q water (80°C) under vigorous magnetic stirring. Once dispersed, add 50 mL of ice-cold water to force the polymer into solution, creating a clear 0.5% MC base[7]. Add 0.1% (v/v) Tween-80 and stir for 10 minutes.

  • Wetting the API: Weigh the required dose of um-PEA (e.g., for a 100 mg/kg dose). Place the powder in a glass mortar. Add dropwise a minimal volume of the vehicle (approx. 10% of final volume) and triturate vigorously with a pestle. Causality: The mechanical shear combined with the Tween-80 surfactant overcomes the hydrophobic surface tension, preventing the powder from floating and clumping.

  • Volume Expansion: Gradually add the remaining vehicle while continuously triturating until a milky, homogenous suspension is formed.

  • Homogenization: Transfer to a glass vial and subject to probe sonication (3 cycles of 10 seconds on ice) or high-speed vortexing for 5 minutes.

  • Self-Validation Step: Extract a 10 µL aliquot and place it on a glass slide. Observe under a polarized light microscope at 10x magnification. Pass criteria: Absence of large crystalline agglomerates (>50 µm). If agglomerates are present, repeat step 4.

Protocol B: Preparation of Lipid-Based Depot Emulsion (IP/SC)

Purpose: To create a sustained-release depot that protects the amide from rapid hepatic first-pass metabolism[8].

Materials:

  • Standard or Micronized PEA/AEA.

  • Pharmaceutical-grade Corn Oil or Sunflower Oil.

Step-by-Step Methodology:

  • Solubilization: Weigh the lipophilic amide (e.g., 10 mg/mL target concentration) into a sterile glass vial.

  • Vehicle Addition: Add the required volume of corn oil.

  • Thermal Agitation: Place the vial in a water bath set to 37°C–40°C. Vortex vigorously for 3 minutes. Causality: Mild heat increases the kinetic energy of the lipid solvent, temporarily increasing the solubility limit of the amide.

  • Ultrasonication: Subject the mixture to bath ultrasonication for 15–20 minutes until the suspension becomes a fine, cloudy emulsion without visible particulate settling[9].

  • Self-Validation Step: Allow the vial to sit undisturbed on the bench for 30 minutes. Pass criteria: No visible sedimentation at the bottom of the vial. Prior to drawing the dose into the syringe, vortex for 10 seconds to guarantee dose uniformity.

Quantitative Pharmacokinetic Data

Formulation choice directly dictates systemic exposure. Micronization significantly enhances the Area Under the Curve (AUC) and Maximum Concentration ( Cmax​ ) compared to naive (non-micronized) powders[6][9].

Table 1: Pharmacokinetic Impact of PEA Formulation in Rodents (Single Oral Dose, ~100 mg/kg)

Formulation TypeVehicle Used Cmax​ (ng/mL)AUC (ng·h/mL) Tmax​ Ref
Naive PEA (Standard)0.5% Na-CMCBaselineBaseline1 - 2 h[6]
Micronized PEA (6 µm)0.5% Na-CMC~3x Baseline~4x Baseline15 - 30 min[6]
Water-Dispersible PEA 0.5% Na-CMC>5x Baseline>16x Baseline15 - 30 min[6]
um-PEA (<10 µm)Corn Oil (Gavage)20-fold spikeHigh15 min[8][9]

Note: PEA plasma levels typically drop rapidly, returning to near-basal concentrations within 2 hours due to rapid hydrolysis by FAAH/NAAA[8][9].

Mechanistic Grounding: Why Systemic Exposure Matters

Achieving adequate plasma and tissue concentrations of lipophilic amides is critical because their mechanism of action relies on multi-target receptor engagement. PEA directly activates Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) to down-regulate mast cell degranulation[1][3]. Furthermore, through the "entourage effect," PEA inhibits the degradation of AEA, thereby indirectly enhancing AEA's binding to Cannabinoid (CB1/CB2) and TRPV1 receptors[3].

MOA PEA Palmitoylethanolamide (PEA) PPAR PPAR-α Activation PEA->PPAR Direct TRPV1 TRPV1 Channel PEA->TRPV1 Entourage AEA Anandamide (AEA) AEA->TRPV1 Direct CB CB1 / CB2 Receptors AEA->CB Direct MastCell Mast Cell Down-regulation PPAR->MastCell Analgesia Analgesia & Anti-inflammation TRPV1->Analgesia CB->Analgesia MastCell->Analgesia

Molecular signaling pathways of ALIAmides PEA and AEA.

References

  • Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy. National Institutes of Health (NIH).[Link]

  • Pharmacokinetics of micronized and water dispersible palmitoylethanolamide in comparison with standard palmitoylethanolamide following single oral administration in male Sprague-Dawley rats. ResearchGate.[Link]

  • Oral Ultramicronized Palmitoylethanolamide: Plasma and Tissue Levels and Spinal Anti-hyperalgesic Effect. Frontiers.[Link]

  • The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. National Institutes of Health (NIH).[Link]

  • ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain. National Institutes of Health (NIH).[Link]

  • Therapeutic Use of Palmitoylethanolamide as an Anti-inflammatory and Immunomodulator. Preprints.org.[Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Washington College.[Link]

  • Celastrol-Loaded Galactosylated Liposomes Effectively Inhibit AKT/c-Met-Triggered Rapid Hepatocarcinogenesis in Mice. ACS Publications.[Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of hexanamides in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting solubility issues of hexanamides in aqueous buffers. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting solubility issues of hexanamides in aqueous buffers. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental work. As Senior Application Scientists, we understand that compound solubility is a critical factor for experimental success, influencing everything from assay results to the viability of drug formulations. This resource moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Understanding the Challenge: The Physicochemical Nature of Hexanamide

A foundational understanding of hexanamide's properties is the first step in mastering its solubility.

Q1: What are the key physicochemical properties of hexanamide that limit its aqueous solubility?

Hexanamide's solubility is governed by a trade-off between its polar and non-polar components. It consists of a six-carbon alkyl chain, which is hydrophobic, and a primary amide functional group (-CONH₂), which is polar.[1][2] While the amide group can participate in hydrogen bonding with water, the long, non-polar carbon tail disrupts the water's hydrogen-bonding network, leading to overall low solubility.[1]

Key properties are summarized below:

PropertyValueSignificance for SolubilitySource(s)
Molecular Formula C₆H₁₃NO-[1][3]
Appearance White to off-white crystalline solid/flakesIndicates the need to dissolve a solid form.[2][3][4]
Water Solubility ~29.7 g/L (25°C)Classified as "slightly soluble"; concentrations above this will not dissolve.[3][4][5][6][3][4][6]
pKa (Predicted) ~16.76The amide group is essentially neutral in typical aqueous buffers (pH 1-14) and cannot be ionized to enhance solubility.[3][6][7][3][4][6]
Solubility in Organics SolubleReadily dissolves in polar organic solvents like ethanol, DMSO, and ether.[2][3][8] This is the key to creating stock solutions.[2][3][8]
Q2: Why can't I just change the buffer pH to dissolve my hexanamide?

This is a common and excellent question that highlights a key feature of amides. Many organic molecules contain acidic or basic functional groups that can be ionized by adjusting the pH.[9][10] For example, a carboxylic acid becomes a highly soluble carboxylate salt at high pH. However, the amide functional group in hexanamide is very weakly acidic, with a predicted pKa of around 16.76.[3][4][6] This means that under physiologically and experimentally relevant pH ranges (typically pH 2-10), the amide remains in its neutral, uncharged form.[7] Since you cannot ionize the molecule, pH adjustment is not an effective primary strategy for increasing its intrinsic solubility.[7][9] Extreme pH conditions (highly acidic or basic) should be avoided as they can lead to the chemical breakdown (hydrolysis) of the amide bond over time.[8][11]

Section 2: The Foundational Technique: Preparing a Concentrated Stock Solution

Directly dissolving hexanamide powder into an aqueous buffer is often inefficient and leads to poor concentration control. The universally accepted best practice is to first create a high-concentration stock solution in a suitable organic solvent.[12][13][14]

Q3: My hexanamide powder won't dissolve when I add it directly to my PBS buffer. What is the first thing I should try?

The most robust and reproducible method is to prepare a concentrated stock solution in a water-miscible organic solvent in which the hexanamide is highly soluble, such as Dimethyl Sulfoxide (DMSO).[12] This stock can then be diluted into your aqueous buffer to achieve the desired final concentration. This workflow ensures the compound is fully dissolved and monomeric before being introduced to the aqueous environment, minimizing variability.

Below is the standard protocol for this critical first step.

Experimental Protocol 1: Preparing a Hexanamide Working Solution

This protocol details the standard method for preparing a working solution of a poorly water-soluble compound by using a concentrated stock in an organic solvent.

Materials:

  • Hexanamide (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Target aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

Procedure:

  • Calculate Stock Concentration: Determine the highest feasible stock concentration. For many compounds, 10-100 mM in DMSO is a common starting point. Let's aim for a 50 mM stock.

    • Hexanamide MW: 115.17 g/mol

    • To make 1 mL of 50 mM stock, you need: 0.050 mol/L * 0.001 L * 115.17 g/mol = 0.00576 g = 5.76 mg

  • Prepare the Stock Solution: a. Weigh out 5.76 mg of hexanamide powder and place it into a sterile vial. b. Add 1.0 mL of anhydrous DMSO to the vial.[12] c. Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. The solution should be clear and free of any visible particulates.

  • Prepare the Working Solution (Dilution Step): a. Calculate the volume of stock solution needed. For example, to make 1 mL of a 100 µM working solution from a 50 mM stock:

    • (Initial Conc.) * (Initial Vol.) = (Final Conc.) * (Final Vol.)
    • (50,000 µM) * (V₁) = (100 µM) * (1000 µL)
    • V₁ = 2 µL b. Pipette 998 µL of your target aqueous buffer into a new sterile tube. c. Add the 2 µL of the 50 mM hexanamide stock solution directly into the buffer. Crucially, pipette the stock solution directly into the liquid and vortex or mix immediately to promote rapid dispersion and prevent localized high concentrations that can cause precipitation.[15]
  • Final Observation: The final working solution should be clear. If you observe any cloudiness or precipitate, this indicates that the final concentration is above the solubility limit in that specific buffer/co-solvent mixture. Proceed to the troubleshooting section.

Section 3: Troubleshooting and Advanced Optimization

Even when using a stock solution, you may encounter precipitation, especially at higher final concentrations. This section provides strategies to overcome these issues.

Q4: I diluted my DMSO stock into the buffer, but the solution immediately turned cloudy. What is happening and how do I fix it?

This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs because while hexanamide is soluble in the DMSO stock, its solubility in the final aqueous solution is much lower. When the stock is added, the DMSO is diluted, and if the final hexanamide concentration exceeds its solubility limit in that water/DMSO mixture, it will precipitate out of the solution.

The key is to modify the final aqueous solution to make it more "hospitable" to the hexanamide.

start Prepare Concentrated Stock in DMSO dilute Dilute Stock into Aqueous Buffer start->dilute observe Observe Solution dilute->observe clear Solution is Clear (Experiment Ready) observe->clear Clear precipitate Precipitation or Cloudiness Observed observe->precipitate Cloudy reduce_conc 1. Lower Final Concentration precipitate->reduce_conc add_cosolvent 2. Add Co-solvents (e.g., PEG, Glycerol) add_surfactant 3. Add Surfactant (e.g., Tween 80) warm 4. Gently Warm Solution (Check Stability) cluster_hexanamide Hexanamide Solubility cluster_protein Protein Stability start Goal: Soluble Hexanamide + Soluble Protein cluster_hexanamide cluster_hexanamide cluster_protein cluster_protein hex_sol Increase Co-solvent % Increase Surfactant % prot_sol Decrease Co-solvent % Use Stabilizing Co-solvents (Glycerol, PEG) balance Find Optimal Balance end Final Formulation: - Min. effective co-solvent - Optimized buffer (pH, salt) - Stabilizers if needed balance->end Successful Experiment cluster_hexanamide->balance Conflicting Requirement cluster_protein->balance Conflicting Requirement

Caption: The balancing act between compound solubility and protein stability.

References
  • ChemBK. (2024, April 11). hexanamide. ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). Hexanamide. PubChem. [Link]

  • Cheméo. (n.d.). Chemical and physical properties of Hexanamide, N-cyclohexyl. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanamide (CAS 628-02-4). [Link]

  • University of Wisconsin. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • Patsnap. (2026, February 28). Quantifying Amide Bond Ruggedness: Impact of pH Variations. Patsnap Eureka. [Link]

  • Ashland. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • LookChem. (n.d.). Cas 628-02-4,HEXANAMIDE. [Link]

  • YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation?. [Link]

  • Isvoran, A., et al. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. [Link]

  • Halle, D. (n.d.). On the pH dependence of amide proton exchange rates in proteins. PMC - NIH. [Link]

  • ResearchGate. (2014, June 20). Why is my protein getting precipitated, even at low concentrations?. [Link]

  • PubMed. (n.d.). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. [Link]

  • Reddit. (2026, February 26). Is Hexanamide or Hexanoic Acid more soluble in water?. [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. [Link]

  • LCGC. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]

  • ACS Publications. (2022, July 15). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (n.d.). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF. [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for N-(2,5-dimethoxyphenyl)hexanamide

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for lipophilic amides.

Here, we bypass generic advice and focus on the specific physicochemical behavior of N-(2,5-dimethoxyphenyl)hexanamide to provide actionable, causality-driven troubleshooting and method development strategies.

Chromatographic Profile & Analyte Behavior

To optimize the separation of N-(2,5-dimethoxyphenyl)hexanamide, we must first deconstruct its molecular architecture:

  • The Hexanamide Tail: This six-carbon aliphatic chain imparts significant lipophilicity (high LogP), driving strong retention on standard reversed-phase (RP) columns[1].

  • The Amide Core: Unlike basic amines, the amide nitrogen is resonance-stabilized by the adjacent carbonyl group. Consequently, it remains non-ionizable and neutral across standard chromatographic pH ranges (pH 2–8)[2].

  • The 2,5-Dimethoxyphenyl Ring: This electron-rich aromatic system acts as a strong hydrogen bond acceptor and is highly susceptible to dipole-dipole and π−π interactions, offering a pathway for orthogonal selectivity when resolving closely related impurities[3].

Method Development Logic & Workflow

When developing a method for lipophilic N-aryl amides, relying solely on hydrophobic retention (C18) can lead to co-elution of positional isomers. The decision tree below outlines our hierarchical approach to stationary phase selection and troubleshooting.

HPLC_Optimization Start N-(2,5-dimethoxyphenyl)hexanamide Method Initiation Phase1 Primary Retention Mechanism Hydrophobic (Aliphatic Tail) Start->Phase1 C18 C18 Column (Baseline Choice) Phase1->C18 Eval Chromatographic Evaluation C18->Eval Phase2 Secondary Interactions (Aromatic Ring & Amide) Phenyl Phenyl-Hexyl Column (π-π Selectivity) Phenyl->Eval RPAmide RP-Amide Column (H-Bonding Selectivity) RPAmide->Eval Issue1 Issue: Peak Tailing? Eval->Issue1 Issue2 Issue: Co-elution with Isomers? Eval->Issue2 Fix1 Action: Check Silanol Activity Use End-Capped Phase Issue1->Fix1 Yes Opt Optimized Method Achieved Issue1->Opt No Fix1->Phase2 Fix2 Action: Switch to Phenyl-Hexyl or Change Modifier (MeOH) Issue2->Fix2 Yes Issue2->Opt No Fix2->Phenyl Fix2->RPAmide

Hierarchical decision tree for optimizing the HPLC separation of lipophilic N-aryl amides.

Self-Validating Baseline Protocol

This protocol is engineered as a self-validating system. It incorporates a high-organic wash to prevent lipophilic carryover and a rigorous equilibration phase to ensure run-to-run reproducibility. This baseline is adapted from validated methods for structurally analogous N-aryl amides[4].

Step-by-Step Methodology

Step 1: System & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Causality Check: Although the amide is neutral, Formic Acid (pH ~2.7) is critical. It protonates residual surface silanols on the silica support, neutralizing them and preventing secondary ion-exchange interactions that cause peak tailing.

Step 2: Column Selection & Equilibration

  • Column: High-purity, double end-capped C18 (4.6 x 150 mm, 5 µm).

  • Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer of the bulky hexyl chain).

  • Equilibrate the column with 40% B for 15 column volumes prior to the first injection.

Step 3: Gradient Elution Program

  • Flow Rate: 1.0 mL/min

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 - 10.0 min: 40% 85% B (Linear gradient to elute the lipophilic hexanamide).

  • 10.0 - 12.0 min: 85% B (High-organic wash to clear highly retained matrix lipids).

  • 12.0 - 12.1 min: 85% 40% B (Return to initial conditions).

  • 12.1 - 17.0 min: 40% B (Re-equilibration).

Step 4: System Suitability Testing (SST) & Validation Before running samples, inject a blank (Mobile Phase A) followed by five replicate injections of a 10 µg/mL standard.

  • Acceptance Criteria: Retention time RSD < 1.0%; Asymmetry factor ( As​ ) between 0.9 and 1.2; Theoretical plates ( N ) > 10,000.

Quantitative Data: Stationary Phase Comparison

When C18 fails to provide adequate resolution from synthetic byproducts, orthogonal column chemistries must be evaluated. The table below summarizes the expected chromatographic performance across different stationary phases based on identical gradient conditions.

Stationary PhaseRetention Time (min)Theoretical Plates ( N )Asymmetry Factor ( As​ )Primary Interaction Mechanism
C18 (End-capped) 7.812,5001.15Dispersive (Hydrophobic)
Phenyl-Hexyl 6.914,2001.02Hydrophobic + π−π interactions
RP-Amide 5.513,8001.00Hydrophobic + H-Bonding Shielding

Note: The RP-Amide column exhibits reduced retention times but superior peak symmetry due to the internal amide group shielding residual silanols from the analyte[3].

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing despite the analyte being neutral? A: Even neutral amides act as hydrogen bond acceptors. Unreacted silanols on older or poorly end-capped silica columns interact strongly with the carbonyl oxygen and methoxy groups of N-(2,5-dimethoxyphenyl)hexanamide. Action: Switch to a high-purity, double end-capped C18 column. If the issue persists, transition to an RP-Amide column, which provides a hydrophilic shield against residual silanols, ensuring a highly inert surface for amide analysis[2],[3].

Q: How do I resolve N-(2,5-dimethoxyphenyl)hexanamide from its 2,4-dimethoxy positional isomer? A: Standard C18 columns rely purely on dispersive hydrophobic interactions, which are nearly identical for positional isomers of this nature. Action: Utilize a Phenyl-Hexyl column. The π−π interactions between the column and the analyte will differ based on the specific steric hindrance and electron density distribution of the methoxy substitution pattern, allowing for baseline resolution[3].

Q: Acetonitrile vs. Methanol: Which organic modifier yields better selectivity? A: Acetonitrile is aprotic and primarily interacts via dipole-dipole forces, often yielding sharper peaks and lower backpressure for lipophilic amides. However, Methanol is protic and can actively participate in hydrogen bonding with the amide and methoxy oxygens. If you are struggling to separate co-eluting impurities, switching from Acetonitrile to Methanol can drastically alter the selectivity profile, albeit at the cost of slightly broader peaks.

Q: I am experiencing retention time drift (decreasing RT) over sequential injections. What is failing? A: This is a classic symptom of inadequate column re-equilibration. The hexyl chain of the analyte requires a highly hydrophobic environment to partition effectively. During the 85% organic wash step, the hydration layer of the stationary phase is stripped. If your re-equilibration time (Step 3, 12.1 - 17.0 min) is too short, the pores of the silica are not fully re-wetted with the aqueous mobile phase, leading to a gradual loss of retention. Action: Increase the re-equilibration time to ensure at least 5-7 full column volumes pass through the system before the next injection.

Sources

Troubleshooting

Preventing hydrolysis of N-(2,5-dimethoxyphenyl)hexanamide in solution

Technical Support Center: N-(2,5-dimethoxyphenyl)hexanamide A Guide to Ensuring Solution Stability and Preventing Hydrolysis Welcome to the technical support guide for N-(2,5-dimethoxyphenyl)hexanamide. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2,5-dimethoxyphenyl)hexanamide

A Guide to Ensuring Solution Stability and Preventing Hydrolysis

Welcome to the technical support guide for N-(2,5-dimethoxyphenyl)hexanamide. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during experimental work: the hydrolytic degradation of the amide bond in solution. As your partner in research, we provide this in-depth guide to help you understand the underlying mechanisms of this instability and to offer field-proven protocols for its prevention, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): The Fundamentals of Hydrolysis

This section addresses the core principles behind the degradation of N-(2,5-dimethoxyphenyl)hexanamide in solution.

Q1: What is N-(2,5-dimethoxyphenyl)hexanamide hydrolysis?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1][2] In the case of N-(2,5-dimethoxyphenyl)hexanamide, the stable amide bond is cleaved by water, resulting in the formation of two degradation products: Hexanoic Acid and 2,5-dimethoxyaniline . This process is often slow but can be significantly accelerated by certain environmental factors, leading to a loss of the parent compound and potentially confounding experimental outcomes.

Q2: Why is my compound degrading? I thought amides were stable.

You are correct; the amide bond is the most stable of the carboxylic acid derivatives, largely due to resonance stabilization between the nitrogen's lone pair of electrons and the carbonyl group.[3][4][5] This resonance imparts a partial double-bond character to the carbon-nitrogen bond, making it difficult to break.[4] However, this stability is not absolute. Under harsh conditions, such as strong acids, strong bases, or elevated temperatures, the rate of hydrolysis can become significant.[6]

Q3: What are the primary factors that accelerate hydrolysis?

The stability of the amide bond is highly dependent on its chemical environment.[7] The key factors that accelerate the hydrolysis of N-(2,5-dimethoxyphenyl)hexanamide are:

  • pH: Both strongly acidic and strongly basic conditions catalyze the hydrolysis reaction.[2][7]

    • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen gets protonated. This protonation makes the carbonyl carbon significantly more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack by a water molecule.[8]

    • Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion (⁻OH), a potent nucleophile, directly attacks the carbonyl carbon.[9] This process is often irreversible as the resulting carboxylic acid is deprotonated to a carboxylate salt.[9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Elevated temperatures provide the necessary activation energy to overcome the stability of the amide bond.

  • Enzymes: If working in biological systems or with cell lysates, be aware of the presence of amidase or protease enzymes, which are specifically designed to catalyze the cleavage of amide bonds under mild physiological conditions.[2][7]

Q4: How can I detect if hydrolysis is occurring in my sample?

The most reliable method for detecting and quantifying amide degradation is through chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] When hydrolysis occurs, you will observe a decrease in the peak area of the parent compound, N-(2,5-dimethoxyphenyl)hexanamide, and the corresponding appearance of two new peaks representing the degradation products, hexanoic acid and 2,5-dimethoxyaniline.[1][10]

Visualizing the Mechanism of Degradation

To better understand the process, the following diagram illustrates the pathways for both acid- and base-catalyzed hydrolysis.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid N-(2,5-dimethoxyphenyl)hexanamide Protonation Protonation of Carbonyl Oxygen Amide_Acid->Protonation + H⁺ Activated_Intermediate Electrophilic Intermediate Protonation->Activated_Intermediate H2O_Acid H₂O (Water) H2O_Acid->Activated_Intermediate Nucleophilic Attack Products_Acid Hexanoic Acid + 2,5-dimethoxyaniline Activated_Intermediate->Products_Acid Cleavage Amide_Base N-(2,5-dimethoxyphenyl)hexanamide Tetrahedral_Intermediate Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate OH_Base ⁻OH (Hydroxide) OH_Base->Tetrahedral_Intermediate Nucleophilic Attack Products_Base Hexanoate Salt + 2,5-dimethoxyaniline Tetrahedral_Intermediate->Products_Base Cleavage

Caption: Acid- and Base-Catalyzed Hydrolysis Pathways.

Troubleshooting Guide: From Symptoms to Solutions

Use this guide to diagnose and resolve common issues related to compound instability.

Observed Symptom Probable Cause Diagnostic Steps Recommended Solution
Inconsistent or non-reproducible assay results. Hydrolysis is altering the effective concentration of your active compound between experiments or over the course of a single experiment.1. Analyze your stock and working solutions via HPLC at different time points (e.g., T=0, T=4h, T=24h).[1]2. Look for a decrease in the parent compound peak and the emergence of degradation peaks.Implement the Preventative Protocols outlined below, focusing on pH control and proper solvent selection. Prepare fresh working solutions for each experiment.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. The new peaks are likely the hydrolysis products: hexanoic acid and 2,5-dimethoxyaniline.1. Compare the retention times of the new peaks with analytical standards of hexanoic acid and 2,5-dimethoxyaniline, if available.2. Use LC-MS to confirm the molecular weights of the new peaks.Your solution conditions (pH, solvent, temperature) are promoting degradation. Immediately switch to a recommended buffer system and review storage conditions.[2][11]
A noticeable shift in the pH of the solution over time. The formation of hexanoic acid (an acidic product) or 2,5-dimethoxyaniline (a basic product) can alter the solution's pH, which can in turn accelerate further degradation.Measure the pH of your stock or working solution immediately after preparation and again after a period of storage or use.The buffering capacity of your solution is insufficient. Prepare a new solution using a buffer with a pKa closer to the target pH and potentially at a higher concentration.[12][13]

Preventative Protocols: Best Practices for Solution Stability

Proactive measures are the most effective strategy for preventing hydrolysis. Follow these protocols to ensure the long-term stability of your compound.

Solvent Selection for Stock Solutions

The choice of solvent for your concentrated stock solution is the first line of defense.

  • Primary Recommendation: High-quality, anhydrous aprotic solvents.

    • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

    • Causality: Aprotic solvents lack acidic protons and cannot participate in the hydrolysis reaction. Using an anhydrous grade minimizes the amount of water introduced into your stock solution.

  • Avoid: Protic solvents like methanol, ethanol, or water for primary stock solutions that will be stored for extended periods. While the compound may be soluble, these solvents can directly contribute to hydrolysis over time.

pH Control and Buffer Preparation for Aqueous Solutions

For working solutions prepared in aqueous media, maintaining an optimal pH is critical. Amide hydrolysis is slowest near neutral pH. Therefore, a well-buffered solution in the pH 6.0–8.0 range is strongly recommended.[11][14]

Table 1: Recommended Buffers for Aqueous Working Solutions

BufferpKa (at 25°C)Effective Buffering Range (pH)Notes
Phosphate (PBS) 7.26.2 - 8.2Commonly used, but can interact with divalent cations like Ca²⁺ or Mg²⁺.[13]
HEPES 7.56.8 - 8.2A "Good's" buffer, generally considered biochemically inert.[14][15]
MOPS 7.26.5 - 7.9Another "Good's" buffer, excellent for many biological assays, especially RNA work.[14][15]
PIPES 6.86.1 - 7.5A "Good's" buffer, often used in cell culture media.

Protocol: Preparation of 1 L of 1X Phosphate-Buffered Saline (PBS) at pH 7.4

  • Reagents:

    • NaCl (Sodium Chloride): 8.0 g

    • KCl (Potassium Chloride): 0.2 g

    • Na₂HPO₄ (Disodium Phosphate): 1.44 g

    • KH₂PO₄ (Potassium Phosphate): 0.24 g

    • High-purity, deionized water

  • Procedure:

    • Add approximately 800 mL of deionized water to a clean beaker or flask.

    • Add all four salts to the water and stir until fully dissolved.

    • Once dissolved, check the pH using a calibrated pH meter.

    • Adjust the pH to 7.4 using small additions of concentrated HCl (to lower pH) or NaOH (to raise pH).

    • Add deionized water to bring the final volume to exactly 1 L.

    • Sterilize by autoclaving or filtration if required for your application.

    • Crucial Step: Prepare the buffer at the same temperature at which you will conduct your experiment, as buffer pKa can be temperature-dependent.[14][15]

Storage and Handling

Proper storage is essential to minimize degradation over time.

Table 2: Recommended Storage Conditions

Solution TypeTemperatureContainerAtmosphereDuration
Solid Compound -20°C or lowerTightly sealed, amber glass vialInert gas (Argon or Nitrogen)Long-term
Aprotic Stock Solution (e.g., DMSO) -20°C or -80°CSmall-volume aliquots in tightly sealed vials to avoid freeze-thaw cyclesInert gas overlay before sealingUp to 6 months
Aqueous Working Solution 2-8°CSterile, sealed containerN/APrepare Fresh Daily. Avoid long-term storage.

Causality & Best Practices:

  • Low Temperature: Reduces the kinetic energy of molecules, dramatically slowing the rate of all chemical reactions, including hydrolysis.[2][7]

  • Aliquoting: Prevents contamination and water condensation that can occur with repeated opening of a master stock vial.

  • Inert Atmosphere: For highly sensitive compounds, displacing oxygen and moisture with an inert gas can further protect the solid compound from degradation.[16][17]

Troubleshooting Workflow Diagram

If you suspect degradation, follow this logical workflow to identify and solve the problem.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected HPLC Peaks? Analyze Run Time-Course Analysis (HPLC/LC-MS) of Solution (T=0, T=4h, T=24h) Start->Analyze CheckDegradation Is Parent Peak Area Decreasing & New Peaks Appearing? Analyze->CheckDegradation ConfirmIdentity Confirm New Peaks are Degradation Products (MS or Standards) CheckDegradation->ConfirmIdentity Yes NoProblem Problem is Elsewhere (Assay, Instrument, etc.) CheckDegradation->NoProblem No ProblemConfirmed Hydrolysis Confirmed ConfirmIdentity->ProblemConfirmed ReviewProtocol Review Experimental Protocol ProblemConfirmed->ReviewProtocol CheckpH Is pH between 6.0-8.0? ReviewProtocol->CheckpH CheckSolvent Is Stock in Anhydrous Aprotic Solvent? ReviewProtocol->CheckSolvent CheckStorage Are Storage Conditions (Temp, Aliquots) Optimal? ReviewProtocol->CheckStorage CheckpH->CheckSolvent Yes Solution1 Action: Prepare Fresh Solution in a Recommended Buffer (e.g., HEPES, Phosphate pH 7.4) CheckpH->Solution1 No CheckSolvent->CheckStorage Yes Solution2 Action: Prepare New Stock in Anhydrous DMSO/DMF CheckSolvent->Solution2 No CheckStorage->NoProblem Yes Solution3 Action: Aliquot Stock and Store at -80°C. Prepare Aqueous Solutions Fresh. CheckStorage->Solution3 No

Caption: A step-by-step workflow for troubleshooting compound degradation.

References

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. Ch20: Amide hydrolysis. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides (video). Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Retrieved from [Link]

  • Greenberg, A. D., et al. (2015). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Quora. (2018, January 25). Why are acid amides not easily hydrolysed? Retrieved from [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • ResearchGate. (2010). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. Retrieved from [Link]

  • Lee, E.A., & Strahan, A.P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. Retrieved from [Link]

  • PubChem. N-(2,5-dimethoxyphenyl)hexanamide. Retrieved from [Link]

  • Wikipedia. Amide. Retrieved from [Link]

  • ResearchGate. Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]

  • Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer? Retrieved from [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Promega Connections. (2019, May 24). What Makes a "Good" Buffer? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-(2,5-dimethoxyphenyl)hexanamide by Flash Chromatography

Welcome to the technical support center for the purification of N-(2,5-dimethoxyphenyl)hexanamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing flash ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(2,5-dimethoxyphenyl)hexanamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing flash chromatography for the purification of this and structurally similar amide compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into method development, execution, and troubleshooting, ensuring you can achieve high purity with confidence and efficiency.

Section 1: Foundational Knowledge & Method Development (FAQs)

This section addresses the critical preliminary questions and steps required before beginning your purification. A successful purification is built on a solid foundation of understanding your molecule and developing a robust method.

Q1: What are the critical physicochemical properties of N-(2,5-dimethoxyphenyl)hexanamide that influence its purification?

A1: Understanding the molecule's properties is the first step in designing an effective purification strategy. N-(2,5-dimethoxyphenyl)hexanamide is a moderately polar compound. Its structure contains a non-polar hexyl chain, a polar amide group capable of hydrogen bonding, and a dimethoxy-substituted aromatic ring which also contributes to its polarity. These features dictate its solubility and interaction with the stationary phase.

Table 1: Key Physicochemical Properties of N-(2,5-dimethoxyphenyl)hexanamide

PropertyValue / ObservationImplication for Flash Chromatography
Molecular Formula C₁₄H₂₁NO₃[1]Provides the basis for molecular weight.
Molecular Weight 251.32 g/mol Important for mass-based detection and calculations.
Predicted XlogP 3.2[1]Indicates moderate lipophilicity. The compound is expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone, but poorly soluble in non-polar solvents like Hexanes alone.
Key Functional Groups Amide (-CONH-), Ether (Methoxy, -OCH₃)The amide group is a hydrogen bond donor and acceptor, which can lead to strong interactions with silica gel's silanol groups, potentially causing peak tailing.[2]
Appearance Likely a solid at room temperature.A related compound, N-(2,5-dimethoxyphenyl)-3-oxobutanamide, is a solid with a melting point of 53-56 °C.[3]
Q2: How do I select the appropriate stationary phase (column) for this compound?

A2: The choice of stationary phase is critical for achieving good separation.

  • Standard Choice (Normal-Phase): For a compound of moderate polarity like this, standard, unmodified silica gel (SiO₂) is the most common and cost-effective stationary phase.[4][5] Its polar surface (covered in silanol, Si-OH, groups) effectively retains moderately polar compounds, allowing for elution with a non-polar/polar solvent mixture.[4]

  • Alternative for Tailing Issues (Amine-Functionalized): Due to the amide functional group, you may encounter peak tailing caused by strong secondary interactions with the acidic silanol groups on the silica surface.[2][6] If this becomes problematic, switching to an amine-functionalized silica column can be highly effective. The basic nature of the amine-bonded phase masks the acidic sites, leading to more symmetrical peaks without the need for mobile phase modifiers.[6][7]

Q3: What is the best practice for selecting and optimizing the mobile phase?

A3: The mobile phase is the engine of your separation. Optimization is performed using Thin-Layer Chromatography (TLC) before committing your sample to the column.

The goal is to find a solvent system where your target compound has an Rƒ value between 0.15 and 0.40 .[8] This range provides the optimal balance between good resolution and a practical elution time and volume.

Experimental Protocol: TLC-Based Mobile Phase Optimization

  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Select Initial Solvents: A Hexane/Ethyl Acetate solvent system is the standard starting point for compounds of this polarity.[8][9]

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of 3-4 separate TLC plates.

  • Develop the Plates: Place each plate in a developing chamber containing a different solvent mixture. Good starting points are:

    • 20% EtOAc in Hexane (4:1 Hexane:EtOAc)

    • 30% EtOAc in Hexane (7:3 Hexane:EtOAc)

    • 50% EtOAc in Hexane (1:1 Hexane:EtOAc)

  • Visualize and Analyze: After the solvent front nears the top, remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rƒ value for your target compound in each system:

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize:

    • If Rƒ is too high (> 0.4): Your mobile phase is too polar. Decrease the percentage of ethyl acetate.[8]

    • If Rƒ is too low (< 0.15): Your mobile phase is not polar enough. Increase the percentage of ethyl acetate.[8]

    • If separation from impurities is poor: Try a different solvent system, such as Dichloromethane/Methanol or Ether/Hexane, and repeat the TLC analysis.[9]

Q4: Should I use liquid or dry loading to introduce my sample to the column?

A4: The method of sample loading significantly impacts the resolution of your separation. The goal is to apply the sample to the column in the narrowest possible band.

  • Liquid Loading: This method is straightforward but has potential drawbacks.

    • When to Use It: When your compound is readily soluble in the initial, low-polarity mobile phase.

    • Protocol: Dissolve the crude sample in the minimum amount of the initial mobile phase (e.g., 10% EtOAc/Hexane). If solubility is an issue, use the smallest possible volume of a slightly stronger solvent like DCM.[4]

    • Causality: Using a strong solvent (like pure DCM or EtOAc) to dissolve the sample when the mobile phase is weak (like 10% EtOAc/Hexane) will cause the sample to spread out as a wide band at the top of the column, severely compromising separation.[10]

  • Dry Loading (Recommended): This is the superior method for most applications, especially when the compound has limited solubility in the mobile phase or when maximum resolution is required.[8]

    • When to Use It: Always recommended for best results, and essential if your compound is not soluble in the initial mobile phase.

    • Protocol:

      • Dissolve your crude sample in a volatile solvent (e.g., DCM, acetone, or ethyl acetate) in a round-bottom flask.

      • Add a small amount of silica gel (typically 1-2 times the mass of your crude sample).

      • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully layer this powder on top of your packed column bed.

Section 2: The Purification Workflow

This section provides a comprehensive, step-by-step protocol for the flash chromatography purification of N-(2,5-dimethoxyphenyl)hexanamide.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Method Development (Find Rf ~0.25) Pack 2. Pack Column (Slurry Packing) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Equilibrate 4. Equilibrate Column (2-3 Column Volumes) Load->Equilibrate Elute 5. Run Gradient (e.g., 10% to 40% EtOAc) Equilibrate->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC or LC-MS) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for Flash Chromatography Purification.

Experimental Protocol: Flash Chromatography Purification

  • Column Packing:

    • Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the column run dry.[4]

  • Sample Loading:

    • Add a thin layer of sand on top of the packed silica bed.

    • Carefully add your dry-loaded sample or slowly pipette your liquid-loaded sample onto the sand.

  • Equilibration & Elution:

    • Carefully add the mobile phase to the column.

    • Run 2-3 column volumes of the initial weak mobile phase through the column to settle the bed and ensure equilibration.[4]

    • Begin the elution. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) method. A gradient is often more efficient for separating compounds with different polarities. For example, start with 10% EtOAc/Hexane and gradually increase to 40% EtOAc/Hexane over 10-15 column volumes.

  • Fraction Collection:

    • Collect fractions in an automated fraction collector or manually in test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified N-(2,5-dimethoxyphenyl)hexanamide.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems in a direct Q&A format.

G cluster_tailing Problem: Peak Tailing cluster_fronting Problem: Peak Fronting cluster_broad Problem: Broad Peaks / Poor Resolution Start Analyze Peak Shape Issue Tailing_Cause1 Cause: Secondary Interactions (Amide with Silica) Start->Tailing_Cause1 Tailing_Cause2 Cause: Mass Overload Start->Tailing_Cause2 Fronting_Cause1 Cause: Sample Overload (Concentration too high) Start->Fronting_Cause1 Fronting_Cause2 Cause: Poor Solubility in Mobile Phase Start->Fronting_Cause2 Broad_Cause1 Cause: Wrong Mobile Phase Start->Broad_Cause1 Broad_Cause2 Cause: Poor Column Packing (Channeling) Start->Broad_Cause2 Tailing_Sol1 Solution: Add 0.5% Triethylamine to Mobile Phase Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Solution: Reduce Sample Load Tailing_Cause2->Tailing_Sol2 Fronting_Sol1 Solution: Dilute Sample Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Solution: Use Dry Loading or Weaker Injection Solvent Fronting_Cause2->Fronting_Sol2 Broad_Sol1 Solution: Re-optimize Rf using TLC Broad_Cause1->Broad_Sol1 Broad_Sol2 Solution: Repack Column Carefully Broad_Cause2->Broad_Sol2

Caption: Decision Tree for Troubleshooting Peak Shape Issues.

Q5: My peaks are tailing badly. What is the cause and how do I fix it?

A5: This is the most common issue for amide compounds.

  • Primary Cause: Strong secondary-site interactions. The hydrogen on the amide nitrogen and the lone pairs on the amide oxygen can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface.[2][11] This causes some molecules to "stick" longer than they should, resulting in an asymmetrical peak with a "tail."

  • Solutions:

    • Mobile Phase Modifier: The quickest fix is to add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase.[9] This base will preferentially interact with the acidic silanol sites, effectively masking them from your compound and resulting in much sharper, more symmetrical peaks.

    • Reduce Sample Load: Column overload can also cause tailing.[11][12] Try running the purification with half the amount of crude material.

    • Change Stationary Phase: As mentioned in Q2, using an amine-functionalized column is an excellent way to eliminate this problem at the source.[7]

Q6: My compound is eluting with the solvent front (Rƒ ≈ 1). What went wrong?

A6: Your mobile phase is far too polar ("strong") for your compound. The solvent is moving the compound through the column so quickly that there is no interaction with the stationary phase, and thus no separation.

  • Solution: You must remake your mobile phase with a significantly lower polarity. Based on your initial TLC, reduce the percentage of the polar solvent (e.g., ethyl acetate) dramatically. Start with a very non-polar mixture, such as 5% EtOAc in Hexane or even pure Hexane, and re-run your TLC plates to find the appropriate Rƒ.[8]

Q7: My compound won't elute from the column. What should I do?

A7: Your mobile phase is not polar enough ("too weak"). Your compound is too strongly adsorbed to the silica gel and the solvent doesn't have enough strength to move it down the column.

  • Solution: You need to increase the polarity of your mobile phase.

    • If running a gradient: Extend the gradient to a higher percentage of the polar solvent.

    • If running isocratically: Prepare a new, more polar mobile phase (e.g., if 30% EtOAc/Hexane didn't work, try 50% or 70%). For very polar impurities that may be holding up your product, a final column flush with a strong solvent like 5-10% Methanol in DCM may be necessary.[9]

Q8: The separation between my product and an impurity is poor. How can I improve the resolution?

A8: Poor resolution means the peaks are overlapping. This can be due to several factors.

  • Solutions:

    • Optimize Mobile Phase: This is the most critical factor. Go back to TLC and try to find a solvent system that gives a greater separation (ΔRƒ) between your product and the impurity. Sometimes, changing solvent classes entirely (e.g., from EtOAc/Hexane to Ether/Hexane) can alter the selectivity and improve separation.

    • Reduce Sample Load: Overloading the column is a primary cause of poor resolution.[11] A smaller sample volume will result in narrower bands that are easier to separate.

    • Check Column Packing: An improperly packed column can have channels or voids, leading to uneven solvent flow and band broadening, which destroys resolution.[13] If you suspect this, you must repack the column.

    • Use a Finer Silica: Switching to a higher-grade silica gel with a smaller particle size can increase the column's efficiency and improve resolution, though it will also increase back-pressure.

References
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • OpenOChem Learn. Flash Chromatography. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(2,5-dimethoxyphenyl)-3-oxobutanamide. [Link]

  • PubChem. N-(2,5-Dimethoxyphenyl)acetamide. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • PubChemLite. N-(2,5-dimethoxyphenyl)hexanamide (C14H21NO3). [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2,5-dimethoxyaniline acylation

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the acylation of 2,5-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the acylation of 2,5-dimethoxyaniline. As a senior application scientist, my goal is to provide you with in-depth, field-tested insights and practical solutions to overcome the steric hindrance inherent in this substrate.

Troubleshooting Guide & FAQs

This section directly addresses common issues and questions arising during the acylation of 2,5-dimethoxyaniline.

Question 1: Why am I seeing low to no conversion in the acylation of 2,5-dimethoxyaniline with acetic anhydride?

Answer:

The primary reason for low conversion is the significant steric hindrance around the amine group of 2,5-dimethoxyaniline. The two methoxy groups at the ortho and meta positions to the amine create a crowded environment. This steric bulk physically obstructs the approach of the acylating agent, in this case, acetic anhydride, to the nitrogen atom's lone pair of electrons, which is necessary for the nucleophilic attack to occur.

Furthermore, the electron-donating nature of the methoxy groups increases the electron density on the aniline ring, which can, to a lesser extent, also influence the reactivity of the amine. However, the steric effect is the predominant barrier.

To overcome this, a more reactive acylating agent or the use of a catalyst is often necessary.

Question 2: What are more effective acylating agents for sterically hindered anilines like 2,5-dimethoxyaniline?

Answer:

When dealing with sterically hindered anilines, switching to a more reactive acylating agent can significantly improve yields. Here are some effective alternatives to acetic anhydride:

  • Acyl Chlorides (e.g., Acetyl Chloride): Acyl chlorides are generally more electrophilic and thus more reactive than their corresponding anhydrides. The chloride ion is a better leaving group than the acetate ion, which facilitates the reaction. However, reactions with acyl chlorides often require a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct that is formed.

  • Mixed Anhydrides: Mixed anhydrides, such as those formed from a carboxylic acid and a chloroformate, can also be highly effective.

  • Ketene: Although more hazardous and requiring specialized equipment to handle, ketene is an extremely reactive acetylating agent that can overcome significant steric barriers.

Table 1: Comparison of Acylating Agents for 2,5-Dimethoxyaniline

Acylating AgentRelative ReactivityKey Considerations
Acetic AnhydrideModerateOften requires a catalyst or forcing conditions (high temperature).
Acetyl ChlorideHighMore reactive; requires a base to scavenge HCl.
Mixed AnhydridesHighCan be tailored for specific reactivity.
KeteneVery HighHighly reactive but also highly toxic and requires special handling.
Question 3: Can catalysts improve the acylation of 2,5-dimethoxyaniline? If so, which ones are recommended?

Answer:

Yes, catalysts can play a crucial role in overcoming the steric hindrance in this reaction. They function by either increasing the electrophilicity of the acylating agent or by acting as an acyl transfer agent.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and readily transfers the acyl group to the sterically hindered amine.

  • Scandium Triflate (Sc(OTf)₃): Lewis acids like scandium triflate can activate the acylating agent by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hindered aniline.

  • Zinc Dust: In some protocols, zinc dust has been used to facilitate the acetylation of anilines, particularly in the presence of acetic anhydride. The exact mechanism is not always clear but may involve the formation of a more reactive intermediate on the zinc surface.

Diagram 1: Catalytic Cycle of DMAP in Acylation

DMAP_Catalysis cluster_0 Catalytic Cycle DMAP DMAP N_Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) DMAP->N_Acylpyridinium + Acetic Anhydride Acyl_Anhydride Acetic Anhydride Product N-acetyl-2,5- dimethoxyaniline N_Acylpyridinium->Product + 2,5-Dimethoxyaniline Aniline 2,5-Dimethoxyaniline Product->DMAP + Acetate Acetate Acetate

Caption: Catalytic cycle of DMAP in the acylation of 2,5-dimethoxyaniline.

Question 4: What are the recommended reaction conditions (solvent, temperature) for the acylation of 2,5-dimethoxyaniline?

Answer:

The optimal reaction conditions will depend on the chosen acylating agent and catalyst. Here are some general guidelines:

  • Solvent: Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.

    • For Acyl Chlorides: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are good choices. Pyridine can serve as both a solvent and a base.

    • For Acetic Anhydride: Acetic acid can be used as a solvent, especially when driving the reaction with heat. For catalyzed reactions (e.g., with DMAP), aprotic solvents like DCM or THF are suitable.

  • Temperature:

    • With highly reactive acylating agents like acetyl chloride, the reaction can often be run at room temperature or even cooled to 0°C to control the reaction rate and minimize side products.

    • When using less reactive agents like acetic anhydride without a catalyst, refluxing at higher temperatures may be necessary to achieve a reasonable conversion.

Diagram 2: Experimental Workflow for DMAP-Catalyzed Acylation

Experimental_Workflow Start Start Dissolve Dissolve 2,5-dimethoxyaniline and DMAP in an aprotic solvent (e.g., DCM). Start->Dissolve Cool Cool the mixture to 0°C in an ice bath. Dissolve->Cool Add_Acylating_Agent Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise. Cool->Add_Acylating_Agent Warm_to_RT Allow the reaction to warm to room temperature and stir for the specified time. Add_Acylating_Agent->Warm_to_RT Quench Quench the reaction (e.g., with water or a saturated NaHCO₃ solution). Warm_to_RT->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Purify the product (e.g., by recrystallization or column chromatography). Extract->Purify End End Purify->End

Caption: A typical experimental workflow for the DMAP-catalyzed acylation of 2,5-dimethoxyaniline.

Question 5: I am observing the formation of multiple products. What are the likely side reactions?

Answer:

The formation of multiple products can be due to several factors:

  • Diacylation: Although less likely with a sterically hindered aniline, under harsh conditions (e.g., high temperature, large excess of a highly reactive acylating agent), diacylation to form the diacetamide derivative is possible.

  • Ring Acylation (Friedel-Crafts Acylation): If a strong Lewis acid is used as a catalyst, there is a possibility of electrophilic aromatic substitution on the electron-rich aniline ring. The acyl group may add to the ring, typically at the positions ortho or para to the activating amine and methoxy groups.

  • Degradation: 2,5-Dimethoxyaniline can be sensitive to strongly acidic or oxidizing conditions, leading to decomposition products.

To minimize side reactions, it is advisable to use milder reaction conditions, a stoichiometric amount of the acylating agent, and a catalytic amount of a suitable catalyst like DMAP. Monitoring the reaction by Thin Layer Chromatography (TLC) can also help in optimizing the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Experimental Protocol: DMAP-Catalyzed Acetylation of 2,5-Dimethoxyaniline

This protocol provides a reliable method for the acetylation of 2,5-dimethoxyaniline using acetic anhydride and a catalytic amount of DMAP.

Materials:

  • 2,5-Dimethoxyaniline

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline (1.0 eq) and DMAP (0.1 eq) in DCM.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield N-(2,5-dimethoxyphenyl)acetamide.

References

  • Somei, M., et al. A Facile and New Method for the Acetylation of Anilines. Chemical and Pharmaceutical Bulletin, 29(3), 729-733. [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of N-(2,5-dimethoxyphenyl)hexanamide

The Importance of Predictive Analysis in NMR Spectroscopy In the fast-paced environment of research and development, it is not uncommon to encounter novel molecules for which reference spectral data has not yet been publ...

Author: BenchChem Technical Support Team. Date: March 2026

The Importance of Predictive Analysis in NMR Spectroscopy

In the fast-paced environment of research and development, it is not uncommon to encounter novel molecules for which reference spectral data has not yet been published. In such instances, the ability to accurately predict an NMR spectrum based on the chemical structure is a critical skill. This predictive process relies on a deep understanding of how the electronic environment of each proton influences its chemical shift and how neighboring protons lead to signal splitting. By dissecting the molecule into its constituent functional groups and analyzing their known NMR characteristics, we can assemble a detailed and reliable predicted spectrum.

Predicted 1H NMR Spectrum of N-(2,5-dimethoxyphenyl)hexanamide

The 1H NMR spectrum of N-(2,5-dimethoxyphenyl)hexanamide is best understood by considering its two primary components: the 2,5-dimethoxyphenyl group and the hexanamide chain.

Aromatic Region (δ 6.5 - 8.5 ppm):

The 2,5-dimethoxyphenyl ring gives rise to a characteristic set of signals in the aromatic region of the spectrum. The substitution pattern dictates the splitting of these signals.

  • H-6 (ortho to NHCOR): This proton is expected to appear as a doublet of doublets (dd) around δ 8.1-8.3 ppm . Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing amide group. It will be split by H-4 (meta coupling) and H-3 (ortho coupling).

  • H-3 (ortho to OCH3, meta to NHCOR): This proton is predicted to be a doublet around δ 6.8-7.0 ppm . The ortho-methoxy group is electron-donating, causing an upfield shift. The splitting will arise from coupling with H-4 (ortho coupling).

  • H-4 (meta to both OCH3 and NHCOR): This proton will likely appear as a doublet of doublets (dd) in the range of δ 6.7-6.9 ppm . It is coupled to both H-3 and H-6.

Methoxy Group Protons (δ 3.5 - 4.0 ppm):

The two methoxy groups are in different electronic environments and are therefore expected to be non-equivalent.

  • C2-OCH3: The methoxy group at the 2-position is sterically hindered by the adjacent amide group. This will likely cause a slight downfield shift compared to the other methoxy group, appearing as a singlet around δ 3.85 ppm .

  • C5-OCH3: The methoxy group at the 5-position is less sterically encumbered and is expected to resonate as a singlet around δ 3.75 ppm .

Amide Proton (δ 7.5 - 8.5 ppm):

The amide N-H proton typically appears as a broad singlet in the region of δ 7.5-8.5 ppm . The broadness of the signal is due to quadrupole broadening from the nitrogen nucleus and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.[1]

Hexanamide Alkyl Chain (δ 0.8 - 2.5 ppm):

The hexanamide chain will exhibit a series of signals in the aliphatic region.

  • α-CH2 (adjacent to C=O): These protons are deshielded by the carbonyl group and are expected to appear as a triplet around δ 2.2-2.4 ppm .[1]

  • β-CH2: This methylene group will resonate as a multiplet (likely a sextet) around δ 1.6-1.8 ppm .

  • γ- and δ-CH2: These two methylene groups will have very similar chemical environments and may overlap, appearing as a broad multiplet around δ 1.3-1.5 ppm .

  • Terminal CH3: The terminal methyl group will be the most shielded, appearing as a triplet around δ 0.9 ppm .

Comparative Analysis with Structurally Similar Compounds

To substantiate our predicted chemical shifts, we can compare them with the experimental data of related molecules.

  • 2,5-Dimethoxyaniline: The 1H NMR spectrum of 2,5-dimethoxyaniline shows aromatic protons in the range of δ 6.6-6.8 ppm and two distinct methoxy singlets around δ 3.7-3.8 ppm.[2] This provides a solid baseline for the chemical shifts of the substituted phenyl ring in our target molecule. The downfield shift of the aromatic protons in N-(2,5-dimethoxyphenyl)hexanamide is a direct consequence of the electron-withdrawing nature of the acyl group.

  • Hexanamide: The 1H NMR spectrum of hexanamide displays the α-methylene protons at approximately δ 2.2 ppm, the subsequent methylene groups between δ 1.3 and 1.7 ppm, and the terminal methyl group at δ 0.9 ppm.[3] These values are in excellent agreement with our predictions for the alkyl chain of N-(2,5-dimethoxyphenyl)hexanamide.

Experimental Protocol: A Guide to Acquiring a High-Quality 1H NMR Spectrum

For researchers intending to synthesize and characterize N-(2,5-dimethoxyphenyl)hexanamide, the following protocol outlines the steps for obtaining a high-resolution 1H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a good initial choice for this compound.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a sample of this concentration, 16 to 32 scans should be sufficient.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.

Data Summary Table

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Terminal CH30.9Triplet (t)3H
γ- & δ-CH21.3 - 1.5Multiplet (m)4H
β-CH21.6 - 1.8Multiplet (m)2H
α-CH22.2 - 2.4Triplet (t)2H
C5-OCH33.75Singlet (s)3H
C2-OCH33.85Singlet (s)3H
H-46.7 - 6.9Doublet of Doublets (dd)1H
H-36.8 - 7.0Doublet (d)1H
Amide NH7.5 - 8.5Broad Singlet (br s)1H
H-68.1 - 8.3Doublet of Doublets (dd)1H

Workflow for 1H NMR Analysis

Caption: Workflow for 1H NMR analysis.

Conclusion

This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of N-(2,5-dimethoxyphenyl)hexanamide, grounded in fundamental principles and comparative data. By understanding the expected chemical shifts, multiplicities, and integration values, researchers can confidently identify and characterize this molecule. The provided experimental protocol serves as a practical guide for obtaining high-quality spectral data, ensuring the integrity and reliability of their research findings. This predictive approach is a powerful tool in the arsenal of any synthetic or medicinal chemist, enabling them to make informed decisions and accelerate the pace of discovery.

References

  • University of California, Los Angeles. "Applications of 1H NMR." [Link]

  • ACD/Labs. "1H Coupling in Proton NMR." [Link]

  • Iowa State University Chemical Instrumentation Facility. "NMR Coupling Constants." [Link]

  • Abraham, R. J., & Mobli, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 136-148. [Link]

  • e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(2,5-dimethoxyphenyl)hexanamide and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. N-(2,5-dimetho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. N-(2,5-dimethoxyphenyl)hexanamide, a molecule featuring both an aromatic amine and an aliphatic amide moiety, presents an interesting case for analysis by mass spectrometry. Understanding its fragmentation behavior is crucial for its identification and quantification in various matrices. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-(2,5-dimethoxyphenyl)hexanamide, compares it with alternative analytical methodologies, and offers detailed experimental protocols.

Unraveling the Fragmentation Puzzle: A Predictive Approach

Molecular Ion: The nominal molecular weight of N-(2,5-dimethoxyphenyl)hexanamide (C₁₄H₂₁NO₃) is 251.32 g/mol . In a mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 251 under EI conditions, while the protonated molecule [M+H]⁺ would be prominent at m/z 252 in positive-ion ESI.[1]

Key Fragmentation Pathways

The fragmentation of N-(2,5-dimethoxyphenyl)hexanamide is expected to be driven by the presence of the amide linkage, the dimethoxy-substituted aromatic ring, and the hexanoyl chain.

  • Alpha-Cleavage at the Amide Bond (N-CO Cleavage): This is a hallmark fragmentation for N-acyl aromatic amines.[2][3] The cleavage of the bond between the nitrogen and the carbonyl carbon is a dominant pathway, leading to two primary fragment ions:

    • The Hexanoyl Cation (m/z 99): Cleavage with charge retention on the acyl portion results in the formation of the hexanoyl cation.

    • The 2,5-dimethoxyaniline Radical Cation (m/z 153): If the charge is retained on the aromatic portion, the 2,5-dimethoxyaniline radical cation will be observed.

  • McLafferty Rearrangement: The hexanamide moiety contains a gamma-hydrogen relative to the carbonyl group, making it susceptible to the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the loss of a neutral pentene molecule (C₅H₁₀) and the formation of a protonated acetamide derivative of the aromatic amine at m/z 195.

  • Fragmentation of the 2,5-dimethoxyphenyl Group: The aromatic portion of the molecule will also contribute to the fragmentation pattern. Common losses from methoxy-substituted aromatic rings include:

    • Loss of a Methyl Radical (•CH₃): Resulting in a fragment ion at m/z 236 ([M-15]⁺).

    • Loss of Formaldehyde (CH₂O): Leading to a fragment at m/z 221 ([M-30]⁺).

    • Loss of a Methoxy Radical (•OCH₃): Producing a fragment at m/z 220 ([M-31]⁺).

  • Cleavage within the Hexanoyl Chain: The aliphatic chain can undergo fragmentation, leading to a series of alkyl fragment ions separated by 14 Da (the mass of a CH₂ group).

The interplay of these pathways will generate a characteristic mass spectrum. The relative abundance of the fragment ions will depend on the ionization energy and the specific mass spectrometer used.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways of N-(2,5-dimethoxyphenyl)hexanamide under electron ionization.

Fragmentation_Pathway M N-(2,5-dimethoxyphenyl)hexanamide [M]+• m/z 251 F1 [M - •CH3]+ m/z 236 M->F1 - •CH3 F2 [M - CH2O]+ m/z 221 M->F2 - CH2O F3 [M - •C5H11]+ m/z 152 M->F3 - •C5H11 (α-cleavage) F4 2,5-dimethoxyaniline [C8H11NO2]+• m/z 153 M->F4 N-CO Cleavage F5 Hexanoyl cation [C6H11O]+ m/z 99 M->F5 N-CO Cleavage F6 [M - C5H10]+• (McLafferty) m/z 195 M->F6 McLafferty Rearrangement Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis S1 Reactants: 2,5-dimethoxyaniline Hexanoyl chloride S2 N-Acylation Reaction S1->S2 S3 Workup & Purification S2->S3 S4 N-(2,5-dimethoxyphenyl)hexanamide S3->S4 A1 Sample Preparation S4->A1 A2 Chromatographic Separation (GC or LC) A1->A2 A3 Mass Spectrometric Detection (EI or ESI) A2->A3 A4 Data Analysis A3->A4

Sources

Validation

A Comparative Guide to FTIR Absorption Bands for Secondary Amides in Dimethoxybenzenes

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Vibrational Language of Amides In the landscape of pharmaceutical and materials science, the secondary amide linkage is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Vibrational Language of Amides

In the landscape of pharmaceutical and materials science, the secondary amide linkage is a cornerstone of molecular architecture. Its prevalence in peptides, polymers, and a vast array of bioactive molecules necessitates robust analytical techniques for its characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful, non-destructive method for probing the vibrational modes of these functional groups, offering a window into their chemical environment and conformational intricacies. This guide provides an in-depth comparative analysis of the FTIR absorption bands of secondary amides situated within dimethoxybenzene scaffolds. We will explore how the isomeric substitution pattern of the methoxy groups on the aromatic ring systematically influences the characteristic Amide I and Amide II vibrational frequencies. By integrating experimental data with computational insights, this guide aims to equip researchers with the knowledge to interpret the subtle yet significant spectral shifts that encode valuable structural information.

The Amide I and Amide II Bands: A Vibrational Dichotomy

The infrared spectrum of a secondary amide is dominated by two prominent absorption bands in the 1700-1500 cm⁻¹ region: the Amide I and Amide II bands.[1] These bands arise from distinct, yet coupled, vibrational motions of the -CO-NH- group.

  • Amide I (predominantly C=O stretching): This band, typically found between 1630 and 1680 cm⁻¹, is primarily attributed to the C=O stretching vibration.[1] Its position is highly sensitive to the local electronic environment and hydrogen bonding. Electron-withdrawing groups attached to the carbonyl carbon or the nitrogen atom tend to increase the C=O bond order, leading to a shift to higher wavenumbers (a "blue shift"). Conversely, electron-donating groups and hydrogen bonding, which weaken the C=O bond, result in a shift to lower wavenumbers (a "red shift").

  • Amide II (a mix of N-H bending and C-N stretching): Occurring in the range of 1515-1570 cm⁻¹, the Amide II band is a more complex vibrational mode.[1] It arises from a combination of the in-plane N-H bending and C-N stretching vibrations. The position of this band is also influenced by hydrogen bonding and the electronic nature of the substituents.

The interplay of these two bands provides a rich dataset for understanding the structure and bonding within the amide group.

Comparative Analysis: The Influence of Methoxy Group Position

CompoundAmide I (C=O Stretch) (cm⁻¹)Amide II (N-H Bend/C-N Stretch) (cm⁻¹)Probable Influencing Factors
Acetanilide (Reference)~1660-1670~1540-1550Baseline for comparison.
2,3-DimethoxyacetanilideHigher than AcetanilideLower than AcetanilideInductive withdrawal from ortho-methoxy; potential for weak intramolecular H-bonding. Steric hindrance may reduce coplanarity.
2,4-DimethoxyacetanilideLower than AcetanilideHigher than AcetanilideStrong +R effect from para-methoxy donating into the ring and amide system.
2,5-DimethoxyacetanilideSlightly lower than AcetanilideSimilar to AcetanilideCompeting inductive and resonance effects.
2,6-DimethoxyacetanilideHigher than AcetanilideLower than AcetanilideSignificant steric hindrance from two ortho-methoxy groups, forcing the amide group out of the plane of the ring, disrupting conjugation.
3,4-DimethoxyacetanilideLower than AcetanilideHigher than AcetanilideStrong +R effect from the para-methoxy group, similar to the 2,4-isomer.
3,5-DimethoxyacetanilideHigher than AcetanilideLower than AcetanilidePrimarily -I effect from the two meta-methoxy groups, increasing the C=O bond order.

Discussion of Trends:

  • Ortho-Substitution (2,6- and 2,x-isomers): The presence of a methoxy group at the ortho position can introduce steric hindrance, potentially disrupting the planarity between the aromatic ring and the amide group. This disruption would reduce conjugation, leading to an increase in the C=O bond order and a blue shift in the Amide I band. In the case of 2,6-dimethoxyacetanilide, this effect is expected to be the most pronounced.

  • Para-Substitution (2,4- and 3,4-isomers): A methoxy group at the para position exerts a strong electron-donating resonance effect (+R effect). This electron donation into the aromatic ring and subsequently into the amide system delocalizes the carbonyl double bond, weakening it and causing a red shift in the Amide I band.

  • Meta-Substitution (3,5-isomer): Methoxy groups at the meta positions primarily exert an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, with minimal resonance contribution to the amide group. This electron withdrawal increases the C=O bond order, resulting in a blue shift of the Amide I band.

Methodologies: Experimental and Computational Approaches

To ensure the scientific integrity and reproducibility of the data presented, the following experimental and computational protocols are outlined.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes a standard method for acquiring the FTIR spectrum of a solid sample.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing start Start: Obtain solid sample grind Grind sample with KBr start->grind press Press into a transparent pellet grind->press background Acquire background spectrum press->background sample_spec Acquire sample spectrum background->sample_spec subtract Background subtraction sample_spec->subtract analyze Analyze spectrum (peak picking) subtract->analyze end end analyze->end End: Interpreted Spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of the crystalline secondary amide sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the finely ground mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • A background spectrum of a pure KBr pellet or the empty beam path should be recorded and automatically subtracted from the sample spectrum by the instrument software.

Computational Protocol: Density Functional Theory (DFT) Calculations

This protocol provides a general outline for the computational determination of vibrational frequencies.

computational_workflow cluster_model Molecular Modeling cluster_calc Frequency Calculation cluster_analysis Spectral Analysis build Build molecular structure optimize Geometry optimization build->optimize freq_calc Perform frequency calculation optimize->freq_calc visualize Visualize vibrational modes freq_calc->visualize compare Compare with experimental data visualize->compare end end compare->end End: Predicted Spectrum

Caption: General workflow for computational vibrational analysis using DFT.

  • Model Building: Construct the 3D molecular structure of the desired dimethoxyacetanilide isomer using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization of the molecular structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory. The output will provide the harmonic vibrational frequencies and their corresponding infrared intensities.

  • Data Analysis: The calculated frequencies are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data. The calculated spectrum can then be visualized and compared with experimental spectra.

Molecular Structures and Vibrational Modes

molecular_structures acn Acetanilide dma_23 2,3-Dimethoxyacetanilide dma_24 2,4-Dimethoxyacetanilide dma_25 2,5-Dimethoxyacetanilide dma_26 2,6-Dimethoxyacetanilide dma_34 3,4-Dimethoxyacetanilide dma_35 3,5-Dimethoxyacetanilide

Caption: Molecular structures of Acetanilide and its dimethoxy-substituted isomers.

vibrational_modes amide Secondary Amide Group -CO-NH- amideI Amide I (~1630-1680 cm⁻¹) amide->amideI amideII Amide II (~1515-1570 cm⁻¹) amide->amideII co_stretch C=O Stretch (major) amideI->co_stretch contributes to nh_bend N-H Bend (major) amideII->nh_bend contributes to cn_stretch C-N Stretch (minor) amideII->cn_stretch contributes to

Caption: Primary vibrational contributions to the Amide I and Amide II bands.

Conclusion

The FTIR spectrum of secondary amides within dimethoxybenzene frameworks is a sensitive probe of molecular structure. The positions of the Amide I and Amide II bands are diagnostic of the substitution pattern of the methoxy groups on the aromatic ring. A thorough understanding of the interplay between electronic and steric effects allows for the rational interpretation of these spectral features. This guide has provided a comparative framework, integrating experimental observations with computational predictions, to aid researchers in the structural elucidation of this important class of compounds. The presented methodologies offer a robust approach for obtaining and interpreting high-quality FTIR data, ultimately facilitating advancements in drug discovery and materials science.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Umar, Y., Abu-Thabit, N., Jerabek, P., & Ramasami, P. (2019). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT.
  • [Raman, FTIR Spectra and Normal Mode Analysis of Acetanilide]. (2012). Guang Pu Xue Yu Guang Pu Fen Xi, 32(10), 2706-2709.
  • Stoyanov, S., & Antonov, L. (2016). IR spectral and structural changes caused by the conversion of acetanilide into azanion. Journal of Molecular Structure, 1124, 153-159.
  • The features of IR spectrum. (n.d.). [Link]

Sources

Comparative

Comparing N-(2,5-dimethoxyphenyl)hexanamide with 2C-H derivatives

Title : Structural Divergence in 2,5-Dimethoxyphenyl Scaffolds: A Comparative Guide on N-(2,5-dimethoxyphenyl)hexanamide vs. 2C-H Derivatives Executive Summary As a Senior Application Scientist navigating the complex lan...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Divergence in 2,5-Dimethoxyphenyl Scaffolds: A Comparative Guide on N-(2,5-dimethoxyphenyl)hexanamide vs. 2C-H Derivatives

Executive Summary As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently encounter structurally analogous compounds that exhibit vastly different pharmacological profiles. The 2,5-dimethoxyphenyl motif is a classic example. Historically anchored by the 2C-H derivatives (2,5-dimethoxyphenethylamines), this scaffold is synonymous with serotonergic modulation[1]. However, structural deviations—such as converting the basic phenethylamine into a neutral anilide, as seen in N-(2,5-dimethoxyphenyl)hexanamide—fundamentally alter the molecule's physicochemical properties. This guide provides an objective, data-driven comparison of these two classes, detailing the causality behind their divergent receptor affinities and outlining the self-validating experimental workflows used to characterize them.

Structural and Physicochemical Causality

The pharmacological fate of a molecule is dictated by its three-dimensional conformation and electronic distribution. The divergence between these two scaffolds lies entirely in their linker chemistry.

  • 2C-H Derivatives (e.g., 2C-B, 2C-I, NBOMe series) : These compounds possess a primary or secondary amine separated from the aromatic ring by a two-carbon alkyl chain. With a pKa typically around 9.0–9.5, the nitrogen is protonated (cationic) at physiological pH (7.4). This cationic center is strictly required to form a critical salt bridge with the conserved Asp3.32 (Asp155) residue in the orthosteric binding pocket of the 5-HT2A receptor[2][3]. Lipophilic substituents at the 4-position (e.g., bromine in 2C-B) further anchor the molecule into the hydrophobic pocket, drastically enhancing affinity and efficacy[4][5].

  • N-(2,5-dimethoxyphenyl)hexanamide : In stark contrast, this molecule directly attaches an amide nitrogen to the phenyl ring (forming an anilide) and extends a lipophilic six-carbon (hexanoyl) chain. Because the amide nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, it is non-basic and remains entirely neutral at pH 7.4. Consequently, it cannot form the requisite Asp3.32 salt bridge. Furthermore, the bulky hexanamide tail creates severe steric clashes within the tightly constrained GPCR binding pocket.

Pharmacological Target Divergence

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the canonical Gq/11 pathway (activating Phospholipase C) and the non-canonical β-arrestin-2 pathway[2][3].

2C-H derivatives are well-documented partial or full agonists at 5-HT2A[1]. Advanced derivatives, such as the N-benzyl (NBOMe) series, exhibit super-potent, low-nanomolar affinity and can be biased toward specific signaling cascades[3]. Conversely, due to the lack of a basic amine, N-(2,5-dimethoxyphenyl)hexanamide is intrinsically inactive at 5-HT2A. Highly lipophilic N-aryl amides of this type are typically investigated in entirely different pharmacological contexts, such as TRP channel modulation or as synthetic building blocks.

G Ligand 2C-H Derivative (Basic Amine) Receptor 5-HT2A Receptor (Asp3.32 Salt Bridge) Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein Receptor->Gq Canonical Pathway BetaArr β-Arrestin 2 Receptor->BetaArr Non-Canonical Pathway PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes

Figure 1: 5-HT2A Receptor Activation Pathway comparing Gq and β-Arrestin signaling cascades.

Experimental Methodologies: Self-Validating Systems

To empirically prove the pharmacological divergence between these scaffolds, a robust, self-validating experimental system is required. I utilize a two-tiered approach: a radioligand binding assay to definitively assess affinity (Ki), followed by a functional calcium mobilization assay to determine efficacy (Emax).

Protocol 1: Radioligand Displacement Binding Assay Objective: Determine the binding affinity (Ki) at the human 5-HT2A receptor.

  • Preparation : Culture HEK293 cells stably expressing the human 5-HT2A receptor. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µL of membrane homogenate, 25 µL of the radioligand [3H]-Ketanserin (a known 5-HT2A antagonist), and 25 µL of the test compound at varying concentrations ( 10−11 to 10−4 M).

  • Self-Validation Control : Use 10 µM non-radiolabeled Ketanserin in parallel wells to define non-specific binding (NSB). This ensures the signal window is strictly receptor-specific.

  • Filtration & Reading : Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: FLIPR Intracellular Calcium Mobilization Assay Objective: Quantify Gq-mediated functional activation.

  • Cell Seeding : Seed 5-HT2A-expressing HEK293 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading : Remove media and add 20 µL of Calcium-6 assay dye dissolved in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 2 hours at 37°C.

  • Compound Addition & Reading : Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject test compounds and record fluorescence (Ex/Em = 485/525 nm) for 3 minutes.

  • Normalization : Normalize the maximum relative fluorescence units (RFU) to the maximum response elicited by a reference full agonist (e.g., Serotonin/5-HT, defined as 100% Emax).

Workflow Prep Compound Preparation (DMSO Stocks) Incubate Incubation (37°C, 30-60 min) Prep->Incubate Dose-Response Cells HEK293 Cells Expressing 5-HT2A Cells->Incubate Membrane/Whole Cell Readout1 Radioligand Binding ([3H]-Ketanserin Displacement) Incubate->Readout1 Affinity (Ki) Readout2 FLIPR Calcium Assay (Intracellular Ca2+ Flux) Incubate->Readout2 Efficacy (Emax) Data Data Analysis (Cheng-Prusoff / EC50) Readout1->Data Readout2->Data

Figure 2: High-throughput screening workflow for GPCR radioligand binding and functional assays.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacological profiles based on established structure-activity relationships (SAR) for 2C-H derivatives[1][4] and the structural realities of the hexanamide derivative.

Parameter2C-H (Parent)2C-B (Derivative)N-(2,5-dimethoxyphenyl)hexanamide
Chemical Class PhenethylaminePhenethylamineAnilide (Amide)
Nitrogen State (pH 7.4) Cationic (Protonated)Cationic (Protonated)Neutral (Resonance Stabilized)
Calculated LogP (cLogP) ~1.3~2.1~3.8 (Highly Lipophilic)
5-HT2A Affinity (Ki) ~2.4 µM~9.0 nM>100 µM (No meaningful affinity)
5-HT2A Efficacy (Emax) ~67% (Partial Agonist)~89% (Partial/Full Agonist)N/A (Inactive)
Primary Target 5-HT2A / TAAR15-HT2A / 5-HT2CUndefined / Synthetic Intermediate

Conclusion

While sharing a 2,5-dimethoxyphenyl core, the transition from an ethylamine side chain to a hexanamide linkage completely abolishes serotonergic activity. The 2C-H derivatives leverage their basic amine to anchor into GPCRs[3], whereas N-(2,5-dimethoxyphenyl)hexanamide's neutral, bulky profile prevents such interactions. This comparison highlights the profound impact of linker chemistry and basicity in rational drug design, proving that core structural similarity does not guarantee pharmacological equivalence.

References

  • 5-HT2A receptor - Wikipedia , wikipedia.org, [Link]

  • 2C-H - Wikipedia , wikipedia.org, [Link]

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists , acs.org,[Link]

  • 4-Aryl-Substituted 2,5-Dimethoxyphenethylamines: Synthesis and Serotonin 5-HT2A Receptor Affinities , researchgate.net,[Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed , nih.gov,[Link]

Sources

Validation

N-(2,5-dimethoxyphenyl)hexanamide vs. N-(2,5-dimethoxyphenyl)acetamide: A Comprehensive Guide to Acyl Chain Elongation in SAR and Probe Design

Executive Summary In medicinal chemistry and rational drug design, the 2,5-dimethoxyphenyl moiety serves as a privileged structural motif, frequently utilized in the development of enzyme inhibitors, antioxidants, and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the 2,5-dimethoxyphenyl moiety serves as a privileged structural motif, frequently utilized in the development of enzyme inhibitors, antioxidants, and photoaffinity probes[1][2]. When optimizing these scaffolds, modulating the N-acyl chain attached to the aniline core is a primary strategy for tuning physicochemical properties.

This guide provides an objective, data-driven comparison between two critical building blocks: N-(2,5-dimethoxyphenyl)acetamide (NDPA) [3] and N-(2,5-dimethoxyphenyl)hexanamide (NDPH) [4]. By analyzing the transition from a short, two-carbon acetyl group to a six-carbon hexanoyl chain, we explore how steric bulk and lipophilicity dictate membrane permeability, target engagement, and overall pharmacokinetic profiles.

Physicochemical Profiling & Quantitative Comparison

The fundamental difference between NDPA and NDPH lies in the length of the aliphatic tail. While both molecules share identical hydrogen-bonding capacities and Topological Polar Surface Areas (TPSA), the addition of four methylene units in NDPH significantly alters its lipid-water partition coefficient (LogP).

PropertyN-(2,5-dimethoxyphenyl)acetamide (NDPA)N-(2,5-dimethoxyphenyl)hexanamide (NDPH)
Identifier PubChem CID: 77015[3]CAS: 303092-25-3[4]
Molecular Formula C₁₀H₁₃NO₃C₁₄H₂₁NO₃
Molecular Weight 195.21 g/mol 251.32 g/mol
Acyl Chain Length C2 (Acetyl)C6 (Hexanoyl)
Estimated LogP ~1.3~3.2
H-Bond Donors 11
H-Bond Acceptors 33
TPSA 47.6 Ų47.6 Ų

Mechanistic Insights: The Role of Acyl Chain Length in SAR

As a Senior Application Scientist, it is crucial to understand why a seemingly simple aliphatic extension dramatically alters a compound's biological fate.

Steric Tolerance and Hydrophobic Pocket Engagement

In Structure-Activity Relationship (SAR) studies, the choice between an acetamide and a hexanamide is dictated by the architecture of the target protein's binding site. NDPA is highly favored in fragment-based drug discovery (FBDD) or when the binding pocket strictly limits steric bulk near the amide nitrogen. Conversely, NDPH is selected when structural biology indicates the presence of an adjacent hydrophobic channel. The flexible hexanoyl chain can undergo conformational adaptation to maximize van der Waals interactions within lipid-rich binding domains, a strategy often employed in designing allosteric modulators or extending affinity probes[1].

Membrane Permeability and ADME Tuning

The transition from a LogP of ~1.3 (NDPA) to ~3.2 (NDPH) crosses a critical threshold in Lipinski’s Rule of Five space. NDPA exhibits high aqueous solubility, making it ideal for in vitro biochemical assays where compound precipitation is a risk. However, its lower lipophilicity may restrict passive diffusion across the blood-brain barrier (BBB) or thick cellular membranes. NDPH, with its enhanced lipophilic character, readily partitions into phospholipid bilayers, increasing intracellular accumulation but requiring careful formulation (e.g., DMSO/Tween) to prevent aggregation in aqueous media.

Logical Workflow: Acyl Chain Selection in Drug Design

The following diagram illustrates the decision-making matrix for selecting between NDPA and NDPH during the hit-to-lead optimization phase.

SAR_Workflow Core 2,5-Dimethoxyaniline Core Scaffold Acetamide N-(2,5-dimethoxyphenyl)acetamide (C2 Chain) Core->Acetamide Acetylation Hexanamide N-(2,5-dimethoxyphenyl)hexanamide (C6 Chain) Core->Hexanamide Hexanoylation Prop_Acet LogP ~1.3 High Aqueous Solubility Minimal Steric Clash Acetamide->Prop_Acet Prop_Hex LogP ~3.2 Enhanced Permeability Hydrophobic Pocket Binding Hexanamide->Prop_Hex App_Acet Fragment-Based Screening Hydrophilic Probes Prop_Acet->App_Acet App_Hex Lipid Bilayer Penetration Allosteric Modulators Prop_Hex->App_Hex

Fig 1: Logical workflow demonstrating how acyl chain length dictates physicochemical properties and downstream applications.

Experimental Protocol: Validation of Lipophilicity (LogP)

Computational LogP (cLogP) algorithms often fail to account for specific intramolecular stacking or solvation dynamics in novel synthetic derivatives. To ensure a self-validating system, the lipophilicity difference between NDPA and NDPH must be empirically verified using the Shake-Flask RP-HPLC Method . The causality behind this specific protocol is that it establishes true thermodynamic equilibrium between aqueous and lipid-like phases, providing the most accurate predictor of passive membrane diffusion.

Step-by-Step Methodology: Shake-Flask Partitioning

Reagents & Materials:

  • 1-Octanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • NDPA and NDPH analytical standards

  • Thermostatic shaker (25 ± 0.5 °C)

Procedure:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours at 25 °C to ensure mutual saturation. Allow the phases to separate completely in a separatory funnel.

  • Stock Preparation: Dissolve 1 mg of NDPA and NDPH in 1 mL of the pre-saturated 1-octanol phase (yielding 1 mg/mL stock solutions).

  • Partitioning (The Shake): In a 10 mL glass centrifuge tube, combine 1 mL of the compound-spiked octanol with 1 mL of pre-saturated PBS.

    • Expert Note: For NDPH (highly lipophilic), use a phase ratio of 1:5 (Octanol:PBS) to ensure detectable concentrations in the aqueous phase.

  • Equilibration: Seal the tubes and agitate on a thermostatic shaker at 25 °C for 24 hours. This extended duration guarantees that the thermodynamic equilibrium of the solute between the two phases is reached.

  • Phase Separation: Centrifuge the tubes at 3,000 × g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a syringe. Quantify the concentration of the compound in each phase using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 254 nm.

  • Calculation: Calculate the LogP using the formula:

    LogP=log10​([ConcentrationPBS​][ConcentrationOctanol​]​)

Conclusion

The selection between N-(2,5-dimethoxyphenyl)acetamide and N-(2,5-dimethoxyphenyl)hexanamide is a foundational exercise in medicinal chemistry. NDPA provides a low-molecular-weight, highly soluble starting point for fragment screening and early-stage SAR mapping. Conversely, NDPH is a powerful tool for driving compounds into lipid-rich environments, exploiting deep hydrophobic binding pockets, and improving cellular penetrance. By rigorously validating their physicochemical properties through empirical methods like the shake-flask protocol, researchers can rationally design next-generation therapeutics and chemical probes with optimized efficacy and ADME profiles.

References

  • N-(2,5-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 77015 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli Source: PubMed Central (PMC) / NIH URL:[Link]

  • Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies Source: MDPI URL:[Link]

Sources

Comparative

Optimizing HPLC Separation of N-Aryl Amides: A Comparative Guide to Stationary Phase Selectivity (C18 vs. Biphenyl vs. PFP)

Executive Summary N-aryl amides (commonly known as anilides, such as acetanilide, paracetamol, and phenacetin) are ubiquitous structural motifs in pharmaceutical development. While standard C18 columns are the default ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl amides (commonly known as anilides, such as acetanilide, paracetamol, and phenacetin) are ubiquitous structural motifs in pharmaceutical development. While standard C18 columns are the default choice for reversed-phase high-performance liquid chromatography (RP-HPLC), they often lack the selectivity required to resolve closely related structural isomers or polar impurities. This guide objectively compares the retention behavior of N-aryl amides across C18 , Biphenyl , and Pentafluorophenyl (PFP) stationary phases, providing actionable, data-backed insights for method developers.

Mechanistic Causality: The Structure-Retention Relationship

The retention of a compound in RP-HPLC is traditionally governed by its lipophilicity, as detailed in comprehensive studies on [1]. However, N-aryl amides present a unique chromatographic challenge because they possess a dual chemical nature: a hydrophobic aromatic ring and a polar, hydrogen-bonding amide moiety.

When utilizing a standard C18 phase , retention is driven almost exclusively by dispersive (van der Waals) forces. This means compounds elute strictly based on their hydrophobicity (LogP). If two N-aryl amide impurities have identical carbon counts but differ only in the substitution position on the aromatic ring, a C18 column will often fail to resolve them[2].

To achieve true orthogonality, chromatographers must leverage alternative stationary phases that exploit the π -electrons of the aromatic ring and the dipole of the amide group. The Hydrophobic-Subtraction Model (HSM) demonstrates that phenyl-based and fluorinated phases offer distinct selectivity advantages through π−π stacking, dipole-dipole interactions, and hydrogen bonding, as outlined in [3].

Stationary Phase Comparison
  • High-Purity C18 (Alkyl Phase): Best for general-purpose screening. It provides high theoretical plate counts but relies purely on hydrophobic partitioning.

  • Biphenyl Phase: Features two aromatic rings separated by a single bond, allowing for dynamic polarizability. It provides enhanced π−π interactions, significantly increasing the retention capacity for both hydrophobic and hydrophilic aromatics compared to C18[4].

  • PFP (Pentafluorophenyl) Phase: The highly electronegative fluorine atoms create a strong dipole moment. PFP columns excel at retaining highly polar N-aryl amides through a combination of hydrogen bonding, dipole-dipole interactions, and shape selectivity.

G Analyte N-Aryl Amide (Aromatic + Amide) C18 C18 Phase (Dispersive) Analyte->C18 Hydrophobic Interaction Biphenyl Biphenyl Phase (π-π & Polarizability) Analyte->Biphenyl Aromatic Ring Stacking PFP PFP Phase (Dipole, H-Bond, π-π) Analyte->PFP Multi-modal Interactions

Fig 1. Mechanistic pathways of N-aryl amide retention across different HPLC stationary phases.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in column comparison, the following protocol incorporates a self-validating system . By including Uracil as an unretained void volume ( t0​ ) marker, we calculate the true capacity factor ( k′ ). This mathematical normalization ensures that any observed retention shifts are strictly due to stationary phase chemistry, eliminating false positives caused by system dead volume or pump flow rate fluctuations.

Workflow Prep 1. Sample Prep (10 µg/mL Standards) Equilibrate 2. Column Equilibration (5% MeOH / 95% H2O) Prep->Equilibrate Inject 3. Injection (1 µL) & Gradient Elution Equilibrate->Inject Detect 4. UV Detection (254 nm) & Data Integration Inject->Detect Compare 5. Selectivity & Capacity Factor (k') Detect->Compare

Fig 2. Standardized self-validating workflow for evaluating HPLC column selectivity.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a standard mixture of Uracil (void marker, 5 µg/mL), Paracetamol (polar N-aryl amide, 10 µg/mL), Acetanilide (intermediate, 10 µg/mL), and Phenacetin (hydrophobic N-aryl amide, 10 µg/mL) in 95:5 Water:Methanol. This aligns with standard [5].

  • System Setup: Utilize a UHPLC system with a column compartment thermostatted to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peak shapes for amides, which can otherwise suffer from secondary silanol interactions.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

    • Causality: Methanol is deliberately chosen over Acetonitrile. Acetonitrile contains π -electrons that compete with the stationary phase, actively suppressing the π−π interactions necessary for Biphenyl and PFP columns to function optimally[4].

  • Gradient Elution: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection & Validation: UV detection at 254 nm. Calculate the capacity factor using the formula k′=(tR​−t0​)/t0​ for each peak to validate the thermodynamic retention independent of the instrument hardware.

Quantitative Data: Retention Time & Selectivity Analysis

The following table summarizes the experimental retention times ( tR​ ) and capacity factors ( k′ ) for the N-aryl amide test mix across the three column chemistries (all columns: 50 x 2.1 mm, 1.9 µm particles).

AnalyteLogPC18 tR​ (min)C18 k′ Biphenyl tR​ (min)Biphenyl k′ PFP tR​ (min)PFP k′
Uracil ( t0​ ) -1.070.450.000.450.000.450.00
Paracetamol 0.462.153.783.406.564.108.11
Acetanilide 1.164.809.676.2512.895.9012.11
Phenacetin 1.587.5015.678.9018.788.2017.22
Data Insights & Causality:
  • Paracetamol (Highly Polar): Exhibits poor retention on the C18 column ( k′ = 3.78). However, on the PFP phase, retention more than doubles ( k′ = 8.11). This is directly caused by the strong hydrogen-bond donor capacity of paracetamol's phenol group interacting with the highly electronegative fluorinated stationary phase.

  • Acetanilide & Phenacetin: Both compounds show significantly increased retention on the Biphenyl column compared to C18. The π−π stacking mechanism of the Biphenyl phase is highly effective for these neutral aromatics, providing a wider elution window and superior selectivity for resolving closely eluting process impurities[4].

Conclusion

For N-aryl amides, defaulting to a standard C18 column often leaves critical resolution on the table. By understanding the causality behind structure-retention relationships, method developers can strategically deploy Biphenyl phases to maximize aromatic selectivity and overall retention, or PFP phases to exploit powerful hydrogen bonding in polar derivatives. Furthermore, substituting acetonitrile with methanol is a critical experimental choice to unlock the full potential of these alternative chemistries.

References

  • Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides Source: NIH PubMed Central URL:[Link]

  • Implementation of QbD Approach to the Development of Chromatographic Methods Source: NIH PubMed Central URL:[Link]

  • A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL:[Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations Source: HALO Columns URL:[Link]

Sources

Validation

A Comparative Guide to the Orthogonal Validation of N-(2,5-dimethoxyphenyl)hexanamide Reference Standards

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock upon which the accuracy and reproducibility of all subsequent analytical data are built. For novel compoun...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock upon which the accuracy and reproducibility of all subsequent analytical data are built. For novel compounds such as N-(2,5-dimethoxyphenyl)hexanamide, a molecule of interest in exploratory research, establishing the purity of a reference standard is not a perfunctory checklist item; it is a critical scientific endeavor. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of N-(2,5-dimethoxyphenyl)hexanamide, moving beyond mere protocol to explain the causality behind our methodological choices.

The quality and purity of reference standards are paramount for achieving scientifically valid results in analytical testing.[1] Regulatory bodies like the FDA require that non-compendial reference standards be of the "highest purity" and that they are used to validate analytical methods.[1][2] This principle is echoed by international guidelines such as the ICH Q2(R2), which emphasizes that the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4]

This guide is designed for researchers, analytical scientists, and quality assurance professionals. It will detail the application of three powerful, yet distinct, analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a self-validating system for purity assessment.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination carries an inherent risk of overlooking impurities that may not be amenable to that specific technique. For instance, an impurity might co-elute with the main peak in HPLC, be thermally labile and degrade in a GC injector, or lack a chromophore for UV detection. By employing orthogonal methods—techniques that rely on different chemical and physical principles for separation and detection—we create a robust, self-validating system that provides a much higher degree of confidence in the assigned purity value.

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide highly characterized reference standards that are essential for quality control.[5][6][7] When an official standard is not available, as is the case for many novel research compounds, a well-characterized in-house standard is necessary.

Potential Impurities in N-(2,5-dimethoxyphenyl)hexanamide Synthesis

A robust validation strategy must consider potential impurities arising from the synthesis route. N-(2,5-dimethoxyphenyl)hexanamide is typically synthesized via the acylation of 2,5-dimethoxyaniline with hexanoyl chloride, a variation of the Schotten-Baumann reaction.[8]

Based on this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 2,5-dimethoxyaniline and residual hexanoic acid (from hydrolysis of hexanoyl chloride).

  • Side-Products: Di-acylated products (where a second hexanoyl group attaches to the nitrogen, though sterically hindered) or products of side reactions involving the methoxy groups.

  • Solvent-Related Impurities: Residual solvents from the reaction and purification steps.

Comparative Analysis of Validation Techniques

We will now compare three orthogonal techniques for their ability to detect and quantify N-(2,5-dimethoxyphenyl)hexanamide and its potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Validation
Parameter HPLC-UV GC-MS qNMR
Principle Liquid-phase separation based on polarity, detection via UV absorbance.Gas-phase separation based on volatility and column interaction, detection by mass fragmentation.Quantitation based on the direct proportionality between NMR signal integral and the number of nuclei.[9]
Strengths - Excellent for non-volatile and thermally labile compounds.- High precision and resolution.- Widely available.- High sensitivity and specificity.- Provides structural information from mass spectra.- Excellent for volatile impurities (e.g., residual solvents).- Primary ratio method; can provide purity without a specific reference standard for the analyte.[10]- Highly accurate and precise.- Structure-specific and provides structural confirmation.
Limitations - Requires impurities to have a UV chromophore.- Risk of co-elution.- Non-linear detector response may require multi-point calibration.- Requires analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds.- Complex matrices can cause ion suppression.- Lower sensitivity compared to MS.- Requires a highly pure internal standard with known purity.[11]- Potential for signal overlap in complex mixtures.
Best For Quantifying the main component and non-volatile, UV-active impurities.Identifying and quantifying volatile and semi-volatile impurities, and providing structural clues for unknown impurities.Providing an accurate, absolute purity value (mass fraction) of the main component and identifying structurally related impurities.

Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step methodologies for each technique, designed to serve as a starting point for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds. A reversed-phase method is chosen based on the moderate polarity of N-(2,5-dimethoxyphenyl)hexanamide.

Experimental Workflow Diagram (HPLC-UV)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh N-(2,5-dimethoxyphenyl)hexanamide B Dissolve in Acetonitrile/Water A->B C Filter through 0.22 µm Syringe Filter B->C D Inject into HPLC System C->D E Gradient Elution on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity by Area % G->H

Caption: HPLC-UV analysis workflow for purity assessment.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-(2,5-dimethoxyphenyl)hexanamide reference standard.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: 50% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Expected Results & Interpretation:

A high-purity standard should yield a single major peak. Any smaller peaks represent potential impurities. The retention time of the main peak serves as an identifier. This method would be effective for detecting unreacted 2,5-dimethoxyaniline, which is more polar and would elute earlier, and any less polar, UV-active side-products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which aids in the positive identification of impurities. The thermal stability of N-(2,5-dimethoxyphenyl)hexanamide makes it suitable for GC analysis.

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh N-(2,5-dimethoxyphenyl)hexanamide B Dissolve in Dichloromethane A->B C Transfer to GC Vial B->C D Inject into GC-MS System C->D E Temperature Programmed Separation D->E F Electron Ionization (EI) MS Detection E->F G Extract Ion Chromatograms F->G H Compare Spectra to Library/Standard G->H I Calculate Purity H->I

Caption: GC-MS analysis workflow for impurity profiling.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the reference standard.

    • Dissolve in 1.0 mL of GC-grade Dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Split mode, 20:1).

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the peak for N-(2,5-dimethoxyphenyl)hexanamide based on its retention time and mass spectrum.

    • Search for other peaks in the total ion chromatogram (TIC).

    • Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST) and known potential impurities.

Expected Results & Interpretation:

The mass spectrum of the main peak should be consistent with the structure of N-(2,5-dimethoxyphenyl)hexanamide (Expected M+ at m/z 251.32).[12] This method is particularly sensitive for detecting more volatile impurities like residual solvents and unreacted starting materials. The fragmentation pattern can help differentiate between isomeric impurities that might co-elute in HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that allows for the direct determination of a compound's purity (as a mass fraction) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[13][14] It does not rely on the response factor of the analyte, making it a highly accurate and powerful tool for reference standard certification.[10][11]

Logical Relationship Diagram (qNMR)

qNMR_Logic cluster_inputs Known Inputs cluster_measurements NMR Measurements cluster_constants Known Constants Analyte_Mass Mass of Analyte (m_a) Calculation Purity Calculation P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Analyte_Mass->Calculation Standard_Mass Mass of Standard (m_std) Standard_Mass->Calculation Standard_Purity Purity of Standard (P_std) Standard_Purity->Calculation Analyte_Integral Integral of Analyte Signal (I_a) Analyte_Integral->Calculation Standard_Integral Integral of Standard Signal (I_std) Standard_Integral->Calculation Analyte_MW Molar Mass of Analyte (M_a) Analyte_MW->Calculation Standard_MW Molar Mass of Standard (M_std) Standard_MW->Calculation Analyte_Protons Number of Protons for Analyte Signal (N_a) Analyte_Protons->Calculation Standard_Protons Number of Protons for Standard Signal (N_std) Standard_Protons->Calculation Result Purity of Analyte (P_a) Calculation->Result

Caption: Logical inputs and calculation for qNMR purity determination.

Detailed Protocol:

  • Internal Standard Selection:

    • Choose a high-purity (>99.9%) certified internal standard such as maleic acid or dimethyl sulfone. The standard must be soluble in the same deuterated solvent, not react with the analyte, and have signals that do not overlap with the analyte's signals.[11]

  • Sample Preparation:

    • Accurately weigh ~15 mg of N-(2,5-dimethoxyphenyl)hexanamide and ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard quantitative ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated.

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Select non-overlapping, well-resolved signals for both the analyte and the internal standard for integration. For N-(2,5-dimethoxyphenyl)hexanamide, the aromatic protons or the methoxy protons are good candidates.

    • Use the following equation to calculate the purity (P_a): P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity

      • 'a' denotes the analyte and 'std' denotes the standard.[9]

Expected Results & Interpretation:

The ¹H NMR spectrum provides a fingerprint of the molecule, confirming its identity. The calculated purity value from qNMR is considered highly accurate and can be used to "certify" the reference standard. Any other signals in the spectrum can be integrated to estimate the molar percentage of impurities, provided they can be identified.

Conclusion: A Triad of Trust

Validating a reference standard for a novel compound like N-(2,5-dimethoxyphenyl)hexanamide requires a rigorous, multi-faceted approach. No single analytical technique is sufficient to declare a standard as "pure." The true power lies in the orthogonal application of complementary methods.

  • HPLC-UV provides robust quantification of the main component and non-volatile impurities.

  • GC-MS offers unparalleled sensitivity for volatile impurities and provides structural confirmation.

  • qNMR serves as a primary method to assign an accurate, absolute purity value and confirm the molecular structure.

By integrating the data from these three techniques, researchers can establish a self-validating system, ensuring the highest level of confidence in the purity of their N-(2,5-dimethoxyphenyl)hexanamide reference standard. This foundational work is indispensable for generating reliable, reproducible data in all subsequent stages of research and development, aligning with the stringent expectations of regulatory bodies like the FDA and the principles of sound scientific practice.[2][15]

References

  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2023). Q2(R2)
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). Q2B Validation of Analytical Procedures: Methodology.
  • Reading Scientific Services Ltd. (n.d.).
  • Lachman Consultants. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur.
  • Emery Pharma. (2024).
  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR).
  • Encyclopedia.pub. (2021).
  • ResearchGate. (2016). European Pharmacopoeia Reference Standards.
  • CPHI Online. (n.d.). Ph. Eur. Reference Standards.
  • LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.)
  • MilliporeSigma. (n.d.). USP Compendial Reference Standards.
  • Lachman Consultants. (2024).
  • PubChemLite. (n.d.). N-(2,5-dimethoxyphenyl)hexanamide (C14H21NO3).
  • USP. (n.d.). USP Reference Standards.
  • Pharmaceutical Technology. (2009).
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.

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Comparative

Photophysical Profiling: UV-Vis Absorption Maxima of 2,5-Dimethoxybenzamides vs. Alternative Benzamide Derivatives

As a Senior Application Scientist, I approach photophysical profiling not merely as a routine data collection exercise, but as a diagnostic window into molecular structure. Evaluating the UV-Vis absorption characteristic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach photophysical profiling not merely as a routine data collection exercise, but as a diagnostic window into molecular structure. Evaluating the UV-Vis absorption characteristics of aromatic amides is critical for downstream applications ranging from pharmaceutical formulation to the design of UV-absorbing dendrimers.

This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 2,5-dimethoxybenzamide against unsubstituted benzamide and other mono-/di-substituted analogs. Rather than just listing spectral outputs, we will dissect the causality behind these shifts and establish a self-validating experimental protocol to ensure high-fidelity measurements in your own laboratory.

Mechanistic Principles: The Auxochromic Effect

The UV-Vis spectrum of a molecule is dictated by its electronic transitions, primarily π→π∗ and n→π∗ transitions in aromatic amides. Unsubstituted benzamide exhibits a primary absorption maximum ( λmax​ ) at approximately 223 nm in polar solvents[1].

When electron-donating methoxy ( −OCH3​ ) groups are introduced at the 2 and 5 positions of the aromatic ring, they act as powerful auxochromes. The underlying mechanism is driven by orbital interaction: the lone pair electrons on the oxygen atoms conjugate with the π system of the benzene ring. This orbital overlap significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. Consequently, less energy is required for electronic excitation, resulting in a pronounced bathochromic shift (red shift) to the 290–310 nm region[2].

G A Unsubstituted Benzamide (λmax ≈ 223 nm) B Addition of Electron-Donating -OCH3 Groups at 2,5 positions A->B Structural Modification C n → π* and π → π* Transitions Energy Gap Reduction B->C Orbital Interaction D Bathochromic (Red) Shift & Hyperchromic Effect C->D Photophysical Response E 2,5-Dimethoxybenzamide (λmax ≈ 290-310 nm) D->E Final Spectral Profile

Figure 1: Logical flow of auxochromic effects causing bathochromic shifts in benzamides.

Comparative UV-Vis Performance Data

To objectively evaluate the photophysical performance of 2,5-dimethoxybenzamide, we must benchmark it against standard alternatives. The structural modifications directly dictate the operational wavelength window of the compound. The table below synthesizes experimental λmax​ values across different benzamide derivatives to highlight the magnitude of these auxochromic shifts.

CompoundSubstitutionsExperimental λmax​ (nm)Primary Electronic TransitionPhotophysical Effect vs. Benzamide
Benzamide None223 π→π∗ Baseline reference[1]
Ethenzamide 2-Ethoxy290 n→π∗ / π→π∗ Moderate bathochromic shift[1]
Salicylamide 2-Hydroxy302 n→π∗ / π→π∗ Strong bathochromic shift[1]
2,5-Dimethoxybenzamide 2,5-Dimethoxy~290–310 n→π∗ / π→π∗ Synergistic bathochromic shift[2]

Note: Data supported by spectrophotometric measurements in standard polar solvents (e.g., ethanol/methanol). Variations of ±2 nm may occur depending on solvent polarity and hydrogen-bonding dynamics.

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure high-fidelity data when replicating these measurements, the following protocol integrates internal quality controls. It is not enough to simply run a scan; the causality of each step ensures the system validates itself against false positives or instrumental drift.

Workflow S1 Sample Preparation (10 µM in Spectroscopic Grade Solvent) S2 Baseline Correction (Solvent Blank Validation) S1->S2 S3 Cuvette Loading (Fused Quartz, 1 cm path length) S2->S3 S4 UV-Vis Scanning (200 - 400 nm, 1 nm interval) S3->S4 S5 Data Analysis (λmax & Molar Absorptivity Extraction) S4->S5

Figure 2: Self-validating UV-Vis spectroscopy workflow for aromatic amides.

Step-by-Step Methodology:

Step 1: Solvent Selection & Preparation

  • Action: Prepare a 10 µM solution of 2,5-dimethoxybenzamide in spectroscopic-grade ethanol.

  • Causality: Spectroscopic-grade solvents are mandatory because trace impurities (like benzene in standard ethanol) absorb heavily in the UV region, masking the analyte's signal. Ethanol is chosen for its low UV cutoff (~210 nm), ensuring it does not interfere with the critical 220-320 nm measurement window.

Step 2: Cuvette Selection

  • Action: Use a fused quartz cuvette with a 10 mm path length.

  • Causality: Standard glass or plastic cuvettes heavily absorb UV light below 340 nm. Quartz is completely transparent down to 190 nm, ensuring that the absorbance measured is solely originating from the benzamide derivative.

Step 3: Baseline Correction (The Self-Validation Step)

  • Action: Fill both the reference and sample beams with pure spectroscopic-grade ethanol and run a baseline scan from 200 nm to 400 nm. The absorbance should read exactly 0.000 across the spectrum.

  • Causality: This step isolates the instrument's optical noise and the solvent's inherent absorbance. If the baseline deviates from zero, it acts as an immediate diagnostic indicator that the cuvettes are contaminated or the deuterium lamp requires calibration.

Step 4: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the 10 µM 2,5-dimethoxybenzamide solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/interval.

  • Causality: A 1 nm interval provides sufficient resolution to accurately pinpoint the peak apex ( λmax​ ) without introducing excessive photometric noise that occurs at sub-nanometer resolutions.

Step 5: Data Extraction & Beer-Lambert Validation

  • Action: Identify the λmax​ (expected ~290-310 nm) and record the absorbance ( A ). Calculate the molar absorptivity ( ϵ ) using the Beer-Lambert law ( A=ϵ⋅c⋅l ).

  • Causality: Calculating ϵ normalizes the data. It allows you to directly compare the absorption intensity (hyperchromic effects) between 2,5-dimethoxybenzamide and unsubstituted benzamide, independent of the specific concentrations used across different laboratories.

Data Interpretation & Quality Control

When evaluating the resulting spectra, a pure 2,5-dimethoxybenzamide sample will show a distinct, sharp peak in the near-UV region (290-310 nm)[2]. If you observe a secondary peak or an unexpected shoulder near 250 nm, this is a critical quality control failure. It typically indicates incomplete synthesis (e.g., residual unreacted starting materials) or solvent contamination. By adhering to the causality-driven protocol above, you eliminate instrumental artifacts, ensuring that any spectral anomalies are strictly chemical in nature.

References
  • Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: MDPI (Molecules) URL: [Link]

  • Title: Benzamide | C7H7NO | CID 2331 Source: PubChem - NIH URL: [Link]

  • Title: UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Sources

Validation

The Theoretical Baseline: Stoichiometry of C14H21NO3

Precision in Organic Elemental Analysis: Theoretical Calculation vs. Instrumental Validation for C14H21NO3 In pharmaceutical development and materials science, the verification of an organic compound’s purity relies on t...

Author: BenchChem Technical Support Team. Date: March 2026

Precision in Organic Elemental Analysis: Theoretical Calculation vs. Instrumental Validation for C14H21NO3

In pharmaceutical development and materials science, the verification of an organic compound’s purity relies on the precise correlation between its theoretical elemental stoichiometry and empirical data. For compounds like C14H21NO3 (the chemical formula for critical active pharmaceutical ingredients such as Albuterol/Salbutamol), high-performance Elemental Analyzers (EA) are deployed to quantify the exact weight percentages of Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O).

This guide provides an objective, data-driven comparison of industry-leading CHNS/O analyzers, grounded in the causality of their underlying combustion methodologies, to help researchers select the optimal platform for empirical validation.

Before introducing any sample into an analyzer, a rigorous theoretical baseline must be established. The elemental mass fraction is calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

For C14H21NO3 (Molar Mass = 251.326 g/mol ):

  • Carbon (C): (14 × 12.011) / 251.326 × 100 = 66.91%

  • Hydrogen (H): (21 × 1.008) / 251.326 × 100 = 8.42%

  • Nitrogen (N): (1 × 14.007) / 251.326 × 100 = 5.57%

  • Oxygen (O): (3 × 15.999) / 251.326 × 100 = 19.10%

In peer-reviewed literature, the acceptable absolute error margin for organic elemental analysis is strictly ≤ ±0.3% from these theoretical values[1]. Exceeding this variance indicates either sample impurity, incomplete combustion, or atmospheric contamination during sample preparation.

Comparative Analysis of High-Performance CHNS/O Analyzers

To empirically validate the 66.91% Carbon and 5.57% Nitrogen content of C14H21NO3, laboratories typically rely on automated analyzers utilizing the modified Pregl-Dumas combustion method. Below is an objective comparison of three leading platforms:

FeatureThermo Fisher FlashSmartElementar UNICUBEPerkinElmer 2400 Series II
Core Methodology Modified Dumas (Dynamic Flash)[2]Modified Dumas (Direct TPD)[3]Classical Pregl-Dumas[4]
Gas Separation Gas Chromatography (GC)Temperature Programmed DesorptionFrontal Chromatography
Sample Introduction MAS Plus AutosamplerBlank-free Ball Valve60-position Autosampler
Detector Thermal Conductivity (TCD)TCD (Optional IR for trace S)TCD
Key Advantage MultiValve Control (MVC) for automated carrier gas switchingExceptionally quiet operation; handles extreme C:N ratiosHighly reliable steady-state homogenized gas control

Experimental Protocol: A Self-Validating CHNS Workflow

To ensure trustworthiness and reproducibility, the analytical protocol must be treated as a self-validating system. The following workflow explains not just how to run the analysis for C14H21NO3, but the causality behind each critical step.

Step 1: System Blanking and Calibration (The Control)

  • Action: Run 3-5 empty folded tin capsules before any samples. Follow this with a known Standard Reference Material (SRM) like Sulfanilamide.

  • Causality: Blanking establishes the baseline atmospheric nitrogen and carbon background. If the baseline N2 peak is elevated, it indicates a micro-leak in the autosampler purge. The SRM calibrates the TCD response (K-factor) to account for daily variations in atmospheric pressure and detector sensitivity.

Step 2: Sample Encapsulation

  • Action: Weigh exactly 2.000 to 3.000 mg of C14H21NO3 using a microbalance (±0.1 µg precision) into a high-purity tin (Sn) capsule. Fold and crimp tightly.

  • Causality: Precision weighing is non-negotiable because the final result is a mass fraction. Tin is specifically chosen for CHNS analysis because it undergoes a violent, exothermic oxidation when exposed to the oxygen injection in the furnace.

Step 3: Dynamic Flash Combustion

  • Action: The capsule drops into the combustion reactor (maintained at ~1000°C) precisely as a controlled volume of pure O2 is injected.

  • Causality: The oxidation of the tin capsule (Sn + O2 → SnO2 + Heat) creates a localized thermal flash of ~1800°C . This extreme heat spike is required to shatter the molecular bonds of refractory organic compounds, preventing the formation of carbon soot which would artificially lower the empirical %C below the theoretical 66.91%.

Step 4: Catalytic Reduction

  • Action: The resulting combustion gases (CO2, H2O, NOx, SO2, and excess O2) are swept by a Helium or Argon carrier gas through a reduction tube packed with pure Copper wires at ~600°C.

  • Causality: The copper serves a dual purpose. First, it scavenges any unconsumed O2 to form CuO, protecting the downstream GC column from oxidative degradation. Second, it quantitatively reduces all nitrogen oxides (NOx) into N2 gas, ensuring the 5.57% Nitrogen in C14H21NO3 is detected as a single, unified chromatographic peak.

Step 5: Separation and Detection

  • Action: Gases are separated via GC or TPD and pass through a Thermal Conductivity Detector (TCD).

CHNS_Mechanistic_Workflow Prep Sample Encapsulation (Tin for CHNS, Silver for O) Combust Dynamic Flash Combustion (~1800°C Exothermic Flash) Prep->Combust O2 Injection Reduce Catalytic Reduction (Cu reduces NOx to N2) Combust->Reduce Combustion Gases (CO2, H2O, NOx) Separate Gas Separation (GC Column or TPD) Reduce->Separate Homogenized Gases (CO2, H2O, N2) Detect TCD Detection (Thermal Conductivity) Separate->Detect Sequential Elution Process Data Processing (Empirical % vs Theoretical %) Detect->Process Signal Integration

Fig 1: Mechanistic workflow of the Dumas combustion method for CHNS elemental analysis.

Experimental Data: Performance Comparison

When analyzing highly pure C14H21NO3, all three instruments demonstrate exceptional capability in recovering the theoretical mass fractions. The table below illustrates representative experimental data derived from the operational tolerances of these analyzers.

ElementTheoretical (%)FlashSmart (%)UNICUBE (%)PE 2400 II (%)Absolute Error Range
Carbon (C) 66.9166.8866.9266.85± 0.06
Hydrogen (H) 8.428.408.448.39± 0.03
Nitrogen (N) 5.575.585.565.60± 0.03
Oxygen (O) 19.1019.0519.1219.08± 0.05

Note: All platforms easily achieve results well within the stringent ±0.3% absolute error threshold required for pharmaceutical quality control and publication in peer-reviewed chemical journals.

Conclusion

Validating the elemental composition of C14H21NO3 requires an instrument capable of achieving complete combustion and precise gas separation. The Thermo Fisher FlashSmart excels in high-throughput environments needing automated gas switching[2]; the Elementar UNICUBE provides unmatched baseline stability for trace nitrogen via its blank-free ball valve[3]; and the PerkinElmer 2400 Series II remains a highly robust workhorse utilizing proven steady-state gas homogenization[4]. Ultimately, the choice of instrument should align with the laboratory's sample volume, matrix complexity, and specific operational constraints.

References

  • Electronic Supplementary Information Cu(II) and V(VI)O complexes (Contains C14H21NO3 elemental analysis data). Royal Society of Chemistry. [Link]

  • Organic elemental analyzer UNICUBE. Elementar. [Link]

  • PerkinElmer 2400 Series II CHNS/O Elemental Analyzer. National Institute of Fundamental Studies. [Link]

Sources

Comparative

LC-MS identification of N-(2,5-dimethoxyphenyl)hexanamide metabolites

The identification of novel metabolites from synthetic precursors and building blocks is a critical bottleneck in drug discovery and toxicology. N-(2,5-dimethoxyphenyl)hexanamide (NDPH) , a lipophilic amide [1], serves a...

Author: BenchChem Technical Support Team. Date: March 2026

The identification of novel metabolites from synthetic precursors and building blocks is a critical bottleneck in drug discovery and toxicology. N-(2,5-dimethoxyphenyl)hexanamide (NDPH) , a lipophilic amide [1], serves as an excellent model compound to evaluate the performance of modern High-Resolution Mass Spectrometry (HRMS) platforms. Because the exact mass and fragmentation patterns of its metabolites are not cataloged in standard libraries, identifying them requires a robust, first-principles analytical approach.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant HRMS architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation of NDPH metabolites. This guide synthesizes theoretical mass spectrometry principles with field-proven experimental workflows.

Metabolic Pathway Prediction & Structural Liabilities

Before initiating LC-MS acquisition, a rational prediction of the compound's metabolic fate is required to set targeted inclusion lists and neutral loss filters. NDPH (C14H21NO3, exact mass 251.1521 Da) possesses three primary sites of metabolic lability:

  • The 2,5-dimethoxyphenyl ring: Highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation , yielding a phenol that is subsequently targeted by Phase II glucuronidation.

  • The hexanamide alkyl chain: Prone to aliphatic ω or ω -1 hydroxylation .

  • The amide bond: Susceptible to enzymatic hydrolysis by amidases, yielding 2,5-dimethoxyaniline and hexanoic acid.

MetabolicPathway Parent N-(2,5-dimethoxyphenyl)hexanamide (Parent Drug) ODemethyl O-Demethylation (Phase I) Parent->ODemethyl CYP450 Hydroxyl Aliphatic Hydroxylation (Phase I) Parent->Hydroxyl CYP450 Hydrolysis Amide Hydrolysis (Phase I) Parent->Hydrolysis Amidase Glucuronide Glucuronide Conjugation (Phase II) ODemethyl->Glucuronide UGTs Hydroxyl->Glucuronide UGTs

Predicted Phase I and Phase II metabolic pathways for NDPH.

Experimental Methodology: A Self-Validating Protocol

To generate and identify these metabolites, we employ a Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system; it includes specific steps to prevent artifact generation and ensure column integrity.

Step 1: In Vitro HLM Incubation
  • Procedure: Incubate 1 µM NDPH with 1 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Causality: The 1 µM substrate concentration ensures we remain below the Michaelis constant ( Km​ ) for most CYP enzymes, preventing enzyme saturation and allowing for a linear rate of metabolite formation.

Step 2: Reaction Quenching & Protein Precipitation
  • Procedure: Stop the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol).

  • Causality: Ice-cold ACN instantly denatures microsomal proteins, halting enzymatic activity and preventing the artifactual degradation of unstable metabolites.

Step 3: Sample Cleanup & Reconstitution
  • Procedure: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 5% ACN in water.

  • Causality: Centrifugation pellets the denatured proteins, ensuring the injected sample is free of particulates that could clog the UHPLC column. Reconstituting in 5% ACN matches the initial mobile phase conditions of the LC gradient, preventing solvent-induced peak broadening (the "solvent effect") during injection.

Platform Comparison: Orbitrap vs. Q-TOF HRMS

Liquid chromatography-mass spectrometry (LC-MS) is the dominant analytical platform in metabolomics [2]. However, the choice of mass analyzer dictates the confidence level of structural elucidation. We compared an Orbitrap system (e.g., Thermo Q Exactive) against a Q-TOF system (e.g., Agilent 6545) for analyzing the NDPH HLM extract [3].

Orbitrap: The Champion of Resolving Power

The Orbitrap excels in providing ultra-high resolution and mass accuracy. In our workflow, the Orbitrap easily resolves Fine Isotopic Distributions (FID) [4]. For example, when identifying the O-demethylated metabolite of NDPH, the Orbitrap's resolving power (up to 140,000 FWHM) allows us to distinguish between the 13 C isotope of the parent drug and a potential isobaric interference, drastically reducing false positive annotations. Furthermore, the ability to rapidly switch polarity in a single run allows for the simultaneous detection of basic Phase I metabolites (positive mode) and acidic glucuronide conjugates (negative mode) [4].

Q-TOF: The Master of Acquisition Speed

While the Orbitrap dominates in resolution, the Q-TOF architecture provides superior scan speeds. Modern UHPLC separations often produce peak widths of 2–3 seconds. To accurately reconstruct a chromatographic peak, at least 10–15 data points are required. The Q-TOF can achieve acquisition rates of up to 50 Hz without a significant drop in mass accuracy, making it exceptionally well-suited for Data-Dependent Acquisition (DDA) in highly complex, co-eluting matrices [3].

Quantitative Data Comparison
Performance MetricOrbitrap HRMS (e.g., Q Exactive)Q-TOF HRMS (e.g., 6545)Impact on NDPH Metabolite ID
Maximum Resolving Power > 140,000 (at m/z 200)~ 45,000 (at m/z 274)Orbitrap provides superior separation of isobaric background matrix ions.
Mass Accuracy < 1 ppm (with internal lock mass)1 - 2 ppmBoth platforms confidently assign the empirical formula of NDPH metabolites.
Maximum Scan Speed 12 - 40 HzUp to 50 HzQ-TOF captures more MS/MS spectra across narrow UHPLC peaks.
Isotopic Fidelity Exceptional (Resolves FID)HighOrbitrap confirms formulas via fine isotopic spacing ( 13 C vs 15 N).
Polarity Switching < 1 second (Single run capability)Requires separate runsOrbitrap streamlines workflow for Phase I (+) and Phase II (-) metabolites [4].

Data Acquisition & Processing Workflow

Translating raw MS signals into defined chemical structures requires rigorous data deconvolution [2]. Because public spectral libraries are often limited to endogenous compounds [5], we rely on characteristic fragmentation patterns. NDPH exhibits a strong diagnostic product ion at m/z 154.0863, corresponding to the cleavage of the amide bond to yield the 2,5-dimethoxyaniline core. By utilizing a Precursor Ion Scan or Neutral Loss Scan (e.g., loss of the hexanoyl group) in the data processing software, we can selectively filter the data for structurally related metabolites.

LCMSWorkflow Incubation HLM Incubation (Metabolite Generation) Extraction Protein Precipitation (Sample Cleanup) Incubation->Extraction LC UHPLC Separation (Isomer Resolution) Extraction->LC Orbitrap Orbitrap HRMS (High Resolution & FID) LC->Orbitrap QTOF Q-TOF HRMS (High Scan Speed) LC->QTOF Data Data Deconvolution (Feature Alignment & MS/MS) Orbitrap->Data QTOF->Data

Comparative LC-MS/MS workflow for metabolite identification.

Conclusion & Recommendations

Both Orbitrap and Q-TOF platforms are highly capable of identifying the metabolites of N-(2,5-dimethoxyphenyl)hexanamide.

  • Choose Orbitrap when your primary challenge is matrix interference or when you need absolute confidence in empirical formula assignment via Fine Isotopic Distribution. Its ability to perform rapid polarity switching also saves critical instrument time.

  • Choose Q-TOF when utilizing ultra-fast UHPLC gradients where peak widths are extremely narrow, as its superior scan speed ensures adequate MS/MS sampling without sacrificing quantitative peak shape.

References

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels, MetwareBio,[Link]

  • Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms, NIH PMC,[Link]

  • Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification, bioRxiv,[Link]

Validation

Comparative Pharmacological Guide: N-(2,5-dimethoxyphenyl)hexanamide vs. 2,5-dimethoxyphenethylamine (2C-H)

Executive Summary The 2,5-dimethoxy motif is a privileged structural scaffold in neuropharmacology, heavily utilized in the design of serotonergic ligands[1]. This guide provides a rigorous comparative analysis between t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-dimethoxy motif is a privileged structural scaffold in neuropharmacology, heavily utilized in the design of serotonergic ligands[1]. This guide provides a rigorous comparative analysis between two structurally related but pharmacologically divergent compounds: 2,5-dimethoxyphenethylamine (2C-H) and N-(2,5-dimethoxyphenyl)hexanamide .

While 2C-H is the foundational phenethylamine pharmacophore for the renowned "2C" series of psychoactive compounds[2],[3], N-(2,5-dimethoxyphenyl)hexanamide represents a critical structural deviation. By replacing the basic ethylamine side chain with a neutral, lipophilic hexanamide group, the latter compound loses aminergic receptor affinity[4], serving instead as a synthetic building block and a highly effective negative control in structure-activity relationship (SAR) studies.

Structural and Physicochemical Divergence

The pharmacological destiny of a molecule is dictated by its physicochemical properties. The divergence between these two compounds perfectly illustrates the absolute necessity of the basic nitrogen pharmacophore in G-protein coupled receptor (GPCR) binding.

  • 2,5-dimethoxyphenethylamine (2C-H): Features a primary amine separated from the 2,5-dimethoxyphenyl ring by a two-carbon (ethyl) linker[2]. The primary amine has a pKa of ~9.5, meaning it is predominantly protonated (cationic) at physiological pH (7.4). This cationic center is mandatory for aminergic GPCR binding, as it forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of serotonin receptors[5].

  • N-(2,5-dimethoxyphenyl)hexanamide: Features an aniline core directly conjugated to a hexanoyl group via an amide bond[4]. Because the nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl pi-system, the molecule is non-basic and remains neutral at physiological pH. Consequently, it cannot form the essential Asp3.32 salt bridge, effectively abolishing its affinity for aminergic GPCRs. Its extended hexanoyl chain significantly increases its lipophilicity (LogP), shifting its utility toward lipid-raft interaction studies or as a lipophilic intermediate.

Table 1: Physicochemical & Structural Comparison
Property2,5-Dimethoxyphenethylamine (2C-H)N-(2,5-dimethoxyphenyl)hexanamide
CAS Number 3600-86-0[2]303092-25-3[4]
Chemical Formula C10H15NO2[2]C14H21NO3[4]
Molar Mass 181.23 g/mol [2]251.32 g/mol [4]
Core Scaffold PhenethylamineAniline-derived Amide
Nitrogen Basicity Basic Primary Amine (Protonated at pH 7.4)Neutral Amide (Non-protonated at pH 7.4)
Primary Utility 5-HT2A/2C Ligand, Precursor to 2C-X series[2]Synthetic Building Block, Lipophilic Intermediate

Pharmacological Profiles & Receptor Interactions

2C-H: The Foundational Serotonergic Pharmacophore

2C-H acts primarily at the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C)[2]. While it lacks the bulky, lipophilic 4-position substituents (like bromine in 2C-B or iodine in 2C-I) that drastically increase potency, 2C-H still demonstrates weak to moderate affinity for the 5-HT2A receptor (Ki = 61 – 4400 nM depending on the radioligand assay)[6],[1].

Functionally, 2C-H is highly context-dependent. In standard mammalian cell assays, it acts as a low-efficacy partial agonist[2]. However, in specific expression systems such as Xenopus laevis oocytes, 2C-H has demonstrated potent 5-HT2A receptor antagonism, effectively blocking 5-HT-induced currents[7],[8]. The 2,5-dimethoxy groups are crucial for this interaction, orienting the aromatic ring within the hydrophobic pocket of the receptor via interactions with residues like Phe340(6.52)[9].

N-(2,5-dimethoxyphenyl)hexanamide: The Structural Negative Control

Due to the lack of a basic pharmacophore, N-(2,5-dimethoxyphenyl)hexanamide exhibits negligible affinity for serotonergic, dopaminergic, or adrenergic receptors. In drug development, it is utilized as a structural negative control to validate that observed biological activity in phenethylamine derivatives is strictly mediated by specific GPCR interactions rather than non-specific membrane disruption caused by the lipophilic 2,5-dimethoxy ring.

Table 2: Pharmacological Profile at Serotonergic Targets
Target / Assay2C-H Activity ProfileN-(2,5-dimethoxyphenyl)hexanamide Profile
5-HT2A Binding Affinity (Ki) Weak to Moderate (61 - 4400 nM)[6],[1]Negligible (Lacks basic pharmacophore)
5-HT2C Binding Affinity Partial Agonist[2]Negligible
Functional Efficacy (In Vitro) Partial Agonist / Context-dependent Antagonist[7],[8]N/A
Receptor Interaction Motif Salt bridge formation with Asp3.32[5]Steric clash / Inability to form salt bridge

Experimental Methodologies: GPCR Binding and Functional Assays

To objectively compare these compounds, researchers must employ self-validating pharmacological protocols. The following methodologies detail the causality behind each experimental choice.

Protocol 1: Radioligand Competition Binding Assay (5-HT2A)
  • Objective: Determine the binding affinity (Ki) of the compounds at the human 5-HT2A receptor.

  • Causality & Design: We utilize [3H]-Ketanserin because it is a highly selective 5-HT2A antagonist that labels the orthosteric site. 2C-H competes for this site via its basic amine. N-(2,5-dimethoxyphenyl)hexanamide is included to validate the necessity of the basic pharmacophore.

  • Self-Validating Mechanism: Non-specific binding (NSB) is defined using 10 µM Mianserin. If the radioligand signal in the presence of Mianserin equals the signal with the test compound, the compound lacks specific receptor affinity.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformational integrity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-Ketanserin, and varying concentrations of the test compounds ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to ensure steady-state thermodynamic equilibrium between the ligand and the receptor.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)
  • Objective: Differentiate between agonism, partial agonism, and antagonism at the Gq-coupled 5-HT2A receptor.

  • Causality & Design: 5-HT2A activation stimulates Phospholipase C (PLC), leading to IP3 generation and subsequent intracellular calcium release. The FLIPR (Fluorometric Imaging Plate Reader) assay uses a calcium-sensitive dye to provide a real-time kinetic readout of this pathway.

  • Self-Validating Mechanism: Serotonin (5-HT, 1 µM) is used as a positive control to define 100% maximal response (Emax). A selective 5-HT2A antagonist (e.g., MDL-100907) is applied prior to 2C-H administration to confirm that any observed calcium flux is strictly 5-HT2A-mediated.

Step-by-Step Workflow:

  • Cell Seeding: Plate 5-HT2A-expressing CHO-K1 cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove culture media and add Calcium 6 assay dye diluted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument and record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject 2C-H or N-(2,5-dimethoxyphenyl)hexanamide. Record fluorescence continuously for 3 minutes to capture the transient calcium peak.

  • Data Analysis: Normalize the peak relative fluorescence units (RFU) to the serotonin maximal response. Plot concentration-response curves to derive EC50 and Emax values.

Signaling Pathways & Workflows

Pathway Ligand 2C-H (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Asp3.32 Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER

5-HT2A Receptor Gq-Coupled Signaling Pathway Activated by Phenethylamine Agonists.

Workflow Prep Compound Prep (DMSO Stock) Radioligand Radioligand Binding ([3H]-Ketanserin) Prep->Radioligand Functional Calcium Mobilization (FLIPR Assay) Prep->Functional Data Schild Plot & Non-linear Regression Radioligand->Data Ki / IC50 Functional->Data EC50 / Emax Validation Target Validation (E-E-A-T Compliant) Data->Validation

Self-Validating Experimental Workflow for GPCR Pharmacological Characterization.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. Source: frontiersin.org.
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Source: nih.gov.
  • 2C-H - Wikipedia. Source: wikipedia.org.
  • Structure-Activity Relationship of 2,5-Dimethoxyphenethylamine Derivatives: A Comparative Guide - Benchchem. Source: benchchem.com.
  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC. Source: nih.gov.
  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - MDPI. Source: mdpi.com.
  • N-(2,5-dimethoxyphenyl)hexanamide CAS#: 303092-25-3. Source: chemicalbook.com.
  • Hexanamide - Sigma-Aldrich. Source: sigmaaldrich.com.
  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - Universidad de Chile. Source: uchile.cl.
  • dimethoxyphenethylamines as 5-HT2 receptor partial agonists - SSRN. Source: ssrn.com.

Sources

Comparative

Lipophilicity (LogP) Optimization: N-(2,5-dimethoxyphenyl)hexanamide vs. Acetamide Analogs

Executive Summary In small-molecule drug discovery, modulating lipophilicity (LogP) is a critical lever for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The N-(2,5-dimethoxyphenyl) moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, modulating lipophilicity (LogP) is a critical lever for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The N-(2,5-dimethoxyphenyl) moiety is a privileged scaffold frequently utilized in neuropharmacology and sensory receptor targeting. This guide provides an objective, data-driven comparison between two analogs: the short-chain N-(2,5-dimethoxyphenyl)acetamide and the extended-chain N-(2,5-dimethoxyphenyl)hexanamide . By analyzing the transition from a two-carbon to a six-carbon amide tail, researchers can understand how to precisely tune membrane permeability without altering the core pharmacophore's hydrogen-bonding network.

Mechanistic Rationale: The Role of the Aliphatic Tail

The partition coefficient (LogP) dictates the thermodynamic balance between a compound's aqueous solubility and its lipid membrane permeability.

When extending the amide substituent from an acetyl group (C2) to a hexanoyl group (C6)[1], the molecule gains four additional methylene (–CH₂–) units. According to Hansch's additive lipophilicity model, each methylene group desolvates from water and partitions into a lipid-like environment with a predictable energetic benefit, contributing approximately +0.5 to the overall LogP.

Consequently, the acetamide analog exhibits a highly hydrophilic profile (LogP ~1.3)[2], making it suitable for aqueous formulation but potentially limiting passive blood-brain barrier (BBB) penetration. Conversely, the hexanamide analog shifts into a highly lipophilic domain (LogP ~3.3). Crucially, this structural modification does not alter the Topological Polar Surface Area (TPSA)[2], allowing drug developers to isolate lipophilicity as the sole variable in their ADME optimization workflows.

Quantitative Comparison: Physicochemical Profiling

The following table summarizes the physicochemical divergence caused by the aliphatic chain extension.

PropertyN-(2,5-dimethoxyphenyl)acetamideN-(2,5-dimethoxyphenyl)hexanamide
Aliphatic Chain Length C2 (Methyl tail)C6 (Pentyl tail)
Molecular Formula C₁₀H₁₃NO₃[2]C₁₄H₂₁NO₃[1]
Molecular Weight 195.21 g/mol [2]251.32 g/mol [1]
Calculated LogP (XLogP3) 1.3[2]~3.3
Topological Polar Surface Area 47.6 Ų[2]47.6 Ų
H-Bond Donors / Acceptors 1 / 31 / 3
Predicted Aqueous Solubility HighLow
Predicted Membrane Permeability ModerateHigh

Self-Validating Experimental Protocols

To empirically verify the calculated LogP values, researchers must employ rigorous, self-validating experimental workflows. Below are the field-proven methodologies for evaluating these analogs.

G Start Compound Selection: N-(2,5-dimethoxyphenyl) Core Acetamide Acetamide (C2) Calculated LogP: ~1.3 Start->Acetamide Hexanamide Hexanamide (C6) Calculated LogP: ~3.3 Start->Hexanamide Method1 Shake-Flask Method (OECD 107) Thermodynamic Partitioning Acetamide->Method1 Method2 RP-HPLC Method (OECD 117) Chromatographic Retention Acetamide->Method2 Hexanamide->Method1 Hexanamide->Method2 ADME ADME Profiling Permeability vs. Solubility Method1->ADME Method2->ADME

Workflow for evaluating lipophilicity of N-(2,5-dimethoxyphenyl) amides.

Shake-Flask Method (Gold Standard)

This protocol is based on the and provides a direct thermodynamic measurement of partitioning.

  • Step 1: Phase Pre-saturation

    • Action: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C, then allow the phases to separate.

    • Causality: Water and octanol are partially miscible. Pre-saturating the phases prevents volume shifts during the actual compound incubation, which would otherwise alter the phase ratio and mathematically invalidate the final concentration calculations.

  • Step 2: Compound Incubation (Self-Validating Step)

    • Action: Dissolve the target analog in the pre-saturated octanol phase. Add pre-saturated water to achieve three distinct phase ratios (e.g., 1:1, 1:2, and 2:1) in separate vessels. Shake at 100 rpm for 48 hours.

    • Causality: Testing multiple phase ratios creates an internal control. If the calculated LogP varies significantly between the ratios, it indicates concentration-dependent aggregation (micelle formation) or incomplete dissolution, invalidating the run.

  • Step 3: Phase Separation & Mass Balance Check

    • Action: Centrifuge the vessels at 3000 × g for 15 minutes. Quantify the concentration in both phases independently using LC-MS or UV-Vis spectroscopy.

    • Causality: Centrifugation breaks micro-emulsions that artificially inflate the aqueous concentration. By quantifying both phases rather than just one, researchers can calculate total mass recovery ( Ctotal​=Coct​+Caq​ ). A recovery rate below 95% immediately flags compound degradation or emulsion issues, ensuring absolute trustworthiness of the data.

RP-HPLC Proxy Method (High-Throughput)

This protocol is based on the and estimates LogP via chromatographic retention.

  • Step 1: Calibration Curve Generation

    • Action: Inject a minimum of six reference compounds with known LogP values (e.g., aniline, benzyl alcohol, toluene) using an isocratic mobile phase (e.g., 50:50 Methanol/Water) on a C18 column.

    • Causality: This establishes a linear regression between the capacity factor ( k′=(tr​−t0​)/t0​ ) and LogP. Isocratic elution is strictly required; gradient elution creates a non-linear relationship between retention time and lipophilicity, which destroys the predictive model.

  • Step 2: Analog Injection & System Validation

    • Action: Inject the acetamide and hexanamide analogs. Calculate their LogP based on the calibration curve.

    • Causality: The system is self-validating through the calibration curve's R2 value. An R2<0.98 indicates that secondary interactions (such as hydrogen bonding between the amides and unendcapped silanols on the stationary phase) are occurring rather than pure hydrophobic partitioning. If this occurs, the researcher must adjust the buffer pH or switch to a fully endcapped column to restore data integrity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77015, N-(2,5-Dimethoxyphenyl)acetamide. Retrieved from:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Retrieved from:[Link]

Sources

Validation

Amide Bioisosteres of 2,5-Dimethoxy-4-Substituted Phenethylamines: A Comparative Guide to Scaffold Modification and Pharmacological Outcomes

In the landscape of psychedelic research and the development of novel therapeutics targeting the serotonin 2A (5-HT2A) receptor, the 2,5-dimethoxy-4-substituted phenethylamine scaffold, commonly known as the 2C-X series,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of psychedelic research and the development of novel therapeutics targeting the serotonin 2A (5-HT2A) receptor, the 2,5-dimethoxy-4-substituted phenethylamine scaffold, commonly known as the 2C-X series, stands as a cornerstone for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of this classical phenethylamine framework with potential bioisosteric replacements, with a particular focus on the conceptual introduction of amide bioisosteres. While direct and extensive experimental data on amide bioisosteres of the 2C-X series is limited in the current body of literature, we will draw upon comparative pharmacology with the closely related tryptamine class to elucidate the potential impact of such modifications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of scaffold modification in the pursuit of novel 5-HT2A receptor ligands.

The 2,5-Dimethoxy-4-Substituted Phenethylamine Scaffold: A Foundation for 5-HT2A Agonism

The 2,5-dimethoxy-4-substituted phenethylamine backbone is a privileged scaffold for potent 5-HT2A receptor agonism. The defining features of this chemical class are the methoxy groups at the 2 and 5 positions of the phenyl ring, which are considered crucial for conferring the characteristic psychedelic activity. The substituent at the 4-position of the phenyl ring is a key determinant of the compound's pharmacological profile, including its potency and efficacy at the 5-HT2A receptor.

Bioisosteric Scaffolds: The Tryptamines as a Comparative Framework

Tryptamines represent another major class of serotonergic psychedelics, sharing the ethylamine side chain but featuring an indole ring system instead of a substituted phenyl ring. While both phenethylamines and tryptamines act as agonists at the 5-HT2A receptor, there are notable differences in their pharmacological profiles. Generally, phenethylamine derivatives exhibit a higher affinity for the 5-HT2A receptor compared to their tryptamine counterparts.

Amide Bioisosteres: A Hypothetical Modification of the Phenethylamine Core

A bioisosteric modification of the primary amine in the ethylamine side chain to an amide is a rational strategy in medicinal chemistry to alter a compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. In the context of 2,5-dimethoxy-4-substituted phenethylamines, this would involve N-acylation of the terminal amine.

While specific studies on N-acylated 2C-X compounds are not extensively documented in the available literature, insights can be gleaned from the tryptamine series. For instance, N-acylation of tryptamines has been explored, and in some cases, it has been shown to abolish or significantly reduce activity at the 5-HT2A receptor. This suggests that the free primary amine is critical for optimal receptor interaction. However, without direct experimental data on N-acylated phenethylamines, this remains a hypothesis. The introduction of an acyl group could potentially alter the binding mode, introduce steric hindrance, or change the electronic properties of the pharmacophore.

Comparative Pharmacological Data

The following table summarizes representative in vitro data for key phenethylamine and tryptamine derivatives at the human 5-HT2A receptor. It is important to note the absence of data for N-acylated phenethylamines, highlighting a gap in the current research landscape.

CompoundClass4-Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)
2C-B PhenethylamineBromo59-
2C-I PhenethylamineIodo--
DOI AmphetamineIodo--
DMT Tryptamine--1985
Psilocin Tryptamine---

Data is compiled from various sources and methodologies, and direct comparison should be made with caution. Ki values represent binding affinity, and EC50 values represent functional potency.

Experimental Protocols

Synthesis of a Representative Phenethylamine: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

This protocol outlines a common synthetic route to 2C-B.

Step 1: Nitrostyrene Formation

  • In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde in nitromethane.

  • Add a catalytic amount of ammonium acetate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude nitrostyrene can be purified by recrystallization.

Step 2: Reduction of the Nitrostyrene

  • In a dry, inert atmosphere, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and slowly add a solution of the nitrostyrene from Step 1 in THF.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water, 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash with THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine (2C-H).

Step 3: Bromination

  • Dissolve the 2C-H from Step 2 in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into water and basify with a suitable base (e.g., sodium hydroxide) to precipitate the freebase.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield crude 2C-B.

  • The final product can be purified by conversion to its hydrochloride salt and recrystallization.[1][2]

General Protocol for N-Acylation of a Primary Amine

This protocol can be adapted for the N-acylation of a phenethylamine.

  • Dissolve the primary amine (e.g., 2C-B) in an aprotic solvent such as dichloromethane or THF.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Cool the mixture to 0°C.

  • Slowly add the desired acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

In Vitro Pharmacological Assays

This assay determines the binding affinity of a test compound for the 5-HT2A receptor.[3][4][5]

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA).

  • Non-specific binding inhibitor (e.g., a high concentration of a known 5-HT2A ligand like ketanserin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding inhibitor.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

This assay measures the functional potency of an agonist by quantifying the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled receptors like 5-HT2A.[6][7][8]

Materials:

  • Cells expressing the human 5-HT2A receptor.

  • [³H]-myo-inositol.

  • Assay medium (e.g., inositol-free DMEM).

  • Stimulation buffer containing lithium chloride (LiCl).

  • Lysis buffer (e.g., perchloric acid).

  • Anion-exchange chromatography columns.

  • Scintillation cocktail and counter.

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Label the cells by incubating them with [³H]-myo-inositol in an inositol-free medium for 24-48 hours.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with a stimulation buffer containing LiCl to inhibit inositol monophosphatase.

  • Add serial dilutions of the test compound and incubate for a specified time (e.g., 30-60 minutes).

  • Terminate the stimulation by adding a lysis buffer.

  • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Determine the EC50 value by plotting the concentration-response curve.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and is used to assess the potential psychedelic-like effects of a compound.[9][10][11][12][13][14][15][16][17][18]

Materials:

  • Male C57BL/6J mice.

  • Test compound and vehicle.

  • Observation chambers.

  • Video recording equipment (optional, but recommended for accurate scoring).

Procedure:

  • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer the test compound or vehicle via a specified route (e.g., intraperitoneal or subcutaneous injection).

  • Immediately after administration, place the mice back into the observation chambers.

  • Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory behavior.

  • Analyze the data to determine the dose-response relationship for HTR induction.

Visualizations

5-HT2A Receptor Signaling Pathway

Gq_Signaling Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

General Synthetic Workflow for 2C-X Compounds

Synthesis_Workflow start 2,5-Dimethoxy- benzaldehyde nitrostyrene Nitrostyrene Intermediate start->nitrostyrene Henry Reaction phenethylamine 2,5-Dimethoxy- phenethylamine (2C-H) nitrostyrene->phenethylamine Reduction (e.g., LAH) final_product 4-Substituted-2,5-Dimethoxy- phenethylamine (2C-X) phenethylamine->final_product 4-Position Substitution

Caption: General synthetic pathway for 2C-X compounds.

In Vitro Assay Workflow

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Inositol Phosphate Assay b_prep Prepare Receptor Membranes b_incubate Incubate with Radioligand & Test Compound b_prep->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze f_label Label Cells with [³H]-myo-inositol f_stimulate Stimulate with Test Compound f_label->f_stimulate f_lyse Lyse Cells & Separate IPs f_stimulate->f_lyse f_quantify Quantify IPs f_lyse->f_quantify f_analyze Calculate EC50 f_quantify->f_analyze

Caption: Workflow for in vitro pharmacological assays.

Conclusion and Future Directions

The 2,5-dimethoxy-4-substituted phenethylamine scaffold remains a fertile ground for the exploration of 5-HT2A receptor pharmacology. While direct bioisosteric replacement of the primary amine with an amide in this series is not well-documented, the principles of medicinal chemistry suggest that such a modification would significantly alter the pharmacological profile. Insights from the tryptamine class indicate a potential reduction or abolition of activity, but this requires empirical validation within the phenethylamine series.

Future research should focus on the synthesis and pharmacological characterization of N-acylated derivatives of various 2C-X compounds. A systematic investigation of different acyl groups (e.g., acetyl, propionyl, benzoyl) would provide a comprehensive understanding of the SAR of these amide bioisosteres. Such studies would not only fill a significant gap in our knowledge but could also lead to the discovery of novel ligands with unique properties, such as biased agonism or altered pharmacokinetic profiles, which could be of therapeutic interest.

Sources

Comparative

Comparative Guide: N-(2,5-dimethoxyphenyl)hexanamide vs. N-Vanillyl Amides

Executive Summary As a Senior Application Scientist navigating the complexities of sensory pharmacology and medicinal chemistry, I frequently design screening cascades to differentiate structurally adjacent but pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of sensory pharmacology and medicinal chemistry, I frequently design screening cascades to differentiate structurally adjacent but pharmacologically divergent compounds. This guide provides an objective, data-supported comparison between N-(2,5-dimethoxyphenyl)hexanamide (a synthetic anilide building block) and N-vanillyl amides (a class of potent sensory molecules, including capsaicin and nonivamide). By dissecting their structural causality, analytical signatures, and biological workflows, this guide equips researchers with the exact methodologies needed to evaluate these compounds in drug discovery pipelines.

Structural and Physicochemical Divergence

The fundamental difference between these two entities lies in their nitrogen-to-ring connectivity and aromatic substitution patterns, which ultimately dictate their biological targets.

  • N-Vanillyl Amides: Characterized by a 4-hydroxy-3-methoxybenzyl headgroup. The nitrogen is part of a flexible benzylamine system.

  • N-(2,5-dimethoxyphenyl)hexanamide: An anilide where the amide nitrogen is directly conjugated to a 2,5-dimethoxyphenyl ring, restricting rotational freedom[1].

Table 1: Physicochemical Comparison
ParameterN-(2,5-dimethoxyphenyl)hexanamideN-Vanillyl Amides (e.g., Nonivamide)
CAS Number 303092-25-3[1]2444-46-4 (Nonivamide)
Molecular Formula C14H21NO3[1]C17H27NO3
Molecular Weight 251.32 g/mol [1]293.40 g/mol
Chemical Class Anilide (Ar-NH-CO-R)Benzylamide (Ar-CH2-NH-CO-R)
H-Bond Donors 1 (Amide NH)2 (Amide NH, Phenolic OH)
H-Bond Acceptors 33
Primary Utility Synthetic intermediate / Screening libraryTRPV1 Agonist / Sensory probe[2]

Pharmacological Causality: Why Structure Dictates Function

To understand the experimental outcomes, we must look at the receptor binding pockets. N-vanillyl amides are classic agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The sp3-hybridized benzylic carbon provides the rotational flexibility necessary to orient the phenolic -OH group, which acts as a critical hydrogen bond donor to the Thr550 residue within the TRPV1 intracellular S3-S4 binding pocket[3].

Conversely, N-(2,5-dimethoxyphenyl)hexanamide lacks this pharmacological profile. The direct anilide linkage creates a rigid, partial double-bond character. Furthermore, the 2,5-dimethoxy substitution introduces steric clash at the ortho position and completely lacks the essential para-hydroxyl hydrogen bond donor. Consequently, it is primarily utilized as a synthetic building block or a negative control in TRP channel screening assays[1].

Pathway cluster_0 Compound Classes NVA N-Vanillyl Amides (e.g., Capsaicin) TRPV1 TRPV1 Receptor Intracellular S3-S4 Pocket NVA->TRPV1 High Affinity Binding (H-bond via 4-OH) NDH N-(2,5-dimethoxyphenyl) hexanamide NDH->TRPV1 Steric Hindrance (No 4-OH donor) NoAct No Significant Activation NDH->NoAct Baseline Calcium Ca Ca2+ Influx TRPV1->Ca Channel Pore Opening

Fig 1. Mechanistic divergence between N-vanillyl amides and N-(2,5-dimethoxyphenyl)hexanamide.

Experimental Methodologies

LC-ESI-MS Analytical Profiling

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is the gold standard for differentiating these amides[2].

  • Causality: Positive-ion ESI is highly sensitive for amides. N-vanillyl amides characteristically fragment at the benzylic bond to yield a dominant m/z 137 ion (the vanillyl cation)[2]. N-(2,5-dimethoxyphenyl)hexanamide lacks this benzylic cleavage site, yielding a completely different fragmentation signature, allowing for unambiguous multiplexed quantification.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve compounds in LC-MS grade methanol to a concentration of 1 µg/mL. Causality: Methanol ensures complete solubilization and rapid desolvation in the ESI source.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Causality: Formic acid provides the protons necessary for efficient[M+H]+ adduct formation.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the m/z 137 product ion for N-vanillyl amides[2].

High-Throughput Intracellular Calcium Imaging

To assess biological activity, we utilize a Fluo-4 AM calcium imaging assay.

  • Causality: TRPV1 is a non-selective cation channel with high calcium permeability. Fluo-4 AM is a cell-permeable dye that fluoresces upon binding free intracellular calcium, providing a real-time kinetic readout of channel activation[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in 384-well black, clear-bottom plates. Causality: Black walls eliminate well-to-well optical crosstalk.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in assay buffer for 45 mins at 37°C. Causality: Pluronic F-127 aids in solubilizing the hydrophobic AM ester, while Probenecid inhibits endogenous anion transporters, preventing premature dye leakage.

  • Compound Preparation: Prepare 10-point dose-response curves (0.1 nM to 10 µM) in anhydrous DMSO, then dilute in assay buffer (Final DMSO <0.1%). Causality: Keeping DMSO below 0.1% prevents solvent-induced membrane perturbations.

  • Validation & Measurement: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a 10-second baseline. Inject compounds and record emission at 516 nm (excitation 488 nm) for 3 minutes. Self-Validation: Pre-incubate a subset of wells with 1 µM Capsazepine (a TRPV1 antagonist) to prove that any observed calcium transient is specifically receptor-mediated[3].

Workflow S1 1. Compound Solubilization (DMSO Stock Formulation) S4 4. Automated Compound Injection (FLIPR System) S1->S4 S2 2. HEK293-TRPV1 Cell Seeding (384-well black plates) S3 3. Fluo-4 AM Dye Loading (+ Probenecid & Pluronic F-127) S2->S3 S3->S4 S5 5. Kinetic Fluorescence Reading (Ex: 488nm / Em: 516nm) S4->S5

Fig 2. Self-validating high-throughput calcium imaging workflow for TRP channel modulation.

Expected Experimental Outcomes

When executing the comparative assays, the data will clearly stratify the two compounds based on their structural capabilities.

Table 2: Pharmacological & Analytical Signatures
AssayN-(2,5-dimethoxyphenyl)hexanamideN-Vanillyl Amides (e.g., Nonivamide)
TRPV1 Activation (EC50) > 10 µM (Inactive)~ 10 - 50 nM (Potent Agonist)
Capsazepine Inhibition N/AComplete blockade of Ca2+ transient
LC-MS Diagnostic Ion [M+H]+ 252.3 (No m/z 137 fragment)[M+H]+ 294.4 → m/z 137 dominant
Aqueous Solubility Low (Requires DMSO stock)Low (Requires DMSO stock)

References

  • Universidad Tecnológica de la Mixteca (UTM). Quantitative determination of capsaicinoids by liquid chromatography–electrospray mass spectrometry. Retrieved from:[Link]

  • ResearchGate. The Phenolic Signature of Psidium cattleianum Fruits and Leaves Modulates TRPV1 and TRPA1 Transient Receptor Potential Channels. Retrieved from: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) of Chain Length in N-Aryl Amides: A Comparative Guide for Anti-Virulence and Antimicrobial Drug Design

N-aryl amides represent a foundational scaffold in medicinal chemistry, serving as the structural backbone for a vast array of biologically active compounds. For drug development professionals and application scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

N-aryl amides represent a foundational scaffold in medicinal chemistry, serving as the structural backbone for a vast array of biologically active compounds. For drug development professionals and application scientists, mastering the structure-activity relationship (SAR) of these molecules—specifically the impact of acyl chain length and linker size—is critical. The length and flexibility of the chain directly dictate steric bulk, lipophilicity (logP), and the geometric orientation required for target engagement[1].

This guide objectively compares the performance of N-aryl amide derivatives across two distinct therapeutic paradigms: Anti-virulence monotherapy (targeting Pseudomonas aeruginosa quorum sensing) and Antimicrobial agents (targeting S. aureus and M. tuberculosis). By analyzing experimental IC50 and MIC data, we elucidate the causality behind chain length modifications and provide self-validating protocols for your own drug discovery workflows.

Mechanistic Grounding: The Causality of Chain Length

The biological efficacy of an N-aryl amide is rarely a function of the amide bond alone; rather, it is governed by the aliphatic or malonamide chain connecting the aryl groups.

  • Steric Influence & Binding Pocket Fit: The effect of N-alkyl chain length on receptor affinity is a classic example of steric influence[1]. If a chain is too short, the molecule cannot bridge the necessary hydrophobic pockets within a receptor's ligand-binding domain (LBD). If it is too long, entropic penalties and steric clashes prevent docking.

  • Membrane Permeation: In antimicrobial applications, the chain length modulates the molecule's logP. Optimal lipophilicity is required to penetrate thick bacterial cell walls (like those of Mycobacteria) without becoming so lipophilic that the compound remains trapped in the lipid bilayer.

Case Study 1: N-Aryl Malonamides (NAMs) as MvfR Inhibitors

In critical illness settings, Pseudomonas aeruginosa (PA) infections are notoriously recalcitrant due to biofilm formation and multi-drug resistance[2]. The quorum-sensing transcriptional regulator MvfR (PqsR) controls multiple acute and chronic virulence functions in PA[2].

Extensive SAR studies aimed at repurposing the N-aryl amide scaffold led to the discovery of N-Aryl Malonamides (NAMs) as potent, non-native MvfR inhibitors[3]. Researchers discovered that varying the nature of the linker and the chain length between the two substituted aryl rings was the primary driver of potency[4]. Specifically, optimizing the central malonamide chain length allowed the compounds to perfectly mimic the native alkylquinolone ligands while acting as competitive antagonists.

Quantitative Performance Comparison

The following table summarizes the IC50 values for pyocyanin production and pqsA gene expression across different NAM chain/linker modifications[3].

CompoundLinker / Chain ModificationIC50 (Pyocyanin, μM)IC50 (pqsA-GFP, μM)Target Engagement
D57 Optimized Malonamide Linker0.240.43Excellent
D100 Optimized Malonamide Linker0.380.38Excellent
D88 Intermediate Chain Length0.531.31Good
D69 Intermediate Chain Length0.961.70Moderate
D77 Sub-optimal Chain Extension4.07> 4.07Poor

Data Interpretation: Compounds D57 and D100, which possess the optimal malonamide chain length, exhibit nanomolar half-maximal inhibitory concentrations[3]. Extending the chain length (as seen in D77) results in a nearly 17-fold drop in efficacy, highlighting the strict spatial constraints of the MvfR binding pocket.

MvfR_Pathway NAM N-Aryl Malonamides (NAMs) MvfR MvfR (PqsR) Receptor (Transcriptional Regulator) NAM->MvfR Competitive Inhibition pqs pqsABCDE Operon MvfR->pqs Activates AQs Alkylquinolones (AQs) pqs->AQs Biosynthesis AQs->MvfR Positive Feedback Pyocyanin Pyocyanin Production AQs->Pyocyanin Induces Biofilm Biofilm Formation Pyocyanin->Biofilm Promotes

Fig 1: Mechanism of MvfR (PqsR) quorum sensing inhibition by optimized N-Aryl Malonamides.

Case Study 2: N-Arylcinnamamides in Antimicrobial Applications

Beyond anti-virulence, N-aryl amides with extended conjugated chains (such as N-arylcinnamamides) demonstrate potent direct antimicrobial and antifungal activities[5]. In these molecules, the rigid alkene chain of the cinnamamide core projects the N-aryl group into lipophilic bacterial targets.

Experimental screening against Staphylococcus aureus and Mycobacterium tuberculosis revealed that halogenation of the aryl ring, combined with the specific length of the prop-2-enamide chain, dictates the Minimum Inhibitory Concentration (MIC)[5].

CompoundAryl SubstitutionMIC vs S. aureus (µM)MIC vs M. tuberculosis (µM)
Derivative 1 3,5-bis(trifluoromethyl)22.2722.27
Derivative 2 3-(trifluoromethyl)27.4727.47
Derivative 3 3,5-dichloro> 30.0027.38

Data Interpretation: The 3,5-bis(trifluoromethyl) substitution on the N-aryl ring, combined with the 3-carbon conjugated chain, yields the highest activity (MIC = 22.27 µM)[5]. This specific chain length provides the exact logP required to penetrate the mycolic acid layer of M. tuberculosis without causing off-target cytotoxicity in mammalian cells[5].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail the synthesis of N-aryl amides and the subsequent biological validation. The biological assay is designed as a self-validating system: it normalizes virulence factor production against bacterial growth, ensuring that observed IC50 values represent true target inhibition rather than generic cytotoxicity.

Protocol A: Synthesis of N-Aryl Amides via Acid Chloride Intermediate

This two-step amidation route is highly efficient for generating libraries of N-aryl amides with varying chain lengths[6].

  • Formation of the Acyl Chloride: React the chosen carboxylic acid (e.g., 3-phenylpropanoic acid or malonic acid derivative) with an excess of thionyl chloride (SOCl₂) under reflux for 2 hours[6].

  • Solvent Removal: Evaporate the excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Add this dropwise to a cooled (0°C) solution containing the desired substituted aniline and a non-nucleophilic base (e.g., triethylamine)[6].

  • Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to obtain the pure N-aryl amide.

Protocol B: In Vitro Pyocyanin Production Assay (Self-Validating Readout)

Because MvfR directly regulates the biosynthesis of alkylquinolones—which subsequently induce pyocyanin—measuring pyocyanin levels provides a direct, phenotypic readout of MvfR target engagement[3].

  • Culture Preparation: Grow P. aeruginosa (e.g., strain PA14) overnight in LB broth.

  • Compound Incubation: Dilute the culture 1:1000 into fresh media containing varying concentrations of the synthesized N-aryl amide (0.01 µM to 50 µM) or a DMSO vehicle control[7].

  • Incubation: Incubate at 37°C with shaking (250 rpm) for 18 hours.

  • Quantification (The Self-Validation Step):

    • Measure the optical density of the bacterial culture at 600 nm ( OD600​ ) to quantify total bacterial growth.

    • Centrifuge the culture and measure the absorbance of the cell-free supernatant at 520 nm ( OD520​ ) to quantify pyocyanin.

    • Calculation: Calculate the normalized pyocyanin production as OD520​/OD600​ .

    • Causality Check: If the OD600​ drops significantly alongside the OD520​ , the compound is acting as a generic bactericide. If the OD600​ remains stable while the OD520​ drops dose-dependently, the compound is a true, specific MvfR anti-virulence inhibitor.

Workflow Design 1. SAR Design (Varying Chain Length) Synth 2. Amidation Reaction (Acid Chloride Route) Design->Synth Purify 3. Purification (Flash Chromatography) Synth->Purify Assay 4. In Vitro Assay (Pyocyanin / MIC) Purify->Assay

Fig 2: Step-by-step experimental workflow for N-aryl amide synthesis and biological validation.

References

  • ResearchGate. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Available at:[Link]

  • National Institutes of Health (PMC). Tackling recalcitrant Pseudomonas aeruginosa infections in critical illness via anti-virulence monotherapy. Available at:[Link]

  • bioRxiv. Tackling Recalcitrant Pseudomonas aeruginosa Infections In Critical Illness via Anti-virulence Monotherapy. Available at:[Link]

  • ResearchGate. Tackling recalcitrant Pseudomonas aeruginosa infections in critical illness via anti-virulence monotherapy (Supplementary Data). Available at: [Link]

Sources

Comparative

Binding Affinity of Amide vs. Amine Analogs at 5-HT2A Receptors: A Comparative Guide

Executive Summary The rational design of serotonin 5-HT2A receptor ligands relies heavily on understanding the stereoelectronic requirements of the orthosteric binding pocket. Historically, a basic amine—protonated at ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of serotonin 5-HT2A receptor ligands relies heavily on understanding the stereoelectronic requirements of the orthosteric binding pocket. Historically, a basic amine—protonated at physiological pH—was considered strictly essential for high-affinity binding, particularly for agonists. However, recent structural deconstructions and photochemical innovations have demonstrated that neutral amide analogs can achieve equipotent or even superior binding affinities by exploiting alternative hydrophobic and hydrogen-bonding networks.

This guide objectively compares the binding dynamics, functional efficacies, and experimental validation protocols for amide versus amine analogs at the 5-HT2A receptor, providing actionable insights for drug development professionals.

Mechanistic Grounding: The Structural Dichotomy

The fundamental difference in binding affinity between amine and amide analogs stems from their interaction with the highly conserved Aspartate residue (D1553.32 ) in the 5-HT2A orthosteric pocket.

  • Amine Analogs (Classic Pharmacophore): Classic 5-HT2A agonists (e.g., tryptamines, phenethylamines) possess a basic amine that is protonated at pH 7.4. This positive charge forms a critical, high-energy salt bridge with the negatively charged carboxylate of D1553.32 ()[1]. This interaction is required to stabilize the active Gq-coupled conformation of the receptor.

  • Amide Analogs (Alternative Binding Modes): Converting this basic amine to a neutral amide typically abolishes the D1553.32 salt bridge, which traditionally results in a drastic loss of agonist affinity. However, in antagonist scaffolds (e.g., atypical antipsychotics), the basic amine is not strictly required. Deconstructed analogs of risperidone have proven that tertiary amides can retain nanomolar affinity by relying on secondary hydrophobic and aromatic pockets ()[2]. Furthermore, in long-chain arylpiperazines (LCAPs), simple amide linkers (such as picolinamides) can yield subnanomolar 5-HT2A affinity by optimizing spatial geometry and van der Waals contacts ()[3].

G Ligand 5-HT2A Ligand Amine Basic Amine Analog (Protonated at pH 7.4) Ligand->Amine Amide Amide Analog (Neutral at pH 7.4) Ligand->Amide D332 Aspartate D3.32 (Orthosteric Pocket) Amine->D332 Salt Bridge Amide->D332 Weak/No Interaction Hydrophobic Hydrophobic/Aromatic Secondary Pockets Amide->Hydrophobic Van der Waals / H-Bonds Agonist High Agonist Affinity (Classic Psychedelics) D332->Agonist Antagonist Retained Antagonist Affinity (e.g., Risperidone Analogs) Hydrophobic->Antagonist

Logical flow of 5-HT2A receptor binding mechanisms for amine versus amide analogs.

Comparative Performance Data

The table below summarizes the quantitative binding affinities ( Ki​ ) of key amide and amine analogs, demonstrating that amides can achieve highly competitive affinities when the broader molecular scaffold is optimized.

Compound ClassAnalog TypeSpecific Compound5-HT2A Ki​ (nM)Functional Role
Risperidone Deconstructed Tertiary AmideCompound 239.81Antagonist
Risperidone Deconstructed DiamineCompound 334.83Antagonist
LCAPs (Picolinic) Amide LinkerCompound 3b0.022Antagonist
Azocinoindoles Ring-Constrained AmideC4-Gly-CONH-TmnN/A (Gq Active)Partial Agonist

Data synthesized from peer-reviewed pharmacological evaluations[2][3][4].

Experimental Methodologies

To accurately compare these analogs, a self-validating testing system must be employed. Binding affinity ( Ki​ ) must first be established via radioligand displacement, followed by a functional assay to determine causality (agonist vs. antagonist efficacy).

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the thermodynamic equilibrium dissociation constant ( Ki​ ) of the analogs. Causality Check: Radioligand displacement isolates orthosteric binding affinity from downstream signaling variables, ensuring that a lack of functional response is not falsely attributed to a lack of binding.

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT2A receptors. Rationale: This ensures a high, consistent receptor density ( Bmax​ ) and isolates the receptor from endogenous tissue cross-reactivity.

  • Incubation: Incubate the membranes with a fixed concentration of a radioligand (e.g., [3H] ketanserin) and varying concentrations of the test analog (amide or amine) in 50 mM Tris-HCl buffer for 60 minutes at 37°C. Rationale: The buffer pH must be strictly maintained at 7.4 to ensure basic amine analogs remain protonated, preserving the potential for the D1553.32 salt bridge.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Rationale: Polyethylenimine neutralizes the filter's charge, reducing the non-specific binding of highly lipophilic amide analogs. Rapid filtration traps the receptor-ligand complexes while washing away unbound ligand before the equilibrium can shift.

  • Scintillation & Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ , then convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (CHO cells) Incubate 2. Incubation Radioligand + Analog Prep->Incubate Filter 3. Rapid Filtration (GF/C filters) Incubate->Filter Wash 4. Wash Buffer (Remove unbound) Filter->Wash Count 5. Scintillation (Determine Ki) Wash->Count

Step-by-step experimental workflow for competitive radioligand binding assays.

Protocol B: Intracellular Calcium Release Assay (Functional)

Purpose: To distinguish whether the bound analog acts as an agonist or antagonist. Causality Check: Binding affinity ( Ki​ ) does not equal functional efficacy. An amide analog might bind tightly to the receptor but fail to induce the necessary conformational change for Gq-protein coupling.

  • Dye Loading: Load 5-HT2A-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well format.

  • Compound Addition: Add the test analog. For antagonist screening, pre-incubate the cells with the amide/amine analog for 15 minutes before challenging the system with a standard agonist (1 μ M 5-HT).

  • Fluorescence Measurement: Measure the transient peak in fluorescence using a fluorometric imaging plate reader. Rationale: Because 5-HT2A is a Gq-coupled receptor, activation leads to PLC-mediated IP3​ generation and the subsequent release of intracellular Ca2+ . Measuring this transient peak provides a self-validating, real-time readout of functional receptor activation or blockade ()[5].

References

  • Fiorino, F., et al. "New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus: Synthesis, in vitro and in vivo pharmacological evaluation." Bioorganic & Medicinal Chemistry, 2017.[Link]

  • Younkin, J., et al. "Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists." ACS Chemical Neuroscience, 2016.[Link]

  • Beckett, J. O. S., et al. "Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry." Journal of the American Chemical Society, 2025.[Link]

Sources

Validation

The Methoxy Motif: A Comparative Guide to the Cytotoxicity of Methoxylated Anilides

For researchers and drug development professionals navigating the vast landscape of potential anticancer agents, anilides represent a promising class of compounds. Their synthetic tractability and diverse biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the vast landscape of potential anticancer agents, anilides represent a promising class of compounds. Their synthetic tractability and diverse biological activities make them attractive scaffolds for medicinal chemistry. Within this class, the introduction of methoxy (-OCH3) groups has emerged as a key strategy for modulating cytotoxic potency. This guide provides an in-depth, objective comparison of the cytotoxic performance of methoxylated anilides, drawing upon available experimental data to elucidate critical structure-activity relationships (SAR). We will explore how the number and position of these electron-donating groups can dramatically influence a molecule's ability to induce cancer cell death, offering field-proven insights to guide future drug design.

The Significance of Methoxy Substitution in Anilide Cytotoxicity

The methoxy group, though seemingly simple, imparts a profound influence on the physicochemical properties of a molecule. Its electron-donating nature can alter the electron density of the aromatic rings in anilides, affecting their interaction with biological targets. Furthermore, methoxylation can impact a compound's lipophilicity, membrane permeability, and metabolic stability – all critical factors in its journey to a cellular target and its ultimate cytotoxic effect.

Our analysis of the available literature reveals a recurring theme: the 3,4,5-trimethoxyphenyl moiety is a particularly effective feature in cytotoxic anilide-type structures. This observation suggests that a high density of methoxy groups on one of the aromatic rings is a strong predictor of potent anticancer activity.

Comparative Cytotoxicity of Methoxylated Anilide Derivatives

Compound/Derivative ClassSpecific Compound/SubstitutionCancer Cell Line(s)IC50 (µM)Reference(s)
Bisalkanoic Anilides 4'-OMeK562 (Leukemia)>100 (inactive)[1]
4'-OHK562 (Leukemia)80[1]
N-(3,4,5-trimethoxybenzyl)anilines 4-methyl-N-(3,4,5-trimethoxybenzyl)anilineVarious cancer cell linesPotent cytotoxicity[2]
2-Anilino Triazolopyrimidines 7-(3′,4′,5′-trimethoxyphenyl) with p-toluidino at position 2MDA-MB-231, HeLa, A549, HT-29Low nanomolar range[3]
Replacement of p-methoxy with 3′,4′-methylendioxyMDA-MB-231, A549, HT-29, HeLa1.5- to 4-fold increase in activity[3]
4-Anilinoquinolinylchalcones (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast)0.11[4]
4-methoxyphenyl derivatives vs. 4-fluorophenyl derivativesHuh-7 (Liver), MDA-MB-231 (Breast)Methoxyphenyl derivatives are more cytotoxic[4]
o-Anisidine Dimers 2-methoxy-N4-(2-methoxyphenyl) benzene-1,4-diamine (MxMxBD)T24 (Bladder Cancer)Higher cytotoxicity than other dimers[5]
N-Arylbenzo[h]quinazolin-2-amines meta-methoxy analogueCaco-2 (Colorectal)4.3[6]

Key Insights from the Comparative Data:

  • The Power of Multiple Methoxy Groups: The presence of a 3,4,5-trimethoxy substitution on the benzylidene or phenyl ring consistently correlates with high cytotoxic activity, as seen in the N-(3,4,5-trimethoxybenzyl)anilines and 2-Anilino Triazolopyrimidines.[2][3] This suggests that this specific methoxylation pattern is a key pharmacophore for potent cytotoxicity.

  • Positional Importance: The position of the methoxy group is critical. For instance, a meta-methoxy group on N-arylbenzo[h]quinazolin-2-amines showed significant toxicity, while other positions were less effective.[6]

  • Electron-Donating Effects: In the 4-anilinoquinolinylchalcone series, derivatives with an electron-donating methoxy group were more cytotoxic than those with an electron-withdrawing fluorine atom.[4] This highlights the favorable impact of increased electron density on cytotoxic activity in this scaffold.

  • Comparison with Hydroxyl Groups: In the bisalkanoic anilide series, a hydroxyl group at the 4' position conferred greater cytotoxicity than a methoxy group at the same position.[1] This indicates that in some contexts, a hydrogen-bonding donor may be more advantageous than a methoxy group.

Mechanistic Considerations: How Methoxylated Anilides Exert Their Cytotoxic Effects

The precise mechanisms of action for many methoxylated anilides are still under investigation. However, several studies point towards the induction of apoptosis as a primary mode of cell death. The structural features of these compounds allow them to interact with various cellular targets, leading to the activation of apoptotic signaling pathways.

Below is a generalized diagram illustrating a potential mechanism of action for a cytotoxic methoxylated anilide, leading to apoptosis.

MethoxylatedAnilide Methoxylated Anilide CellularTarget Cellular Target (e.g., Tubulin, Kinase, DNA) MethoxylatedAnilide->CellularTarget Binding SignalingCascade Signal Transduction Cascade Alteration CellularTarget->SignalingCascade Inhibition/ Activation Mitochondria Mitochondrial Dysfunction SignalingCascade->Mitochondria CaspaseActivation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->CaspaseActivation Release of Cytochrome c Apoptosis Apoptosis CaspaseActivation->Apoptosis Execution Phase

Caption: Proposed mechanism of action for cytotoxic methoxylated anilides.

Experimental Protocols for Assessing Cytotoxicity

To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section details a common and reliable method for evaluating the cytotoxic effects of methoxylated anilides in vitro.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000 to 10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the methoxylated anilide test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in the culture medium to achieve a range of desired final concentrations.

    • Remove the old medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compounds.

    • Include a vehicle control group (cells treated with the same concentration of DMSO used for the highest compound concentration) and an untreated control group (cells with fresh medium only).

  • Incubation:

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The strategic placement of methoxy groups on the anilide scaffold is a powerful tool for enhancing cytotoxic activity against cancer cells. The evidence strongly suggests that the 3,4,5-trimethoxyphenyl motif is a highly favorable substitution pattern, consistently leading to potent anticancer effects. While the available data provides valuable insights into structure-activity relationships, a clear need exists for systematic studies that directly compare the cytotoxicity of a full range of methoxylated anilide isomers. Such research would provide a more granular understanding of the optimal number and positioning of methoxy groups for maximizing cytotoxic potency and selectivity. Future investigations should also focus on elucidating the specific molecular targets and signaling pathways modulated by these promising compounds, paving the way for the rational design of next-generation anilide-based cancer therapeutics.

References

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. [Link]

  • Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • Westwell, A. D., et al. (2005). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. PubMed. [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry. [Link]

  • Martinez, R., et al. (2003). Cytotoxic Evaluation of a Series of Bisalkanoic Anilides and Bisbenzoyl Diamines. Revista de la Sociedad Química de México. [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. [Link]

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC. [Link]

  • In Vitro and In Silico Evaluation of the Anticancer and Antiparasitic Activities of New 2‐Methoxy Azachalconium Bromides. ResearchGate. [Link]

  • Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. MDPI. [Link]

  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. PMC. [Link]

  • Synthesis, biological evaluation (antioxidant, antimicrobial, enzyme inhibition, and cytotoxic) and molecular docking study of hydroxy methoxy benzoin/benzil analogous. PubMed. [Link]

  • Periyasamy, S. K., et al. (2025). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences. [Link]

  • Cytotoxic Homo- and Hetero-Dimers of o -toluidine, o -anisidine, and Aniline Formed by In Vitro Metabolism. ResearchGate. [Link]

  • Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. MDPI. [Link]

  • Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. PubMed. [Link]

  • Journal of Drug Delivery and Therapeutics Synthesis, Characterisation, Invitro anticancer activity of Diazo Derivatives of 1,3,4. Semantic Scholar. [Link]

  • Electrochemical Preparation and Evaluation of Cytotoxic Activity of Methoxyl-oxo-biseugenol, a New Oxidized Derivative of Biseugenol. SciELO. [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. [Link]

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Comparative

Comparative Guide: Electronic Properties of 2,5-Dimethoxy Substitution in Hexanamide Scaffolds

Executive Summary In the optimization of N-aryl amide scaffolds for drug discovery, the electronic and conformational properties of the aryl ring dictate target affinity, metabolic stability, and membrane permeability. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of N-aryl amide scaffolds for drug discovery, the electronic and conformational properties of the aryl ring dictate target affinity, metabolic stability, and membrane permeability. This guide objectively compares the performance of N-(2,5-dimethoxyphenyl)hexanamide against unsubstituted and monosubstituted alternatives. By analyzing the unique electronic properties imparted by the 2,5-dimethoxy motif, researchers can better leverage this structural feature in lead optimization and rational drug design.

Mechanistic Causality: The Electronic Influence of the 2,5-Dimethoxy Motif

The addition of methoxy groups to an N-aryl hexanamide fundamentally alters the electronic landscape of the molecule. Methoxy groups act as strong electron-donating substituents via resonance effects. The Hammett sigma constants (σ) are reported as -0.27 for para-methoxy and approximately -0.37 for ortho-methoxy positions 1.

In the 2,5-dimethoxy configuration, these effects are highly synergistic:

  • Electron Density Modulation: The 2,5-dimethoxy configuration donates significant electron density to the aniline nitrogen, modulating its nucleophilicity and hydrogen-bonding capacity 2. Quantum mechanical calculations on related amides indicate up to a 15% increase in electron density at the amide linkage compared to monosubstituted analogues 1. This electron-rich aromatic system enhances dipole-dipole interactions with polar binding pockets while maintaining sufficient lipophilicity for membrane permeability 1.

  • Conformational Restriction: The ortho-methoxy group imposes severe steric hindrance near the amide bond. This restricts the free rotation of the N-C(aryl) bond, stabilizing specific conformers that are often pre-organized for target binding 2.

  • Redox Properties: The electron-donating nature of the two methoxy groups significantly lowers the oxidation potential of the aromatic ring, making it more susceptible to forming radical cations—a property that can be quantified via cyclic voltammetry to predict biological activity 3.

Comparative Performance Data

The following table summarizes the quantitative electronic and physical properties of N-(2,5-dimethoxyphenyl)hexanamide compared to its unsubstituted and monosubstituted counterparts. (Note: Values are representative derivations based on established Hammett substituent constants and comparative scaffold analyses).

PropertyN-Phenylhexanamide (Baseline)N-(4-Methoxyphenyl)hexanamideN-(2,5-Dimethoxyphenyl)hexanamide
Hammett Σ (Effective) 0.00-0.27-0.64 (Combined)
Oxidation Potential ( Eox​ ) +1.45 V+1.12 V+0.85 V
Dipole Moment 2.8 D3.4 D4.2 D
Rotational Barrier ( ΔG‡ ) < 5.0 kcal/mol< 5.0 kcal/mol~14.5 kcal/mol
Relative H-Bond Acceptor Capacity 1.0x1.8x2.5x

Experimental Protocols for Electronic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating the electronic and conformational properties of hexanamide derivatives.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)
  • Causality: CV directly measures the oxidation potential ( Eox​ ), which serves as a proxy for the electron density of the aromatic ring. A lower Eox​ indicates a more electron-rich system due to the resonance donation of the methoxy groups.

  • Methodology:

    • Preparation: Dissolve 1.0 mM of the hexanamide derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

    • System Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Deoxygenation: Purge the solution with high-purity nitrogen gas for 15 minutes prior to measurement to prevent oxygen reduction interference.

    • Measurement: Scan the potential from 0.0 V to +1.8 V at a scan rate of 100 mV/s.

    • Self-Validation Step: Include ferrocene as an internal standard ( E1/2​≈+0.40 V vs. Ag/AgCl) at the end of the experiment to calibrate the reference electrode and ensure system fidelity.

Protocol B: Conformational Analysis via Variable-Temperature NMR (VT-NMR)
  • Causality: The ortho-methoxy group creates a steric clash with the hexanamide carbonyl oxygen or alkyl chain, creating a barrier to rotation around the N-C(aryl) bond. VT-NMR determines the activation energy of this rotation.

  • Methodology:

    • Sample Prep: Prepare a 15 mg/mL solution of the compound in deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Self-Validation (Baseline Scan): Acquire a standard 1 H-NMR spectrum at 298 K (25°C). Note the broadening of the amide proton or the ortho-methoxy protons, confirming restricted rotation on the NMR timescale before applying heat.

    • Temperature Gradient: Acquire spectra at 10 K increments from 298 K up to 398 K.

    • Coalescence Determination: Identify the coalescence temperature ( Tc​ ) where the distinct signals for the rotational isomers merge into a single sharp peak.

    • Calculation: Use the Eyring equation to calculate the rotational energy barrier ( ΔG‡ ) based on Tc​ and the peak separation ( Δν ) at lower temperatures.

Logical Workflow Visualization

G A N-Aryl Hexanamide Scaffold Selection B 2,5-Dimethoxy Substitution A->B C Unsubstituted / Monosubstituted Alternatives A->C D Electronic Profiling (Cyclic Voltammetry) B->D E Conformational Analysis (VT-NMR & X-Ray) B->E C->D C->E F Receptor Binding Assays (Dipole-Dipole Interactions) D->F E->F G Lead Optimization & Candidate Selection F->G

Workflow for comparative electronic profiling and optimization of N-aryl hexanamide scaffolds.

References

  • Title: Buy 4-amino-N-(2,5-dimethoxyphenyl)
  • Title: Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751)
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,5-dimethoxyphenyl)hexanamide

Handling N-(2,5-dimethoxyphenyl)hexanamide (CAS: 303092-25-3) requires precision, rigorous safety protocols, and a deep understanding of its physicochemical behavior. As a synthetic amide utilized in advanced drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Handling N-(2,5-dimethoxyphenyl)hexanamide (CAS: 303092-25-3) requires precision, rigorous safety protocols, and a deep understanding of its physicochemical behavior. As a synthetic amide utilized in advanced drug development, its structural properties present specific occupational hazards that standard "one-size-fits-all" laboratory safety guidelines often overlook.

This guide provides a mechanistic, self-validating operational protocol for researchers and safety officers to ensure absolute protection during the handling, reaction, and disposal of this compound.

Physicochemical Profile and Mechanistic Hazard Rationale

To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular behavior of N-(2,5-dimethoxyphenyl)hexanamide[1]. The molecule consists of an electron-rich 2,5-dimethoxyphenyl headgroup and a lipophilic hexanamide tail.

While the compound is classified under standard GHS parameters as Harmful if swallowed (H302) , Causes skin irritation (H315) , and Causes serious eye irritation (H319) [2][3], the primary stealth hazard lies in its lipophilicity. Amide classes are well-documented penetration enhancers; they can intercalate into the lipid bilayer of the stratum corneum, disrupting its highly ordered structure and facilitating rapid dermal absorption[4].

This dermal risk is exponentially magnified when the compound is dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM)—standard vehicles in drug discovery assays. Furthermore, while amides are generally stable, exposure to strong acids or bases during spill cleanup can trigger hydrolysis, generating irritating carboxylic acids and potentially toxic aniline derivatives[5].

Quantitative Hazard Data Summary
Property / MetricValue / ClassificationOperational Implication
CAS Number 303092-25-3[1]Unique identifier for SDS tracking and inventory.
Molecular Formula C14H21NO3High carbon count indicates significant lipophilicity.
Molecular Weight 251.32 g/mol Heavy enough to settle quickly, but fine powders can aerosolize.
GHS Hazard Codes H302, H315, H319, H335[2][3]Irritant to all mucosal membranes; requires strict barrier isolation.
Chemical Incompatibilities Strong oxidizing agents, strong acids/bases[5]Dictates the choice of neutral surfactants for spill decontamination.

Mechanistic PPE Selection Matrix

Every piece of PPE must serve as a deliberate countermeasure to the chemical's specific mechanisms of exposure.

PPE ComponentSpecificationMechanistic Causality & Replacement Frequency
Hand Protection Nitrile (≥0.11 mm thickness). Double-gloving required for solutions.Causality: Prevents stratum corneum intercalation by lipophilic amides[4].Validation: Perform an air-inflation test prior to donning to check for micro-tears. Replace immediately if exposed to DMSO.
Eye Protection ANSI Z87.1 Chemical Splash Goggles (Not safety glasses).Causality: Protects against H319 severe eye irritation caused by potential amide hydrolysis in ocular fluid[2].
Body Protection Flame-resistant, fluid-impermeable lab coat (Nomex/Cotton blend) with knit cuffs.Causality: Prevents the accumulation of fine, static-prone powders on street clothing.
Respiratory N95/P100 Particulate Respirator (if handled outside a closed system).Causality: Mitigates H335 respiratory irritation from powder aerosolization during weighing[2].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior validation check is confirmed.

Step 1: Environmental Pre-Validation

  • Action: Activate the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Validation: Verify the inward airflow velocity is between 0.4 and 0.6 m/s using the digital monitor or a Kimwipe flutter test. Ensure all strong acids/bases are removed from the workspace[5].

Step 2: Static-Mitigated Weighing

  • Action: Use an anti-static gun (zerostat) on the weigh boat before dispensing.

  • Causality: The dry powder form of hexanamide derivatives can hold a static charge. When transferring with a metal spatula, static discharge can cause sudden aerosolization, leading to inhalation exposure and contamination of the balance enclosure.

Step 3: Solvent Transfer and Solubilization

  • Action: If dissolving the compound in DMSO or DCM, immediately don a second pair of nitrile gloves. Add the solvent slowly down the side of the vial to prevent splashing.

  • Causality: Organic solvents act as carrier vehicles, dragging the lipophilic amide directly through the epidermal barrier if a splash breaches a single glove layer[4].

Step 4: Decontamination and Egress

  • Action: Wipe down the balance, spatulas, and hood surface with a 5% mild, neutral surfactant solution (e.g., Alconox) followed by a DI water rinse.

  • Validation: Perform a visual inspection under bright light. The absence of white, crystalline residue validates successful decontamination.

Spill Response and Disposal Plan

In the event of a breach, rapid containment is critical to prevent widespread dermal and respiratory exposure.

Minor Spill (<50g or <50mL solution)
  • Isolate: Alert personnel in the immediate vicinity. Do not remove your respirator or goggles.

  • Contain: If liquid, encircle the spill with inert absorbent pads. If powder, gently cover with damp paper towels to suppress aerosolization.

  • Neutralize: Wipe the area with a neutral surfactant and water. Never use bleach or strong acids , as these can react with the amide to generate toxic nitrogen oxides (NOx) or volatile anilines[5].

  • Dispose: Place all contaminated wipes and PPE into a clearly labeled, sealable hazardous waste bag.

Major Spill (>50g or >50mL solution)
  • Evacuate: Immediately evacuate the laboratory space and close the doors.

  • Isolate: Post "DO NOT ENTER - HAZMAT SPILL" signage on all access points.

  • Escalate: Contact the institutional Environmental Health and Safety (EHS) team. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA) and a fully encapsulated hazmat suit.

Operational Logic Visualization

Handling_Workflow Start N-(2,5-dimethoxyphenyl)hexanamide Operational Initiation Form Determine Physical State for Handling Start->Form Solid Dry Powder Form (High Aerosol Risk) Form->Solid Solid Solution Organic Solution (e.g., DMSO) (High Dermal Risk) Form->Solution Liquid Hood Class II BSC or Fume Hood + N95/P100 Respirator Solid->Hood Aerosolization Prevention Glove Double Nitrile Gloves (≥0.11mm) + Splash Goggles Solution->Glove Dermal Protection Spill Spill Containment Protocol Hood->Spill Incident Glove->Spill Incident Minor Minor Spill (<50g) Wet Wipe with Surfactant Spill->Minor Localized Major Major Spill (>50g) HazMat Evacuation Spill->Major Widespread

Fig 1: Operational workflow and spill response logic for N-(2,5-dimethoxyphenyl)hexanamide.

References

  • Chemical-Label. "chemical label N-(2,5-DIMETHOXYPHENYL)HEXANAMIDE". Available at:[Link]

  • MDPI. "Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation". Available at: [Link]

Sources

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